molecular formula C9H14O2 B1607173 2-Nonenoic acid gamma-lactone CAS No. 21963-26-8

2-Nonenoic acid gamma-lactone

Cat. No.: B1607173
CAS No.: 21963-26-8
M. Wt: 154.21 g/mol
InChI Key: MXZSZHJBUODOJK-UHFFFAOYSA-N
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Description

2-Nonenoic acid gamma-lactone (CAS 21963-26-8) is a volatile compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is characterized as a colorless clear liquid and is noted for its complex odor profile, which features dominant coconut (65.91%), fruity (62.63%), and lactonic (61.8%) notes, alongside creamy, buttery, fatty, and milky nuances . Its primary research and industrial value lies in the flavor and fragrance sector. It is recognized as FEMA GRAS 4188 and has defined use levels in various food categories, including baked goods (up to 30 ppm), beverages (up to 5 ppm), frozen dairy (up to 10 ppm), and hard candy (up to 20 ppm) . The compound has a boiling point of approximately 196°C at 760 mmHg, a refractive index of 1.457 to 1.463 at 20°C, and a specific gravity of 0.981 to 0.987 at 25°C . It is soluble in alcohol and non-polar solvents but has low solubility in water . From a synthetic chemistry perspective, recent research and patent literature explore advanced production methods, including simplified chemical preparation from precursors like 3-hydroxy-γ-nonanolide and innovative biosynthetic routes using engineered microbial systems expressing heterologous cytochrome P450 (CYP450) enzymes to produce gamma-lactones from carboxylic acid substrates . This product is intended for research purposes only and is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentyl-2H-furan-5-one
Source PubChem
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InChI

InChI=1S/C9H14O2/c1-2-3-4-5-8-6-7-9(10)11-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZSZHJBUODOJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865022
Record name 5-Pentylfuran-2(5H)-one
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Molecular Weight

154.21 g/mol
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Physical Description

Colourless liquid; Minty fruit-like aroma
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol)
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.982-0.986
Record name 2-Nonenoic acid gamma-lactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1979/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

21963-26-8
Record name 4-Hydroxy-2-nonenoic acid lactone
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Record name 2-Nonenoic acid gamma-lactone
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Record name 5-Pentylfuran-2(5H)-one
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Record name 5-pentylfuran-2(5H)-one
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Record name 2-NONENOIC ACID .GAMMA.-LACTONE
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Record name 2-Nonenoic acid gamma-lactone
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Foundational & Exploratory

Physicochemical properties of 2-nonenoic acid gamma-lactone

Physicochemical and Sensory Profiling of 2-Nonenoic Acid γ -Lactone: A Comprehensive Technical Guide

Executive Summary

2-Nonenoic acid γ -lactone (systematically known as 5-pentyl-2(5H)-furanone or 2-nonen-4-olide) is a highly valued α,β -unsaturated butenolide. Widely recognized in flavor chemistry and sensory science, this compound is critical for imparting complex fruity, minty, and "overripe orange" notes to food matrices and fine beverages[1]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, self-validating framework covering the molecular architecture, physicochemical properties, synthetic workflows, and sensory receptor dynamics of this unique lactone.

Molecular Architecture & Structural Chemistry

The structural core of 2-nonenoic acid γ -lactone consists of a 5-membered γ -lactone ring featuring an α,β -unsaturation (a butenolide) substituted with a pentyl chain at the C5 position[2][3].

Causality in Chemical Behavior: Unlike its saturated counterpart ( γ -nonalactone), the double bond between C2 and C3 enforces a planar geometry across the ester linkage. This structural rigidity restricts the conformational flexibility of the ring, significantly altering its binding affinity within olfactory receptors. Furthermore, the α,β -unsaturated carbonyl system acts as a Michael acceptor, increasing its electrophilicity and making it a compelling target for structure-activity relationship (SAR) studies in drug development and synthetic fragrance formulation[4].

Physicochemical Properties

Understanding the macroscopic properties of 2-nonenoic acid γ -lactone requires analyzing its molecular constituents. The hydrophobic pentyl chain dominates the molecule's lipophilicity, rendering it insoluble in water, while the localized dipole of the lactone ring ensures miscibility in ethanol and non-polar organic solvents[5][6].

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Method / Source
Chemical Formula C₉H₁₄O₂[5]
Molecular Weight 154.21 g/mol Mass Spectrometry[2]
CAS Registry Number 21963-26-8Chemical Abstracts Service[7]
FEMA / JECFA Number 4188 / 2001[6]
Appearance & Odor Colorless liquid; Minty, fruit-like, overripe orangeOrganoleptic Evaluation[1][6]
Boiling Point 230 – 233 °CDistillation / GC[4][6]
Specific Gravity 0.982 – 0.986 (at 25 °C)Pycnometry[5][6]
Refractive Index 1.457 – 1.463 (at 20 °C)Refractometry[5][6]
Solubility Soluble in non-polar solvents & ethanol; Insoluble in waterPhase Partitioning[5][6]

Synthesis & Isolation Workflows

To yield high-purity 2-nonen-4-olide, we utilize a self-validating three-step synthetic protocol starting from heptanal. Every step incorporates a built-in analytical checkpoint to ensure the integrity of the downstream reactions[4].

Protocol 1: Three-Step Synthesis of 2-Nonen-4-olide

Reference Standard:[4]

Step 1: Knoevenagel Condensation

  • Procedure: React heptanal with malonic acid in the presence of a pyridine/piperidine catalyst.

  • Causality: Malonic acid is selected for its dual electron-withdrawing carboxyl groups, which increase the acidity of the α -protons. Upon condensation, spontaneous decarboxylation is driven by thermal conditions, yielding strictly the (E)-isomer of 3-nonenoic acid due to steric minimization.

  • Validation Checkpoint: Gas Chromatography-Flame Ionization Detection (GC-FID) must confirm >95% (E)-isomer purity before proceeding.

Step 2: Epoxidation and In Situ Lactonization

  • Procedure: Treat (E)-3-nonenoic acid with performic acid (generated in situ from H₂O₂ and HCOOH).

  • Causality: Performic acid yields an epoxide intermediate. The free carboxylic acid then undergoes an intramolecular nucleophilic attack on the epoxide. According to Baldwin's rules for ring closure, the 5-exo-tet trajectory is kinetically favored, cleanly forming the 5-membered γ -lactone (3-hydroxynonan-4-olide) rather than a 6-membered δ -lactone.

  • Validation Checkpoint: Infrared (IR) Spectroscopy must show a shift in the carbonyl stretch from ~1710 cm⁻¹ (free acid) to ~1770 cm⁻¹ ( γ -lactone).

Step 3: Mesylation and Base-Catalyzed Elimination

  • Procedure: React 3-hydroxynonan-4-olide with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) at 0 °C, warming to room temperature.

  • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into an excellent leaving group (mesylate). Et₃N acts as a non-nucleophilic base, driving an E2 elimination to install the α,β -unsaturation without attacking the electrophilic lactone carbonyl.

  • Validation Checkpoint: ¹H NMR must reveal the appearance of distinct olefinic protons at δ 5.54 (m, 2H, H-3,4)[4].

SynthesisWorkflowAHeptanal + Malonic Acid(Starting Materials)BKnoevenagel CondensationDecarboxylationA->B Pyridine/PiperidineC(E)-3-Nonenoic Acid(Intermediate 1)B->C GC-FID ValidationDPerformic Acid Oxidation& in situ LactonizationC->D H2O2/HCOOHE3-Hydroxynonan-4-olide(Intermediate 2)D->E IR ValidationFMesylation (MsCl) &Base-Catalyzed Elimination (Et3N)E->F 0°C to RTG2-Nonen-4-olide(Target Compound)F->G NMR Validation

Caption: Three-step synthetic workflow of 2-nonen-4-olide featuring self-validating analytical checkpoints.

Sensory & Biological Applications: Perceptual Blending

In complex biological matrices such as Bordeaux dessert wines, 2-nonen-4-olide acts as a keystone odorant. While isolated 2-nonen-4-olide presents a minty/fruity aroma, it triggers a phenomenon known as perceptual blending when combined with endogenous wine volatiles, resulting in a distinct "overripe orange" perception[1].

Protocol 2: MDGC-O/MS and Sensory Omission Testing

Reference Standard: [1]

Step 1: Multidimensional Gas Chromatography-Olfactometry (MDGC-O/MS)

  • Procedure: Inject the volatile extract into a 2D-GC system. Use a non-polar column (e.g., DB-5) in the first dimension and a polar column (e.g., DB-Wax) in the second dimension. Split the effluent between a Mass Spectrometer and an Olfactory port.

  • Causality: Complex matrices cause severe co-elution, masking trace lactones. Orthogonal separation (separating first by boiling point, then by polarity) isolates 2-nonen-4-olide. The olfactometry port allows a human sensory panel to correlate the exact retention time with the olfactory stimulus.

  • Validation Checkpoint: The MS fragmentation pattern must align with the synthetic standard (m/z 154 [M⁺]), validating the identity of the odor-active peak.

Step 2: Reconstitution and Omission Tests

  • Procedure: Formulate a synthetic wine matrix containing all identified volatiles at their natural concentrations. Create a second matrix omitting only 2-nonen-4-olide. Conduct a triangle sensory test with a trained panel.

  • Causality: To scientifically prove that the "overripe orange" note is a product of perceptual blending (synergy) rather than a single compound, the omission of the target lactone must extinguish the target aroma without introducing an off-note.

  • Validation Checkpoint: Statistical significance (p < 0.05) in the panel's ability to differentiate the complete matrix from the omission matrix confirms the compound's keystone sensory role.

SensoryPathwayLactone2-Nonen-4-olide(Minty/Fruity Odor)ReceptorsCombinatorial Activationof Olfactory ReceptorsLactone->ReceptorsMatrixWine Volatile Matrix(Thiols, Aldehydes)Matrix->ReceptorsBulbGlomerular SignalIntegrationReceptors->Bulb Neural TransductionPerceptionPerceptual Blending(Synergistic Effect)Bulb->Perception Cortical ProcessingOutcomeOverripe OrangeAroma PerceptionPerception->Outcome Sensory Output

Caption: Olfactory signal integration pathway demonstrating perceptual blending of 2-nonen-4-olide.

Analytical Characterization Standards

For laboratories replicating these workflows, the following analytical parameters serve as the gold standard for validating 2-nonenoic acid γ -lactone[4]:

  • ¹H NMR (CDCl₃, 400 MHz): δ 0.88 (t, J = 6.9 Hz, 3H, Me-9), 1.20–1.45 (m, 6H, H-6,7,8), 2.02 (q, J = 6.2 Hz, 2H, H-5), 5.54 (m, 2H, H-3,4).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 13.9 (C-9), 22.4 (C-8), 28.7 (C-6), 31.2 (C-7), 32.3 (C-5), 120.5 (C-4), 135.4 (C-3), 178.9 (C-1).

  • GC-MS (EI, 70 eV): Carrier gas: Helium; Flow rate: 0.8 mL/min; Temperature program: 40 °C to 280 °C at 20 °C/min.

References

  • National Center for Biotechnology Information (PubChem). "2-Nonenoic acid gamma-lactone | C9H14O2 | CID 89559." PubChem Database. Available at:[Link]

  • Flavor and Extract Manufacturers Association (FEMA). "2-NONENOIC ACID GAMMA-LACTONE (FEMA 4188)." FEMA Flavor Library. Available at:[Link]

  • Food and Agriculture Organization of the United Nations (FAO/JECFA). "Specifications for Flavourings: 2-Nonenoic acid gamma-lactone (JECFA 2001)." Food Safety and Quality. Available at:[Link]

  • ResearchGate / Journal of Chemical Research. "Efficient Synthesis of the Odourant, 2-Nonen-4-Olide." SAGE Publications, 2012. Available at:[Link]

  • Journal of Agricultural and Food Chemistry (ACS Publications). "Identification of a New Lactone Contributing to Overripe Orange Aroma in Bordeaux Dessert Wines via Perceptual Interaction Phenomena." American Chemical Society, 2014. Available at:[Link]

Thermodynamic Stability of Lactone Rings in Acidic Environments: Mechanistic Insights and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lactones—intramolecular cyclic esters of hydroxycarboxylic acids—exist in a highly dynamic, pH-dependent thermodynamic equilibrium with their open-ring hydroxy-acid counterparts. Understanding the thermodynamic stability of these rings in acidic environments is a critical parameter in drug development, directly dictating the pharmacokinetics, bioavailability, and targeted efficacy of major drug classes such as statins and camptothecins. This whitepaper provides an in-depth technical analysis of the thermodynamic drivers, mechanistic pathways, and self-validating experimental protocols used to quantify lactone stability.

Thermodynamic Principles of Lactone Ring Stability

Ring Strain and Conformational Thermodynamics

The thermodynamic stability of a lactone is fundamentally governed by its ring size, which dictates the internal angle strain (Baeyer strain) and torsional strain (Pitzer strain). Five-membered ( γ -lactones) and six-membered ( δ -lactones) rings predominate in nature due to their highly favorable thermodynamic stability profiles 1[1]. The 5-exo-trig cyclization required to form γ -lactones is enthalpically favored, resulting in a closed structure with minimal eclipsing interactions compared to macrocyclic variants.

The Causality of pH-Dependent Equilibrium

The apparent "stability" of lactones in acidic environments is not a static property of the ring itself, but rather a shift in the thermodynamic equilibrium position driven by the protonation state of the molecule.

At physiological pH (~7.4), the open hydroxy-acid form is deprotonated to a carboxylate anion. This resonance-stabilized carboxylate lacks the electrophilicity required at the carbonyl carbon to undergo intramolecular nucleophilic attack. Furthermore, ring closure from a carboxylate would require the expulsion of a highly basic oxide ion ( O2− ), which is energetically prohibitive. Thus, the equilibrium heavily favors the open form.

Conversely, in acidic environments (pH < 5), the carboxylate is protonated to a carboxylic acid. The presence of hydronium ions ( H3​O+ ) further protonates the carbonyl oxygen, drastically increasing the electrophilic character of the carbonyl carbon. This lowers the activation energy barrier for the intramolecular nucleophilic attack by the distal hydroxyl group, shifting the thermodynamic equilibrium toward the closed lactone ring.

Thermodynamic_Equilibrium HA Hydroxy Acid (Open) Deprotonated at pH > 5 Protonated Protonated Carboxylic Acid Active Electrophile HA->Protonated + H⁺ (Acidic pH < 5) Protonated->HA - H⁺ (Physiological pH 7.4) TS Tetrahedral Transition State Intramolecular Attack Protonated->TS Nucleophilic Attack by -OH TS->Protonated Ring Opening Lactone Lactone (Closed Ring) Thermodynamically Stable TS->Lactone - H₂O (Dehydration) Lactone->TS + H₂O (Hydrolysis)

Fig 1. pH-dependent thermodynamic equilibrium and acid-catalyzed lactonization pathway.

Mechanistic Pathways of Acid-Catalyzed Interconversion

AAC​2 vs. AAC​1 Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of lactones is not a monolithic process. Computational and kinetic studies reveal that the mechanism is highly dependent on the specific acidity of the environment. Under moderately acidic conditions, hydrolysis proceeds via the bimolecular AAC​2 mechanism, where water nucleophilically attacks the protonated lactone. However, as environmental acidity increases significantly, the mechanism transitions from AAC​2 to the unimolecular AAC​1 pathway, characterized by the spontaneous cleavage of the protonated lactone to form an acylium ion intermediate before water trapping 2[2].

Pharmacological Case Studies: Statins and Camptothecins

The thermodynamic stability of lactones dictates the formulation and delivery strategies for several critical drug classes.

Camptothecins: Acidic Tumor Microenvironments

Camptothecin (CPT) is a potent Topoisomerase I inhibitor. Its biological activity is strictly dependent on the integrity of its E-ring, an α -hydroxy- δ -lactone. At physiological pH (7.3), the lactone undergoes rapid hydrolysis; its half-life is approximately 29.4 minutes, and the thermodynamic equilibrium heavily favors the inactive carboxylate form (only ~20.9% lactone remains) 3[3]. However, because the lactone form is stabilized at acidic pH (3-5), the drug regains its active closed-ring conformation within acidic tumor microenvironments or during processing within acidic intracellular vesicles following antibody-drug conjugate (ADC) internalization 4[4].

Statins: Prodrug Activation Dynamics

Statins (e.g., simvastatin, fluvastatin) utilize the lactone-hydroxy acid equilibrium as a prodrug mechanism. Density Functional Theory (DFT) studies demonstrate that under basic conditions, the activation energy barrier for lactone hydrolysis is remarkably low (9 kcal/mol) compared to the reverse lactonization reaction (28 kcal/mol), rendering the lactone highly unstable. Conversely, under acidic conditions (pH 4.5), the activation barriers equalize (22 and 28 kcal/mol), allowing the inactive lactone prodrug to stabilize 5[5].

Quantitative Comparison of Pharmacological Lactones
Compound ClassRepresentative DrugActive Pharmacological FormThermodynamically Favored pHHydrolysis t1/2​ (pH 7.4)Primary Biological Target
Camptothecins Camptothecin / SN-38Closed Lactone RingAcidic (pH 3.0 - 5.0)~29.4 minutesTopoisomerase I
Statins Fluvastatin / AtorvastatinOpen Hydroxy AcidNeutral/Basic (pH 7.0)Rapid (Barrier ~9 kcal/mol)HMG-CoA Reductase

Self-Validating Experimental Methodologies

To accurately quantify the thermodynamics of lactone ring stability, the experimental methodology must be a self-validating system. The primary risk in measuring pH-dependent equilibrium is that the analytical measurement itself (e.g., chromatographic separation) can perturb the equilibrium state. To prevent this, a strict "acidic quenching" protocol must be employed to freeze the kinetics prior to analysis.

UPLC-MS/MS Kinetic Profiling Protocol

Step 1: Thermodynamic Incubation Prepare a 10 mM stock solution of the target lactone in anhydrous DMSO. Dilute the stock to a final concentration of 100 μ M in a series of thermostated aqueous buffers ranging from pH 2.0 to 9.5. Maintain strict temperature control (e.g., 37°C) using a water bath, as thermal energy directly impacts the hydrolysis rate constants.

Step 2: Time-Course Sampling Extract 50 μ L aliquots from the incubation vessels at predefined kinetic intervals (e.g., 0, 5, 10, 20, 30, 60, and 120 minutes).

Step 3: Acidic Quenching (The Self-Validation Step) Causality: To ensure the UPLC measurement reflects the exact equilibrium at the time of sampling, the reaction must be halted instantly. Immediately transfer the 50 μ L aliquot into a vial containing 50 μ L of ice-cold quenching solution (0.1% Formic Acid in Acetonitrile, pH ~3.0). The drastic drop in temperature removes thermal kinetic energy, while the highly acidic pH instantly protonates any open carboxylate species, effectively "freezing" the equilibrium and preventing any further neutral or base-catalyzed hydrolysis during the autosampler queue.

Step 4: Chromatographic Separation Inject the quenched sample into a UPLC-MS/MS system equipped with a C18 reverse-phase column. Causality: Utilize an acidic mobile phase (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile). The acidic mobile phase ensures that the lactone and hydroxy-acid species do not interconvert during their transit through the column, ensuring distinct, quantifiable peaks.

Step 5: Thermodynamic Data Extraction Integrate the Area Under the Curve (AUC) for both species. Calculate the equilibrium constant ( Keq​ ) and plot the natural log of Keq​ against 1/T (Van 't Hoff plot) to extract the standard enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of the ring-opening reaction.

Experimental_Workflow Incubate 1. Incubation pH 2.0 - 9.5 at 37°C Sample 2. Time-Course Aliquot Extraction Incubate->Sample Quench 3. Acidic Quench pH < 4 at 4°C Sample->Quench Freezes Equilibrium UPLC 4. UPLC-MS/MS Acidic Mobile Phase Quench->UPLC Prevents Hydrolysis Analyze 5. Kinetic Data Integration UPLC->Analyze

Fig 2. Self-validating UPLC workflow for quantifying lactone hydrolysis kinetics.

References

  • Lactone Stabilization Is Not a Necessary Feature for Antibody Conjugates of Camptothecins Source: ACS Molecular Pharmaceutics URL:[Link]

  • DFT study on hydroxy acid-lactone interconversion of statins: The case of fluvastatin Source: ResearchGate URL:[Link]

  • Mechanisms of lactone hydrolysis in acidic conditions Source: PubMed (Journal of Organic Chemistry) URL:[Link]

  • Novel Halolactones Derived from Vanillin: Design, Synthesis, Structural Characterization, and Evaluation of Antiproliferative and Hemolytic Activities Source: MDPI URL:[Link]

Sources

Sensory profile and olfactory threshold of gamma-nonalactone

The Sensory Profile and Olfactory Dynamics of γ -Nonalactone: A Technical Guide for Formulation and Drug Development

Target Audience: Researchers, Formulation Scientists, and Sensory Analysts in Pharmaceuticals and F&F (Flavors & Fragrances).

Executive Summary and Chemical Identity

γ -Nonalactone (CAS: 104-61-0), historically and somewhat misleadingly referred to in the industry as "Aldehyde C-18" or "Coconut Aldehyde," is not an aldehyde but a cyclic ester (a γ -lactone) derived from nonanoic acid[1][2]. In pharmaceutical and nutraceutical drug development, managing the organoleptic properties of active pharmaceutical ingredients (APIs) is critical for patient compliance. γ -Nonalactone serves as a high-impact, versatile sensory masking agent. Due to its intense lipophilic character and potent olfactory threshold, it excels in lipid-based formulations, pediatric suspensions, and chewable tablets to mask bitter or metallic off-notes through cross-modal sensory cognitive distraction[3][4].

Stereochemistry and Sensory Causality

The olfactory perception of γ -nonalactone is not uniform; it is strictly dictated by its stereochemistry and the resulting chiral receptor interactions in the human olfactory epithelium[5]. The molecule possesses a single chiral center at the C5 position (the carbon adjacent to the ring oxygen), yielding two distinct enantiomers:

  • (R)-(+)- γ -nonalactone: The dominant naturally occurring isomer. It exhibits high affinity for olfactory receptors associated with sweet, creamy, and tropical notes. It is characterized by a "sweet, soft, coconut, fatty, milky" profile[5][6].

  • (S)-(-)- γ -nonalactone: Exhibits a distinctly different spatial orientation, leading to partial receptor mismatch. It presents a "fatty, moldy coconut" character and is generally considered inferior for clean flavor profiles[5][6].

The causality of this difference lies in the lock-and-key mechanism of G-protein coupled receptors (GPCRs) in the nasal cavity. The spatial arrangement of the alkyl side chain in the (R)-enantiomer allows for optimal hydrophobic interactions within the receptor's binding pocket, triggering a robust cAMP-mediated signal cascade.

GAgamma-Nonalactone(Chiral Stimulus)BOlfactory Cilia(GPCR Binding)A->B StereospecificAffinityCGolf Activation &cAMP ProductionB->C TransductionDIon Channel Opening(Ca2+/Na+ Influx)C->D DepolarizationEAction Potential(Olfactory Nerve)D->E TransmissionFPiriform Cortex(Perception)E->F Cross-modalIntegration

Fig 1: Olfactory signal transduction pathway of γ -nonalactone.

Comprehensive Sensory Profile

The sensory profile of γ -nonalactone is highly concentration-dependent, a phenomenon critical for formulation scientists to master. The compound exhibits a non-linear aromatic evolution based on its concentration in the solvent matrix[3].

Table 1: Concentration-Dependent Sensory Descriptors
Concentration RangePrimary Olfactory DescriptorsGustatory / Mouthfeel EffectsFormulation Application
Trace (< 1 ppm) Peach, apricot, subtle floral muskLight, fruity sweetnessEnhancing stone-fruit flavors; subtle sweetening.
Low (1 - 10 ppm) Creamy, milky, toasted coconutSmooth, dairy-like fat perceptionDairy analogs, masking mild astringency.
Moderate (10 - 50 ppm) Intense coconut, sweet, butteryWaxy, rich, heavy lipid mouthfeelMasking bitter APIs; tropical flavor systems.
High (> 50 ppm) Heavy, fatty, anise/licorice nuancesOverpowering, oily, slightly moldyIndustrial fragrance; generally avoided in oral drugs.

Data synthesized from sensory evaluations and industry standards[3][7][8].

Olfactory and Gustatory Thresholds

The olfactory threshold—the lowest concentration at which the human nose can detect the compound—varies significantly depending on the matrix due to the compound's partition coefficient (LogP ~ 2.2 - 2.5)[4][9]. Because it is highly lipophilic, it releases readily from aqueous matrices (low threshold) but is retained strongly in lipid or complex matrices (higher threshold).

Table 2: Established Detection Thresholds
MatrixDetection ThresholdReference / Source
Air ~7 ppbScentree Database[10]
Water 30 ppb (0.03 mg/L)ResearchGate / Wine Analysis[11]
Red Wine 91 ppb - 285 ppbLeffingwell / ASTM E679 Studies[6][12]

Experimental Methodology: Sensory Panel Validation

To utilize γ -nonalactone effectively in drug formulation, a self-validating sensory protocol must be established to determine the specific threshold within your proprietary API matrix. The gold standard is the ASTM E679-04: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method [12].

Protocol: 3-Alternative Forced Choice (3-AFC) Threshold Determination

This system is self-validating because it mathematically eliminates the probability of false positives (guessing) by embedding the target stimulus among controlled blanks.

Materials:

  • Purified water or base placebo suspension (Blank).

  • γ -Nonalactone reference standard ( 98.5% purity)[13].

  • Odor-free tasting glasses.

Step-by-Step Workflow:

  • Preparation of Dilution Series: Prepare a stock solution of γ -nonalactone in food-grade propylene glycol. Create a geometric progression of dilutions (e.g., factor of 3) in the target matrix, ranging from sub-threshold (e.g., 1 ppb) to supra-threshold (e.g., 200 ppb).

  • Sample Presentation: For each concentration step, present the panelist with three coded samples: two blanks (matrix only) and one spiked sample.

  • Evaluation: The panelist must smell/taste the samples from lowest concentration to highest. At each step, they are forced to choose which of the three samples is different, even if they must guess.

  • Data Recording: Record responses as '0' (incorrect) or '1' (correct). A true detection is marked when a panelist correctly identifies the spiked sample and continues to do so at all subsequent higher concentrations.

  • Calculation: The individual threshold is the geometric mean of the highest missed concentration and the lowest correctly identified concentration. The group threshold is the geometric mean of all individual thresholds.

GStartPrepare Ascending Series(Factor of 3 Dilutions)Step1Present 3-AFC Sets(1 Target, 2 Blanks per step)Start->Step1Step2Panelist EvaluatesLowest to Highest Conc.Step1->Step2Step3Forced Choice Selection(Eliminates False Positives)Step2->Step3Step4Calculate IndividualBest-Estimate ThresholdStep3->Step4EndCalculate Group Threshold(Geometric Mean)Step4->End

Fig 2: ASTM E679 3-AFC Sensory Panel Workflow for Threshold Determination.

Application in Drug Development: API Taste Masking

When formulating a pediatric suspension containing a bitter alkaloid API, γ -nonalactone acts via Cross-Modal Sensory Interaction .

The Causality of Masking: The human brain integrates olfactory (smell) and gustatory (taste) signals in the orbitofrontal cortex. Because γ -nonalactone has an exceptionally low olfactory threshold (30 ppb in water)[11], its volatile release into the retronasal cavity occurs milliseconds before the bitter API binds to the TAS2R receptors on the tongue. The intense "sweet, creamy" olfactory signal cognitively distracts the brain, effectively raising the perceived threshold of the bitter API. Furthermore, its inherent lipophilicity mimics the mouthfeel of fats, physically coating the palate and reducing aqueous API-receptor interaction[7][8].

Optimization Tip: To maximize the masking effect without overwhelming the patient with "coconut," formulate γ -nonalactone at ~15-20 ppm in conjunction with a vanilla or chocolate base. At this concentration, it acts as a synergistic booster for brown/dairy notes rather than a standalone tropical flavor[7][14].

References

  • Sinofi Ingredients - Gamma-Nonalactone (Aldehyde C-18) | Manufacturer-Supplier: Sensory Profile and Organoleptic Characteristics. Available at:[Link]

  • Scentspiracy - Gamma Nonalactone / Aldehyde C18 (104-61-0) – Premium Synthetic Ingredient Overview. Available at:[Link]

  • The Good Scents Company - gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone. Available at: [Link]

  • Scent.vn - Gamma-Nonalactone CAS# 104-61-0: Odor profile, Molecular properties, Regulation. Available at: [Link]

  • Leffingwell & Associates - The gamma-Nonalactones: Chirality & Odour Perception. Available at: [Link]

  • ResearchGate - Quantitative Analysis of γ-Nonalactone in Wines and Its Threshold Determination. Available at: [Link]

  • PerfumersWorld - Aldehyde C-18 Gamma Nonalactone. Available at: [Link]

  • PubMed / NIH - Odor detection thresholds and enantiomeric distributions of several 4-alkyl substituted gamma-lactones in Australian red wine. Available at:[Link]

  • ScenTree - Gamma-nonalactone (CAS N° 104-61-0). Available at: [Link]

  • PubChem / NIH - Gamma-Nonalactone | C9H16O2 | CID 7710. Available at: [Link]

2-Nonenoic Acid Gamma-Lactone (CAS 21963-26-8): Chemical Identifiers, Synthesis Protocols, and Olfactory Signaling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the specialized field of flavor and fragrance chemistry, 2-nonenoic acid gamma-lactone (IUPAC: 5-pentyl-2(5H)-furanone) represents a high-impact aroma chemical characterized by its distinct minty, fruit-like, and subtle coconut nuances[1]. As an α,β -unsaturated analog of the more common saturated gamma-nonalactone, the presence of the double bond within the furanone ring significantly alters its molecular geometry, electron density, and consequently, its olfactory receptor binding affinity. This whitepaper provides an authoritative, in-depth technical analysis of its chemical identifiers, physicochemical properties, synthetic workflows, and biological signaling mechanisms, designed for researchers and drug development professionals.

Chemical Identity and Core Nomenclature

Accurate chemical identification is critical for regulatory compliance and cross-disciplinary research. The molecule is universally tracked via its2[2]. Below is a comprehensive consolidation of its primary chemical identifiers.

Identifier TypeValueSource
CAS Number 21963-26-82[2]
IUPAC Name 5-pentyl-2(5H)-furanone1[1]
Common Synonyms 2-nonen-4-olide; 5-pentylfuran-2(5H)-one3[3]
SMILES CCCCCC1C=CC(=O)O14[4]
InChIKey MXZSZHJBUODOJK-UHFFFAOYSA-N4[4]
FEMA Number 41885[5]
JECFA Number 20011[1]

Physicochemical Properties

The physical behavior of 2-nonenoic acid gamma-lactone dictates its extraction, formulation, and analytical parameters. The table below summarizes its core quantitative data[1][2].

PropertyValueScientific Implication
Molecular Formula C9H14O2Defines the degree of unsaturation (Index of Hydrogen Deficiency = 3).
Molecular Weight 154.21 g/mol Optimal mass range for volatility and olfactory receptor interaction.
Boiling Point 230-233 °CRequires vacuum distillation to prevent thermal degradation.
Density (25 °C) 0.982 - 0.986 g/mLSlightly less dense than water; phase separates easily in aqueous workups.
Refractive Index 1.457 - 1.463Used as a rapid, non-destructive purity check post-distillation.
Solubility Soluble in non-polar solvents & ethanol; Insoluble in waterDictates the use of lipid-based or alcohol-based delivery systems in formulations.

Synthetic Pathways and Manufacturing Workflows

The synthesis of α,β -unsaturated lactones requires precise control over reaction conditions to prevent unwanted isomerization or polymerization.

Step-by-Step Synthetic Methodology
  • Precursor Condensation: Heptanal is reacted with malonic acid via a Knoevenagel condensation to form the unsaturated carbon backbone, ultimately yielding a 4-hydroxy-2-nonenoic acid intermediate.

  • Acid-Catalyzed Lactonization: The intermediate is treated with concentrated sulfuric acid ( H2​SO4​ ).

    • Causality: The strong acid protonates the carboxylic acid carbonyl, dramatically increasing the electrophilicity of the carbon center. This facilitates an intramolecular nucleophilic attack by the hydroxyl group at the gamma position, successfully closing the 5-membered furanone ring.

  • Neutralization & Extraction: The crude mixture is washed with aqueous sodium carbonate ( Na2​CO3​ ) and extracted with a non-polar solvent (e.g., diethyl ether).

    • Causality: Neutralizing residual H2​SO4​ is critical; trace acid during the subsequent heating phase would catalyze the degradation or polymerization of the highly reactive α,β -unsaturated system.

  • Vacuum Distillation: The organic layer is dried, concentrated, and subjected to fractional distillation under reduced pressure (e.g., 6 mm Hg).

    • Causality: Lowering the atmospheric pressure reduces the boiling point from ~233 °C to <130 °C, preventing thermal cracking and preserving the structural integrity of the double bond.

SyntheticWorkflow A Heptanal + Malonic Acid B Knoevenagel Condensation A->B C 4-Hydroxy-2-nonenoic Acid Intermediate B->C D Acid-Catalyzed Lactonization (H2SO4) C->D E Neutralization (Na2CO3) D->E F Vacuum Distillation E->F G 2-Nonenoic Acid gamma-lactone (CAS: 21963-26-8) F->G

Fig 1. Synthetic workflow for 2-nonenoic acid gamma-lactone via acid-catalyzed lactonization.

Analytical Characterization Protocol (GC-MS)

To ensure trustworthiness and self-validation of the synthesized product, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. This protocol differentiates the target molecule from its saturated counterpart (gamma-nonalactone).

Step-by-Step GC-MS Validation
  • Sample Preparation: Dilute the distilled lactone to 1,000 ppm in GC-grade hexane. Add 100 ppm of an internal standard (e.g., 2-undecanol) to establish a self-validating quantitative baseline.

  • Column Selection: Utilize a non-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm x 0.25µm).

    • Causality: A non-polar stationary phase separates the unsaturated lactone from saturated impurities based primarily on boiling point and subtle dispersive interactions, resolving closely eluting isomers.

  • Injection Parameters: Inject 1 µL in splitless mode at 250 °C.

    • Causality: Splitless injection maximizes sensitivity, ensuring that trace synthetic impurities (unreacted precursors or isomers) are detected and quantified.

  • Mass Spectrometry (EI Mode): Operate the MS in Electron Ionization (EI) mode at 70 eV.

    • Causality: 70 eV EI provides a highly reproducible, standardized fragmentation pattern. The molecular ion peak at m/z 154 confirms the molecular weight, while the loss of the pentyl chain (m/z 83) validates the substituted furanone core.

  • Data Validation: Calculate the Kovats Retention Index (RI). The experimental RI must align with the established literature value for a standard non-polar column (RI 1299)[2]. This acts as an absolute, self-validating metric of chemical identity.

Biological & Olfactory Receptor Signaling

The perception of 2-nonenoic acid gamma-lactone as a "minty/fruity" odorant is governed by its interaction with Olfactory Receptors (ORs), which are specialized G-protein coupled receptors (GPCRs) located in the olfactory epithelium.

Causality of Perception: The α,β -unsaturated ring presents a rigid, planar geometry and a highly polarized carbonyl group. This unique pharmacophore interacts with specific amino acid residues inside the OR binding pocket differently than saturated lactones, triggering a distinct conformational change. This shift activates the Golf​ protein, initiating a secondary messenger cascade that ultimately depolarizes the neuron, sending an action potential to the olfactory bulb for cognitive processing.

OlfactorySignaling Lactone 2-Nonenoic Acid gamma-lactone OR Olfactory Receptor (GPCR) Lactone->OR Odorant Binding G_olf G_olf Protein Activation OR->G_olf Conformational Shift AC3 Adenylyl Cyclase III (AC3) G_olf->AC3 Alpha-Subunit Binding cAMP cAMP Production AC3->cAMP ATP Conversion CNG CNG Channel Opening cAMP->CNG Channel Activation Depol Membrane Depolarization CNG->Depol Ca2+/Na+ Influx

Fig 2. GPCR-mediated olfactory signaling pathway triggered by gamma-lactone odorant perception.

References

  • Food and Agriculture Organization of the United Nations (FAO) / JECFA. "Specifications for Flavourings: 2-Nonenoic acid gamma-lactone (JECFA No. 2001)." Retrieved from: 1

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 89559, 2-Nonenoic acid gamma-lactone." PubChem. Retrieved from: 2

  • National Center for Advancing Translational Sciences (NCATS). "Inxight Drugs: 2-NONENOIC ACID .GAMMA.-LACTONE." Retrieved from: 3

  • Flavor and Extract Manufacturers Association (FEMA). "Flavor Library: 4188 2-NONENOIC ACID GAMMA-LACTONE." Retrieved from: 5

Sources

A Technical Guide to the Metabolic Pathways of Lactone Formation in Yeast

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Industrial and Biological Significance of Lactones

Lactones are cyclic esters that serve as pivotal compounds in the flavor, fragrance, cosmetic, and pharmaceutical industries.[1][2] Their characteristic fruity, creamy, or floral aromas make them high-value targets for biotechnological production, which is often preferred by consumers over chemical synthesis for its "natural" designation.[3][4] Yeast species, with their robust metabolic machinery and amenability to genetic engineering, have emerged as highly effective cellular factories for both the de novo synthesis and biotransformation of precursors into these valuable molecules.[5][6]

This guide provides a comprehensive technical overview of the core metabolic routes governing lactone formation in yeast. We will dissect the primary biochemical pathways, explore the key enzymatic players, present validated experimental protocols for analysis and production, and discuss metabolic engineering strategies aimed at enhancing yields. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this complex and industrially relevant field.

Section 1: The Dichotomy of Lactone Biosynthesis: Biotransformation vs. De Novo Pathways

Yeast employs two principal strategies for lactone production:

  • Biotransformation: This is the most extensively studied and industrially utilized method.[1] It involves the conversion of an externally supplied precursor, typically a hydroxy fatty acid, into a target lactone.[1][2] The yeast cell acts as a whole-cell biocatalyst, using its native metabolic pathways to shorten or modify the precursor molecule. The production of γ-decalactone from ricinoleic acid (found in castor oil) by the oleaginous yeast Yarrowia lipolytica is the archetypal example of this process.[1][5]

  • De Novo Biosynthesis: This process involves the synthesis of lactones from simple carbon sources like glucose, without the addition of advanced precursors. This pathway is less understood but holds significant promise for creating more sustainable and cost-effective production systems.[1] It relies on the cell's primary fatty acid synthesis machinery followed by specific hydroxylation and subsequent lactonization steps. The basidiomycete yeast-like fungus Sporidiobolus salmonicolor has been a key model for studying de novo lactone biosynthesis.[1]

Section 2: The Core Machinery: Peroxisomal β-Oxidation in Biotransformation

The catabolism of fatty acids via the peroxisomal β-oxidation cycle is the central metabolic engine driving the biotransformation of hydroxy fatty acids into lactones.[1][7] Unlike mitochondrial β-oxidation, which primarily serves energy production, the peroxisomal pathway in yeast is dedicated to shortening fatty acids, making it perfectly suited for tailoring precursor molecules.[8]

The process begins with the uptake and activation of a hydroxy fatty acid (e.g., ricinoleic acid) to its CoA-thioester.[9][10] The molecule is then subjected to successive rounds of the β-oxidation cycle within the peroxisome. Each cycle consists of four enzymatic reactions that shorten the fatty acid chain by two carbons, releasing one molecule of acetyl-CoA.[7][11]

The Four Key Enzymatic Steps of Peroxisomal β-Oxidation:

  • Acyl-CoA Oxidase (POX): Introduces a double bond between the α and β carbons.

  • Multifunctional Enzyme (MFE): Possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.

  • 3-ketoacyl-CoA Thiolase (POT1): Cleaves the β-ketoacyl-CoA, releasing acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

This cycle repeats until a specific intermediate, a ω-hydroxyacyl-CoA (e.g., 4-hydroxydecanoyl-CoA for γ-decalactone), is formed.[1][7] This intermediate is the direct precursor to the lactone. It is released from the peroxisome and undergoes spontaneous or enzyme-catalyzed intramolecular cyclization (lactonization) under acidic conditions, forming the stable lactone ring.[1]

Visualizing the Pathway: γ-Decalactone Formation

The following diagram illustrates the conversion of ricinoleic acid to γ-decalactone, highlighting the key role of the β-oxidation cycle.

lactone_pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol ricinoleic_coa Ricinoleic-CoA (C18) beta_ox_cycle β-Oxidation Cycles (x4) ricinoleic_coa->beta_ox_cycle intermediate 4-Hydroxydecanoyl-CoA (C10) beta_ox_cycle->intermediate Chain Shortening acetyl_coa 4 Acetyl-CoA beta_ox_cycle->acetyl_coa precursor_acid 4-Hydroxydecanoic Acid intermediate->precursor_acid Transport & Hydrolysis gamma_decalactone γ-Decalactone precursor_acid->gamma_decalactone Spontaneous Lactonization (low pH)

Caption: Biotransformation of Ricinoleic Acid via Peroxisomal β-Oxidation.

Section 3: Alternative Routes: Polyketide Synthesis

Beyond fatty acid degradation, some lactones are synthesized via pathways analogous to fatty acid synthesis. A prominent example is the production of triacetic acid lactone (TAL), a valuable platform chemical, by expressing a heterologous polyketide synthase, specifically a 2-pyrone synthase (2-PS) from Gerbera hybrida, in yeast like Saccharomyces cerevisiae or Yarrowia lipolytica.[12][13][14]

This pathway circumvents the need for complex fatty acid precursors. The 2-PS enzyme utilizes one molecule of acetyl-CoA as a starter and condenses it with two molecules of malonyl-CoA, which is the direct building block derived from acetyl-CoA by the action of Acetyl-CoA Carboxylase (ACC1).[13] This engineered pathway directly couples the central carbon metabolism of yeast to the production of a polyketide lactone.

Causality in Engineering TAL Production:

The choice of Y. lipolytica as a host is strategic. As an oleaginous yeast, it has a naturally high flux towards cytosolic acetyl-CoA, the primary precursor for both fatty acids and TAL.[13][15] Furthermore, inducing lipid biosynthesis through nitrogen-limited growth conditions has been shown to increase TAL titers, demonstrating a direct link between the cell's lipid-accumulating machinery and the engineered polyketide pathway.[12][16]

tal_pathway glucose Glucose acetyl_coa Cytosolic Acetyl-CoA glucose->acetyl_coa Glycolysis & PDH Bypass malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC1 two_ps 2-Pyrone Synthase (Heterologous Enzyme) acetyl_coa->two_ps malonyl_coa->two_ps tal Triacetic Acid Lactone (TAL) two_ps->tal

Caption: Engineered Pathway for Triacetic Acid Lactone (TAL) Production in Yeast.

Section 4: Experimental Protocols & Methodologies

A self-validating and reproducible experimental workflow is paramount for studying and optimizing lactone production. The following protocol outlines a standard biotransformation experiment to produce γ-decalactone.

Protocol 1: Biotransformation of Castor Oil to γ-Decalactone using Yarrowia lipolytica

1. Strain and Culture Preparation:

  • Strain: Yarrowia lipolytica (e.g., W29 strain).

  • Pre-culture Medium (YPD): 1% yeast extract, 2% peptone, 2% glucose.

  • Method: Inoculate a single colony into 50 mL of YPD medium in a 250 mL baffled flask. Incubate at 28-30°C with shaking (200 rpm) for 24-48 hours until the culture reaches the stationary phase.

2. Bioconversion:

  • Bioconversion Medium: A nitrogen-limited medium is crucial to shift metabolism towards lipid processing. Example: 0.17% Yeast Nitrogen Base (without amino acids and ammonium sulfate), 0.05% ammonium sulfate, 2% glucose.

  • Precursor: Hydrolyzed castor oil (rich in ricinoleic acid) or methyl ricinoleate. Add to a final concentration of 1-5 g/L. Causality: Using the esterified form (methyl ricinoleate) can sometimes reduce substrate toxicity.

  • Method:

    • Harvest pre-culture cells by centrifugation (3000 x g, 5 min).
    • Wash cells with sterile phosphate buffer (50 mM, pH 7.0).
    • Resuspend the cell pellet in the bioconversion medium to a high cell density (e.g., OD600 of 20-50).
    • Add the precursor substrate.
    • Incubate at 28-30°C with vigorous shaking (220-250 rpm) for 72-96 hours. Vigorous aeration is critical as β-oxidation is an aerobic process.[3][4]

3. Lactone Extraction and Quantification:

  • Extraction:

    • Take a 5 mL sample of the culture broth.
    • Add an internal standard (e.g., γ-undecalactone) for accurate quantification.
    • Perform liquid-liquid extraction twice with an equal volume of ethyl acetate.
    • Pool the organic phases and dry over anhydrous sodium sulfate.
    • Concentrate the extract under a gentle stream of nitrogen.
  • Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).
    • Injector: 250°C, Splitless mode.
    • Oven Program: Start at 60°C, ramp to 240°C at 5-10°C/min.
    • MS Detector: Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) mode for quantification.
  • Self-Validation: Quantification must be performed against a standard curve prepared with pure γ-decalactone of known concentrations. This ensures the accuracy and trustworthiness of the reported titers.

Visualizing the Experimental Workflow

workflow start Start: Select Yeast Strain (e.g., Y. lipolytica) preculture 1. Pre-culture Growth (YPD Medium, 24-48h) start->preculture harvest 2. Harvest & Wash Cells preculture->harvest bioconversion 3. Resuspend in Bioconversion Medium + Add Precursor (Castor Oil) harvest->bioconversion incubation 4. Incubation with Aeration (72-96h) bioconversion->incubation sampling 5. Sample Culture Broth incubation->sampling extraction 6. Liquid-Liquid Extraction (Ethyl Acetate) sampling->extraction analysis 7. GC-MS Analysis (Identification & Quantification) extraction->analysis end End: Report Lactone Titer analysis->end

Caption: Standard Experimental Workflow for Yeast-Mediated Lactone Biotransformation.

Section 5: Data Summary & Comparative Analysis

The choice of yeast species significantly impacts the type and quantity of lactones produced. The following table summarizes representative data from the literature.

Yeast SpeciesLactone ProducedPrecursorTypical Titer (g/L)Key PathwayReference
Yarrowia lipolyticaγ-DecalactoneRicinoleic Acid5.0 - 10.0β-Oxidation[1][2]
Sporidiobolus ruineniiγ-DecalactoneMethyl Ricinoleate~6.5β-Oxidation[2][7]
Sporidiobolus salmonicolorδ-DecalactoneLinoleic AcidNot specifiedβ-Oxidation[1]
Yarrowia lipolytica (Engineered)Triacetic Acid Lactone (TAL)Glucose2.6 - 35.9Polyketide Synthase[12][13][15]
Saccharomyces cerevisiae (Engineered)Triacetic Acid Lactone (TAL)Glucose2.2Polyketide Synthase[14][17]

Section 6: Overcoming Challenges and Future Directions

While biotechnological production of lactones is well-established, several challenges remain.

  • Toxicity: High concentrations of lactones can be toxic to yeast cells, primarily by disrupting cell membrane integrity and fluidity, which inhibits growth and productivity.[3][4][18] Strategies like in situ product removal (e.g., using adsorbent resins) are being explored to mitigate this issue.

  • Aeration: The core metabolic pathways, especially β-oxidation, are highly dependent on oxygen.[3][4] Ensuring sufficient oxygen transfer in high-density fermentations is a critical engineering challenge.

  • Metabolic Engineering: The future of lactone production lies in the rational engineering of yeast metabolism.[6][19][20] Key strategies include:

    • Overexpressing rate-limiting enzymes in the β-oxidation pathway (e.g., acyl-CoA oxidases).

    • Deleting competing pathways that drain precursors (e.g., knocking out genes for fatty acid storage).

    • Engineering precursor supply pathways to increase the intracellular pool of acetyl-CoA and malonyl-CoA for polyketide-derived lactones.[14][17]

    • Introducing heterologous enzymes, such as hydroxylases, to enable the production of novel lactones from non-hydroxylated fatty acids.[3][4]

By combining a deep understanding of the core metabolic pathways with advanced metabolic engineering and bioprocess optimization, the development of yeast cell factories for the sustainable, high-titer production of a diverse range of valuable lactones will continue to accelerate.

References

  • Title: Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts Source: PubMed URL: [Link]

  • Title: Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis Source: PubMed URL: [Link]

  • Title: Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production Source: MDPI URL: [Link]

  • Title: Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds Source: PubMed URL: [Link]

  • Title: Metabolism of fatty acid in yeast: addition of reducing agents to the reaction medium influences β-oxidation activities, γ-decalactone production, and cell ultrastructure in Sporidiobolus ruinenii cultivated on ricinoleic acid methyl ester Source: Canadian Science Publishing URL: [Link]

  • Title: Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis Source: PMC URL: [Link]

  • Title: The biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae Source: ScienceDirect URL: [Link]

  • Title: Metabolic engineering of Saccharomyces cerevisiae for the production of triacetic acid lactone Source: ResearchGate URL: [Link]

  • Title: Bioengineering triacetic acid lactone production in Yarrowia lipolytica for pogostone synthesis Source: DTU Research Database URL: [Link]

  • Title: Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds Source: ResearchGate URL: [Link]

  • Title: Production of aroma lactones by yeasts Source: ResearchGate URL: [Link]

  • Title: Lactone Formation in Yeast and Fungi Source: ResearchGate URL: [Link]

  • Title: Recent advances in genetic engineering and chemical production in yeast species Source: PMC URL: [Link]

  • Title: Rewiring Yarrowia lipolytica toward triacetic acid lactone for materials generation Source: PNAS URL: [Link]

  • Title: Metabolic engineering of Saccharomyces cerevisiae for the production of triacetic acid lactone Source: eScholarship.org URL: [Link]

  • Title: The biochemistry of peroxisomal beta-oxidation in the yeast Saccharomyces cerevisiae Source: PubMed URL: [Link]

  • Title: Reconstitution of human peroxisomal β-oxidation in yeast Source: PMC URL: [Link]

  • Title: Mechanisms Underlying the Toxicity of Lactone Aroma Compounds Towards the Producing Yeast Cells Source: PubMed URL: [Link]

  • Title: Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review Source: Frontiers in Microbiology URL: [Link]

  • Title: Engineered Yeast Source: Great Lakes Bioenergy Research Center URL: [Link]

  • Title: Genetic Engineering Advances: Enhancing Wine Yeasts Source: Walsh Medical Media URL: [Link]

Sources

Structural Divergence and Analytical Differentiation of γ-Nonalactone and δ-Nonalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lactones are cyclic esters that serve as foundational molecules in flavor chemistry, fragrance formulation, and pharmaceutical excipient design—particularly as masking agents for bitter active pharmaceutical ingredients (APIs). Among these, the nine-carbon isomers gamma-nonalactone and delta-nonalactone present a critical case study in structure-activity relationships. Despite sharing the same molecular weight and empirical formula, a single carbon shift within their cyclic backbone fundamentally alters their spatial geometry, thermodynamic stability, and receptor binding affinities. This whitepaper provides an in-depth mechanistic analysis of their structural divergence and outlines a self-validating analytical workflow for their differentiation.

Topological and Mechanistic Divergence

Both molecules share the empirical formula C₉H₁₆O₂ (MW: 156.22 g/mol ), yet their internal ring structures dictate entirely different chemical behaviors[1][2].

  • Gamma-Nonalactone (γ-Nonalactone): This isomer is characterized by a five-membered oxolan-2-one ring attached to a pentyl side chain. The five-membered ring possesses higher torsional strain compared to its six-membered counterpart. This relative rigidity forces the pentyl chain into a specific, constrained spatial orientation. When interacting with olfactory receptors, this rigid conformation acts aggressively, resulting in a high-impact, intensely sweet, and somewhat synthetic coconut/peach profile (often historically misnomered as "Aldehyde C-18")[3][4].

  • Delta-Nonalactone (δ-Nonalactone): This isomer features a six-membered oxan-2-one ring with a butyl side chain. The six-membered ring naturally relaxes into a lower-energy chair conformation. This conformational flexibility allows the molecule to present a softer, rounder steric profile. Consequently, it binds to receptors in a manner that produces a highly naturalistic, creamy, and milky coconut aroma with distinct coumarin-like undertones, making it superior for authentic flavor replication[3][5].

G Nonalactones C9H16O2 Isomers (Nonalactones) Gamma Gamma-Nonalactone (5-membered oxolane ring) Nonalactones->Gamma Delta Delta-Nonalactone (6-membered oxane ring) Nonalactones->Delta GammaProp Higher Torsional Strain Rigid Spatial Orientation Gamma->GammaProp DeltaProp Lower Energy Chair Conformation Flexible Spatial Orientation Delta->DeltaProp GammaSensory Aggressive Receptor Binding: Sweet, Peach, Synthetic Coconut GammaProp->GammaSensory DeltaSensory Soft Receptor Integration: Creamy, Milky, Natural Coconut DeltaProp->DeltaSensory

Structural topology dictating sensory and physicochemical properties of C9 lactones.

Quantitative Physicochemical Comparison

To aid formulation scientists in material selection and analytical targeting, the core structural and analytical metrics of both isomers are summarized below.

Propertyγ-Nonalactoneδ-Nonalactone
CAS Registry Number 104-61-0[4]3301-94-8[2]
IUPAC Name 5-pentyloxolan-2-one6-butyloxan-2-one
Ring Structure 5-membered (Gamma-lactone)6-membered (Delta-lactone)
Alkyl Side Chain Pentyl (-C₅H₁₁)Butyl (-C₄H₉)
Molecular Weight 156.22 g/mol 156.22 g/mol
Sensory Profile Intense, sweet, peach, synthetic coconutCreamy, milky, natural coconut, coumarin
MS Base Peak (EI) m/z 85 m/z 99

Analytical Differentiation: GC-MS Workflow

Differentiating these isomers in complex matrices (e.g., biological samples, drug suspensions, or essential oils) requires precise chromatographic and mass spectrometric techniques. Because they are isomers, they cannot be differentiated by intact mass alone; their fragmentation patterns are the definitive identifiers[6].

GCMS_Workflow SPME 1. SPME Extraction (Isolates Volatiles) Desorption 2. Thermal Desorption (250°C, GC Inlet) SPME->Desorption GC 3. Capillary GC (Resolves Isomers) Desorption->GC EI 4. Electron Ionization (70 eV) GC->EI MS 5. Mass Analysis (m/z 85 vs m/z 99) EI->MS

Step-by-step GC-MS analytical workflow for the differentiation of lactone isomers.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Solid-Phase Microextraction (SPME)

  • Action: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the sample headspace at 40°C for 30 minutes.

  • Causality: SPME isolates volatile lactones without the need for liquid solvents. This prevents solvent-peak masking in the chromatogram and preserves the integrity of trace isomers, which is critical when analyzing low-dose pharmaceutical masking agents[6].

Step 2: Thermal Desorption

  • Action: Insert the SPME fiber into the GC inlet set to 250°C for 3 minutes in splitless mode.

  • Causality: Rapid thermal desorption ensures a narrow injection band. Lactones are prone to peak tailing; a rapid transfer to the column is required to achieve sharp peak resolution between closely eluting isomers.

Step 3: Capillary Gas Chromatography

  • Action: Utilize a mid-polar to polar column (e.g., DB-WAX or HP-5ms). Program the oven: 40°C hold for 2 min, ramp at 5°C/min to 250°C.

  • Causality: Gamma-nonalactone and delta-nonalactone have nearly identical boiling points (~121-122°C at 6 mmHg). A slow temperature ramp on a polar stationary phase separates them based on subtle differences in their dipole moments induced by the ring size[4][6].

Step 4: Electron Ionization Mass Spectrometry (EI-MS)

  • Action: Subject the eluent to Electron Ionization at 70 eV.

  • Causality: 70 eV is the standard energy for reproducible fragmentation. This step provides the definitive structural proof:

    • γ-Nonalactone undergoes α-cleavage at the side chain, losing the pentyl radical (C₅H₁₁•, 71 Da) to yield a highly stable oxonium ion base peak at m/z 85 (C₄H₅O₂⁺).

    • δ-Nonalactone loses its butyl radical (C₄H₉•, 57 Da) to yield a corresponding base peak at m/z 99 (C₅H₇O₂⁺).

Self-Validation & Quality Control System

To ensure the trustworthiness of this protocol, the analytical run must function as a self-validating system:

  • Retention Index (RI) Calibration: Run an n-alkane standard series (C8-C20) under identical GC conditions. Calculate the Linear Retention Index (LRI) for both peaks. Gamma-nonalactone typically elutes slightly earlier than delta-nonalactone on non-polar columns due to its more compact 5-membered ring structure. This orthogonal data point confirms peak identity independent of MS.

  • Matrix Effect Validation: Introduce a deuterated internal standard (e.g., γ-nonalactone-d4) prior to SPME extraction. Because lactones can polymerize or bind to matrix proteins in pharmaceutical suspensions, tracking the recovery of the deuterated standard validates the extraction efficiency.

  • Carryover Blanks: Lactones are notoriously "sticky" compounds. A blank fiber desorption must be run between every sample to prove that the m/z 85 or m/z 99 signals are native to the sample and not inlet carryover.

References

  • Gamma-Nonalactone | C9H16O2 | CID 7710 Source: PubChem (NIH) URL:[Link]

  • Delta-Nonalactone | C9H16O2 | CID 18698 Source: PubChem (NIH) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the GC-MS Detection of 2-Nonenoic Acid Gamma-Lactone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 2-Nonenoic Acid Gamma-Lactone

2-Nonenoic acid gamma-lactone (C₉H₁₄O₂) is a volatile to semi-volatile organic compound that contributes to the sensory profile of various products, imparting characteristic minty and fruit-like aromas.[1] As a flavoring agent and fragrance ingredient, its detection and quantification are critical in food science, beverage production, and the development of consumer products.[1] This document provides a comprehensive technical guide for the analysis of 2-nonenoic acid gamma-lactone using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.[2]

This guide is designed for researchers, scientists, and professionals in drug development, offering detailed protocols for sample preparation, GC-MS analysis, and data interpretation. The methodologies presented herein are grounded in established analytical principles to ensure accuracy, precision, and reliability.

Part 1: Foundational Principles of Analysis

The successful detection of 2-nonenoic acid gamma-lactone by GC-MS hinges on three key stages: (1) efficient extraction of the analyte from the sample matrix, (2) chromatographic separation from other volatile components, and (3) sensitive and specific detection by mass spectrometry.

Analyte Characteristics

2-Nonenoic acid gamma-lactone is a semi-volatile compound, making it amenable to extraction techniques that capitalize on its volatility, such as headspace analysis and solid-phase microextraction (SPME).[3] Its lactone structure, featuring a cyclic ester, influences its chromatographic behavior and mass spectrometric fragmentation.

The Rationale for GC-MS

Gas chromatography is the premier separation technique for volatile and semi-volatile compounds.[3] When coupled with mass spectrometry, it provides a robust analytical platform capable of both qualitative identification and quantitative measurement.[4] The mass spectrometer acts as a highly specific detector, furnishing structural information that aids in the unambiguous identification of the target analyte.[2]

Part 2: Experimental Protocols

This section details two primary sample preparation protocols—Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE)—followed by the optimized GC-MS analytical method.

Sample Preparation: Isolating the Target

The choice of sample preparation technique is contingent on the sample matrix. HS-SPME is a solvent-less method ideal for clean and efficient extraction from liquid and solid samples, while LLE is a classic and robust technique suitable for a wide range of sample types.[5][6]

HS-SPME is a two-step process involving the partitioning of the analyte from the sample into the headspace, followed by adsorption onto a coated fiber.[5]

Rationale for HS-SPME: This technique is highly sensitive, requires minimal sample volume, is solvent-free, and can be easily automated, making it a preferred method for the analysis of flavor and fragrance compounds.[5]

Step-by-Step HS-SPME Protocol:

  • Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1-5 g of a solid or 1-5 mL of a liquid) into a 20 mL headspace vial.

  • Internal Standard Spiking (Optional but Recommended): For quantitative analysis, add a known concentration of an appropriate internal standard. A suitable choice would be a deuterated analog of the analyte or a compound with similar chemical properties and retention time that is not naturally present in the sample, such as γ-decalactone.[7][8]

  • Matrix Modification (Optional): For aqueous samples, adding a salt such as sodium chloride (e.g., 1 g) can increase the ionic strength of the solution, which may enhance the partitioning of the analyte into the headspace.[9]

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and an aluminum cap.

  • Incubation and Extraction: Place the vial in an autosampler or a heating block with agitation.

    • Incubation/Equilibration: Heat the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow the analyte to equilibrate between the sample and the headspace.[10]

    • SPME Fiber Exposure: Introduce the SPME fiber into the headspace of the vial. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile and semi-volatile compounds.[11] Expose the fiber for a predetermined time (e.g., 30-45 minutes) to allow for the adsorption of the analyte.[12]

  • Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analyte onto the column.

Diagram of HS-SPME Workflow:

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Add_Salt Add Salt (Optional) Add_IS->Add_Salt Seal Seal Vial Add_Salt->Seal Incubate Incubate & Agitate (e.g., 60°C) Seal->Incubate Expose_Fiber Expose SPME Fiber Incubate->Expose_Fiber Desorb Thermal Desorption in GC Inlet Expose_Fiber->Desorb GC_MS GC-MS Analysis Desorb->GC_MS

Caption: HS-SPME workflow for 2-nonenoic acid gamma-lactone.

LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic phase.[6]

Rationale for LLE: LLE is a versatile and widely applicable technique that can handle larger sample volumes and a broader range of matrices. It is particularly useful when the analyte concentration is low, as it allows for sample concentration.[6]

Step-by-Step LLE Protocol:

  • Sample Preparation: Homogenize solid samples with a suitable solvent (e.g., water). For liquid samples, use a measured aliquot (e.g., 10 mL).

  • pH Adjustment (Optional): Adjusting the pH of the aqueous sample can influence the extraction efficiency of certain compounds. For lactones, maintaining a neutral to slightly acidic pH is generally advisable to prevent hydrolysis.[13]

  • Internal Standard Spiking: Add a known amount of a suitable internal standard to the sample.

  • Solvent Extraction:

    • Add an appropriate volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, to the sample in a separatory funnel.[2][14] A solvent-to-sample ratio of 1:1 or 2:1 is a good starting point.

    • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection of Organic Phase: Drain the lower organic layer (if using a solvent denser than water like dichloromethane) or decant the upper organic layer (if using a solvent less dense than water like ethyl acetate).

  • Repeat Extraction: For exhaustive extraction, repeat the process two more times with fresh solvent, combining the organic extracts.

  • Drying the Extract: Dry the combined organic extracts by passing them through a column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to a small, known volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Sample Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

Diagram of LLE Workflow:

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Organic Solvent Add_IS->Add_Solvent Shake Shake & Separate Add_Solvent->Shake Collect Collect Organic Layer Shake->Collect Repeat Repeat Extraction x2 Collect->Repeat Dry Dry with Na₂SO₄ Repeat->Dry Concentrate Concentrate under N₂ Dry->Concentrate Analyze GC-MS Analysis Concentrate->Analyze

Caption: LLE workflow for 2-nonenoic acid gamma-lactone.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 2-nonenoic acid gamma-lactone. These parameters should be considered a starting point and may require optimization based on the specific instrumentation and sample matrix.

Parameter Recommended Setting Justification
Gas Chromatograph
Column DB-WAX or equivalent polar capillary column (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness)A polar stationary phase provides good separation for lactones and other polar flavor compounds.[15]
Injector Temperature 250°CEnsures rapid volatilization of the analyte without thermal degradation.[15]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless mode enhances sensitivity for low-concentration samples.[2]
Carrier Gas Helium at a constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas for GC-MS.[2]
Oven Temperature Program Initial temp: 50°C, hold for 2 min; Ramp 1: 5°C/min to 180°C; Ramp 2: 10°C/min to 240°C, hold for 5 minA temperature program is essential for separating compounds with a range of boiling points.[16][17] This program allows for the elution of more volatile compounds at lower temperatures and less volatile compounds at higher temperatures.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust and widely used ionization technique that produces reproducible fragmentation patterns.[2]
Ion Source Temperature 230°CMaintains the analyte in the gas phase and promotes efficient ionization.
Quadrupole Temperature 150°CA standard temperature for maintaining quadrupole performance.
Mass Scan Range m/z 35-350A wide scan range to capture the molecular ion and characteristic fragment ions.
Data Acquisition Mode Full Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysisFull scan provides a complete mass spectrum for identification. SIM mode increases sensitivity and selectivity for quantification by monitoring specific ions.[18]

Part 3: Data Analysis and Interpretation

Qualitative Analysis: Identification

The identification of 2-nonenoic acid gamma-lactone is based on two primary criteria:

  • Retention Time: The retention time of the peak in the sample chromatogram should match that of a pure standard of 2-nonenoic acid gamma-lactone analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should match the reference mass spectrum of 2-nonenoic acid gamma-lactone. The fragmentation of unsaturated gamma-lactones in EI-MS can be complex, but key fragments are expected. While a detailed fragmentation study for this specific compound is not widely published, based on the analysis of similar lactones, characteristic ions would be anticipated.[3][10] The molecular ion (M+) at m/z 154 should be present, though it may be of low abundance.

Quantitative Analysis: Measurement

For accurate quantification, an internal standard method is recommended.[7] A calibration curve is constructed by analyzing a series of standards containing known concentrations of 2-nonenoic acid gamma-lactone and a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of 2-nonenoic acid gamma-lactone in a sample is then determined from its peak area ratio using the calibration curve.[19]

Part 4: Method Validation and Quality Control

To ensure the reliability of the results, the analytical method should be validated.[1][5] Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Accuracy: The closeness of the measured value to the true value, often assessed through spike-recovery experiments.

  • Precision: The degree of agreement among repeated measurements, expressed as the relative standard deviation (RSD).

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Regular analysis of quality control samples, including blanks, standards, and spiked samples, is essential for monitoring the ongoing performance of the method.[20]

Conclusion

This application note provides a detailed and scientifically grounded framework for the detection and quantification of 2-nonenoic acid gamma-lactone by GC-MS. By following the outlined protocols for sample preparation and instrumental analysis, and adhering to good laboratory practices for data analysis and method validation, researchers and scientists can achieve reliable and accurate results. The flexibility of offering both HS-SPME and LLE protocols allows for the adaptation of the method to a wide variety of sample matrices encountered in the fields of food science, fragrance development, and beyond.

References

  • Simple Determination of Lactones in High-fat Food Products by GC/MS. (2025). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonenoic acid gamma-lactone. PubChem. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Solid Phase Microextraction Fundamentals. Agilent. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. Phenomenex. Retrieved from [Link]

  • LCGC International. (2020, November 11). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. LCGC International. Retrieved from [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. (2021). MDPI. Retrieved from [Link]

  • Industry News. (2023, February 3). What Is Temperature Programming in Gas Chromatography? Chromatography Today. Retrieved from [Link]

  • Development of a Headspace-Solid Phase Micro Extraction Method for the Analysis of Volatile and Semi-Volatile Organic Compounds. (n.d.). Journals@UC. Retrieved from [Link]

  • Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compo. (n.d.). CABI Digital Library. Retrieved from [Link]

  • Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compounds of Litsea mollis Hemsl. immature fruit. (n.d.). SciELO. Retrieved from [Link]

  • The Power of Gas Chromatography-Mass Spectrometry (GC-MS) in Food Analysis. (2025). Technology Networks. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). How to Choose the Proper SPME Fiber. LabRulez GCMS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Method Development. Agilent. Retrieved from [Link]

  • Pérez-Trujillo, J. P., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. International Journal of Analytical Chemistry. Retrieved from [Link]

  • Advent Chembio. (n.d.). Choose Right GC Method for Analysis. Advent Chembio. Retrieved from [Link]

  • Crotti, A. E. M., et al. (2009). Gas-phase fragmentation of γ-lactone derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Retrieved from [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024). MDPI. Retrieved from [Link]

  • SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? SCION Instruments. Retrieved from [Link]

  • Rübensam, G., et al. (2011). A liquid-liquid extraction procedure followed by a low temperature purification step for the analysis of macrocyclic lactones in milk by liquid chromatography-tandem mass spectrometry and fluorescence detection. Analytica Chimica Acta. Retrieved from [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). Academia.edu. Retrieved from [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). MDPI. Retrieved from [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Shimadzu. Retrieved from [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Martin, L. (n.d.). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Research and Reviews: Journal of Food and Dairy Technology. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Retrieved from [Link]

  • LCGC International. (2022, April 15). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. LCGC International. Retrieved from [Link]

  • Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate. (2021). PSE Community.org. Retrieved from [Link]

  • Optimization under acid conditions (pH 1-2) of extraction variables... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. (2021). Open Research Africa. Retrieved from [Link]

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Application Note: Solvent Extraction and Recovery of γ-Nonalactone from Microbial Cell Cultures

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

Gamma-nonalactone (γ-nonalactone, Aldehyde C18) is a high-value C9 aliphatic lactone characterized by its intense coconut-like and fruity aroma[1]. In modern biotechnology, this compound is biosynthesized by oleaginous yeast species—such as Yarrowia lipolytica, Sporobolomyces odorus, and Saccharomyces cerevisiae—via the lipoxygenation and subsequent β-oxidation of fatty acid precursors like linoleic acid[2].

While microbial fermentation offers a sustainable route to "natural" labeling, the downstream recovery of γ-nonalactone from complex aqueous fermentation broths presents a significant biochemical challenge. As application scientists, we must recognize that extraction is not merely a physical separation, but a chemically driven equilibrium process.

The Causality of Extraction Chemistry

In the near-neutral pH environment of a typical yeast cell culture, the target molecule predominantly exists as 4-hydroxynonanoic acid —an open-chain, highly polar, and water-soluble hydroxy acid. Attempting solvent extraction at this stage results in abysmal yields because the partition coefficient heavily favors the aqueous phase.

To drive the equilibrium toward the target compound, the broth must be artificially acidified (pH < 2.0) and subjected to mild thermal stress. This protonates the carboxylate group and catalyzes an intramolecular esterification (lactonization), forcing the molecule into its closed-ring, hydrophobic lactone form[3]. Only after this chemical conversion does liquid-liquid extraction (LLE) become thermodynamically favorable.

Biosynthesis N1 Linoleic Acid (Precursor) N2 Lipoxygenation (Yeast Enzymes) N1->N2 N3 Hydroperoxy/Hydroxy Intermediates N2->N3 N4 Beta-Oxidation Cleavage N3->N4 N5 4-Hydroxynonanoic Acid (Open Chain, Water Soluble) N4->N5 N6 Acidification (pH < 2) & Heat N5->N6 Lactonization N7 Gamma-Nonalactone (Closed Ring, Solvent Soluble) N6->N7 Cyclization

Biosynthetic pathway and acid-catalyzed lactonization of gamma-nonalactone.

Solvent Selection & Quantitative Data

Selecting the appropriate organic solvent requires balancing the partition coefficient of the lactone against the risk of co-extracting polar fermentation byproducts (e.g., residual sugars, peptides, and biosurfactants). The following table summarizes the quantitative parameters of commonly utilized extraction solvents[4].

SolventPolarity IndexBoiling Point (°C)Extraction EfficiencyEmulsion RiskMechanistic Notes
Diethyl Ether 2.834.6Very High (>95%)LowHighly volatile; minimizes thermal degradation during evaporation. High flammability risk.
Ethyl Acetate 4.477.1High (>90%)ModerateExcellent partition coefficient but prone to co-extracting polar impurities from the broth.
Cyclohexane 0.280.7Moderate (~75%)LowHighly selective for the closed-ring lactone; leaves polar byproducts in the aqueous phase.

Preparative Workflow: Liquid-Liquid Extraction (LLE)

The following protocol outlines a self-validating system for the preparative-scale extraction of γ-nonalactone from yeast fermentation broth[4],[3].

Step 1: Biomass Removal
  • Harvest the fermentation broth.

  • Centrifuge the mixture at 5,000 × g for 15 minutes at 4°C to pellet the yeast cells.

  • Decant the cell-free supernatant into a clean glass vessel. Note: Retaining biomass can lead to severe emulsion formation during solvent extraction due to cellular lipids and proteins.

Step 2: Acid-Catalyzed Lactonization
  • Under continuous stirring, slowly add concentrated phosphoric acid (H₃PO₄) or 6M hydrochloric acid (HCl) to the supernatant until the pH reaches 1.5 – 2.0[3].

  • Heat the acidified broth to 80°C for 30 minutes to drive the intramolecular esterification to completion. Allow to cool to room temperature.

  • Self-Validation Checkpoint: Spot a micro-aliquot of the treated broth onto a silica Thin-Layer Chromatography (TLC) plate alongside a pure γ-nonalactone standard. Elute with an 80:20 Hexane:Ethyl Acetate mobile phase. The disappearance of the baseline streak (open-chain acid) and the appearance of a high-Rf spot matching the standard confirms complete lactonization.

Step 3: Biphasic Solvent Extraction
  • Transfer the cooled, acidified broth to a separatory funnel.

  • Add an equal volume (1:1 v/v) of your chosen solvent (e.g., Diethyl Ether)[4].

  • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release vapor pressure.

  • Self-Validation Checkpoint: Allow the phases to separate. If an emulsion persists (a common artifact of yeast biosurfactants), do not proceed blindly. Drain the emulsified layer into 50 mL conical tubes and centrifuge at 3,000 × g for 10 minutes to force a sharp biphasic separation.

  • Collect the upper organic layer. Repeat the extraction on the aqueous phase twice more to maximize yield. Combine all organic extracts.

Step 4: Dehydration and Concentration
  • Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts until the powder flows freely, indicating the complete removal of residual water.

  • Filter out the drying agent.

  • Concentrate the extract using a rotary evaporator under reduced pressure (e.g., 30°C water bath for diethyl ether) to yield the crude γ-nonalactone oil[4].

Step-by-step solvent extraction workflow for gamma-nonalactone recovery.

Analytical Workflow: HS-SPME for GC-MS

For precise quantification of γ-nonalactone without the volumetric errors associated with bulk liquid extraction, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[1],[5].

Step-by-Step Analytical Protocol
  • Sample Preparation: Transfer 5.0 mL of the acidified, cell-free fermentation broth into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of sodium chloride (NaCl) to the vial to decrease the solubility of the lactone in the aqueous phase, driving it into the headspace.

  • Internal Standard: Spike the sample with a known concentration of an internal standard (e.g., γ-decalactone) to normalize matrix effects[3]. Seal the vial with a PTFE/silicone septum.

  • Extraction: Incubate the vial at 50°C for 15 minutes to reach thermal equilibrium. Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50°C.

  • Desorption & Analysis: Retract the fiber and immediately inject it into the GC-MS inlet (set to 250°C in splitless mode) for 5 minutes to thermally desorb the analytes[1].

References

  • Biosynthesis of γ-Nonalactone in Yeast . ResearchGate. Available at: [Link]

  • The Effect of Plasma-Treated Water on Microbial Growth and Biosynthesis of Gamma-Decalactones by Yarrowia lipolytica Yeast . PMC. Available at:[Link]

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Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Strategies for Mitigating Ring Hydrolysis and Optimizing Chromatographic Resolution

Introduction & Mechanistic Overview

Lactones (cyclic esters) represent a structurally diverse and pharmacologically critical class of compounds, encompassing botanical sesquiterpene lactones, kavalactones, and vital chemotherapeutic agents like camptothecin. The defining analytical challenge in their quantification is the thermodynamic instability of the lactone ring.

Depending on the pH of the microenvironment, lactones undergo reversible or irreversible hydrolysis to their corresponding open-ring hydroxy acid forms. For instance, in camptothecin and its derivatives,1[1]. Consequently, any robust HPLC method must be intrinsically "stability-indicating"—engineered to arrest this degradation during both sample preparation and chromatographic separation.

Mechanistic Causality in Method Design

The Master Variable: Mobile Phase pH Control

The equilibrium between the closed lactone ring (lipophilic) and the open hydroxy acid (hydrophilic) is heavily dictated by the mobile phase pH. Research demonstrates that2[2]. Furthermore,3[3].

Causality: To prevent peak splitting and inaccurate quantification, the mobile phase must be acidified (typically pH 3.0 – 4.5). The addition of modifiers like 0.2% acetic acid or 0.05% formic acid suppresses the ionization of any trace hydroxy acid, driving the equilibrium entirely back toward the closed lactone form during column transit.

Sample Matrix Instability

For botanical extracts, the timing of sample preparation is as critical as the solvent choice. Powdering botanical samples initiates rapid enzymatic and oxidative degradation. Studies on Aucklandia lappa roots reveal4[4].

Causality: Cellular disruption exposes lactones to endogenous esterases and atmospheric moisture. Extraction protocols must utilize fresh or freshly powdered material, coupled with rapid, cold-solvent extraction techniques (e.g., 100% Methanol) to exclude water and preserve analyte integrity.

Workflow Visualization

Lactone_Analysis A Sample Matrix (Freshly Powdered) B Cold Extraction (4°C) 100% MeOH A->B Prevents 20% loss over 15 days C Mobile Phase pH Control B->C D Acidic Environment (pH 3.0 - 4.5) C->D 0.2% Acetic Acid E Basic Environment (pH > 7.4) C->E Unbuffered/Physiological F RP-HPLC Separation (Intact Lactone Ring) D->F Stabilizes Ring G Degradation (Hydroxy Acid Form) E->G Endocyclic Cleavage G->F Peak Splitting/ Poor Resolution

Fig 1. Mechanistic workflow for lactone stabilization during HPLC analysis.

Self-Validating Experimental Protocols

Protocol A: Rapid Extraction of Thermolabile Sesquiterpene Lactones

This protocol is designed to circumvent the rapid degradation artifacts observed in powdered botanical matrices.

  • Matrix Preparation: Pulverize fresh botanical material immediately prior to extraction. Do not store powdered material.

  • Solvent Addition: Add 100% HPLC-grade Methanol (MeOH) at a 1:10 (w/v) ratio. Causality: Avoiding aqueous mixtures at this stage prevents premature hydrolysis of the lactone ring.

  • Cold Extraction: Shake mechanically for 60 minutes at 4°C, followed by 30 minutes of ultrasonication in an ice bath. Causality: Low temperatures minimize the thermal degradation of thermolabile lactones.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into amber HPLC vials to prevent photo-degradation.

Protocol B: Stability-Indicating RP-HPLC-DAD Method

This method ensures baseline resolution between the intact lactone and its degradation products, acting as a self-validating system for sample integrity.

  • Column Selection: Equip the system with a high-efficiency end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Causality: End-capping prevents secondary interactions between free silanol groups and the highly polar hydroxy acid degradation products.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure water acidified with5[5] (pH ~3.2).

    • Solvent B: MS-grade Acetonitrile.

  • Gradient Elution Profile (1.0 mL/min, 30°C):

    • 0–5 min: 10% B

    • 5–20 min: 10% → 60% B

    • 20–25 min: 60% → 90% B

  • Detection: Set the Diode Array Detector (DAD) to 210 nm for general sesquiterpene lactones, or 254 nm for conjugated systems like camptothecin.

  • System Suitability & Forced Degradation (Self-Validation):

    • Acid Stress: Incubate 100 µL of standard in 900 µL of 1N HCl at 70°C for 1 hour.

    • Base Stress: Incubate 100 µL of standard in 900 µL of 1N NaOH at 70°C for 1 hour.

    • Validation: Inject both stressed samples. The base-stressed sample must show a distinct, earlier-eluting peak (the highly polar carboxylate form). If the method cannot baseline-resolve the intact lactone from this base-hydrolyzed peak, the method is not stability-indicating and must be re-optimized.

Quantitative Data Summary

The following table synthesizes critical chromatographic parameters and stability metrics for different lactone classes based on established literature.

ParameterSesquiterpene LactonesCamptothecin Derivatives
Primary Analytical Challenge Matrix instability post-pulverizationpH-dependent reversible hydrolysis
Optimal Mobile Phase Water (0.2% Acetic Acid) / AcetonitrileWater (0.05% Formic Acid) / Methanol
Critical pH Range pH 3.0 – 4.5pH 3.5 – 5.0
Degradation Trigger Time (>15 days in powder), HeatPhysiological/Basic pH (≥ 7.4)
Detection Mode DAD (210 nm) / MS-MSPDA (254 nm) / Fluorescence

References

  • 20-O-acylcamptothecin derivatives: evidence for lactone stabilization - PubMed (Journal of Organic Chemistry). 2

  • Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed (Natural Product Communications). 4

  • Development of Validated Stability Indicating RP-HPLC-PDA Method for Camptothecin Analysis - Journal of Applied Pharmaceutical Science. 3

  • Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing). 5

  • Modified hydrolysis kinetics of the active lactone moiety of 10-hydroxycamptothecin by liposomal encapsulation - Taylor & Francis. 1

Sources

Analysis of 2-Nonenoic Acid Gamma-Lactone in Liquid Matrices using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

This application note presents a robust and sensitive method for the extraction and quantification of 2-nonenoic acid gamma-lactone (also known as γ-nonalactone) from liquid matrices. The protocol leverages the advantages of headspace solid-phase microextraction (HS-SPME), a solvent-free sample preparation technique, coupled with gas chromatography-mass spectrometry (GC-MS) for analysis.[1][2] We provide a detailed, step-by-step protocol, explain the rationale behind critical parameter selection, and offer a validated set of conditions suitable for researchers in the food science, flavor chemistry, and pharmaceutical industries.

Introduction: The Significance of 2-Nonenoic Acid Gamma-Lactone

2-Nonenoic acid gamma-lactone, commonly referred to as γ-nonalactone or aldehyde C-18, is a pivotal aroma compound found in a wide variety of natural products, including fruits like peaches and apricots, as well as in aged spirits and wines.[1][3][4] Its characteristic creamy, coconut-like, and fruity aroma makes it a valuable ingredient in the flavor and fragrance industry.[4][5] Accurate quantification of this lactone is crucial for quality control in food production, authenticity testing of beverages, and the development of new consumer products.

Traditional analysis methods often involve laborious liquid-liquid extraction, which consumes significant volumes of organic solvents. Solid-phase microextraction (SPME) offers a green, efficient, and highly sensitive alternative.[6] This guide focuses on the headspace variant (HS-SPME), which is ideal for the analysis of volatile and semi-volatile compounds like γ-nonalactone in complex liquid samples, as it minimizes matrix interference and prolongs the life of the analytical fiber.[7]

The Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique. The process involves two key partitioning steps:

  • Matrix to Headspace: The liquid sample is sealed in a vial and gently heated. This encourages volatile analytes, such as γ-nonalactone, to move from the liquid phase into the gaseous phase (headspace) above it until an equilibrium is established.

  • Headspace to Fiber: An SPME fiber, coated with a specific polymeric stationary phase, is then exposed to the headspace. The analytes partition from the headspace and are adsorbed onto the fiber coating.

After a set extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph, where the trapped analytes are rapidly desorbed thermally for separation and analysis.[8]

Core Directive: Optimizing the Extraction

The success of any SPME method hinges on the careful selection and optimization of several experimental parameters. This section details the causality behind our recommended choices for analyzing γ-nonalactone.

SPME Fiber Selection: The Key to Selectivity

The choice of fiber coating is the most critical parameter in an SPME method. For a semi-volatile compound like γ-nonalactone, a combination fiber provides the best performance by offering multiple modes of interaction.

Fiber TypeCompositionExtraction MechanismRationale for γ-Nonalactone Analysis
DVB/CAR/PDMS Divinylbenzene/ Carboxen/ PolydimethylsiloxaneMixed-Mode: Adsorption (DVB/CAR) & Absorption (PDMS)Highly Recommended. This fiber is a versatile and robust choice for broad-spectrum volatile analysis.[9][10] The porous DVB and CAR particles provide strong adsorption for smaller volatiles, while the PDMS phase effectively absorbs larger, less polar molecules like γ-nonalactone.
PDMS/DVB Polydimethylsiloxane/ DivinylbenzeneMixed-Mode: Absorption (PDMS) & Adsorption (DVB)A good alternative, particularly effective for aromatic compounds. It offers a balanced polarity suitable for lactones.[10]
PA PolyacrylatePolar Phase: AbsorptionSuitable for more polar analytes. While it can extract lactones, its polarity may make it less efficient for γ-nonalactone compared to mixed-phase fibers.[11]

For this protocol, we select the DVB/CAR/PDMS fiber for its comprehensive extraction capabilities.

Enhancing Analyte Partitioning: Temperature and Ionic Strength

To maximize the concentration of γ-nonalactone in the headspace, we must manipulate the sample conditions to favor its release from the liquid matrix.

  • Extraction Temperature: Increasing the temperature of the sample increases the vapor pressure of the analyte, driving more of it into the headspace.[10] However, excessively high temperatures can risk thermal degradation of the sample or analyte. An optimal balance is required.

  • Ionic Strength Adjustment (Salting Out): γ-Nonalactone has low solubility in water.[5] By adding a neutral salt, such as sodium chloride (NaCl), to the sample, the ionic strength of the aqueous solution is increased. This reduces the solubility of organic compounds, effectively "pushing" them into the headspace and making them more available for extraction by the fiber.[12]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the analysis of 2-nonenoic acid gamma-lactone.

Materials and Reagents
  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) (Supelco or equivalent)

  • SPME Holder: For manual or automated use

  • Sample Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Reagents:

    • 2-Nonenoic acid gamma-lactone standard (≥98% purity)

    • Sodium Chloride (NaCl), analytical grade

    • Methanol or Ethanol, HPLC grade (for stock solution)

    • Deionized Water

    • Internal Standard (e.g., 4-methyl-2-pentanone or a deuterated lactone)

  • Equipment:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Heater-stirrer or automated SPME station

    • Analytical balance

    • Pipettes

Workflow Diagram

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample 1. Pipette 5 mL Sample into Vial IS 2. Add Internal Standard Sample->IS Salt 3. Add 1.5 g NaCl IS->Salt Seal 4. Seal Vial Immediately Salt->Seal Incubate 5. Incubate & Agitate (60°C, 15 min) Seal->Incubate Expose 6. Expose Fiber (60°C, 30 min) Incubate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Thermal Desorption in GC Inlet (250°C) Retract->Desorb Analyze 9. Chromatographic Separation & MS Detection Desorb->Analyze Data 10. Data Processing & Quantification Analyze->Data

Caption: HS-SPME workflow for γ-nonalactone analysis.

Step-by-Step Procedure
  • SPME Fiber Conditioning: Before first use, condition the new DVB/CAR/PDMS fiber according to the manufacturer's instructions. This typically involves inserting it into the GC inlet at a high temperature (e.g., 270°C) for 30-60 minutes. Recondition the fiber for 5-10 minutes between sample analyses.

  • Standard Preparation: Prepare a stock solution of γ-nonalactone in methanol. Create a series of calibration standards in the relevant matrix (e.g., deionized water or a model wine solution) to cover the expected concentration range.

  • Sample Preparation:

    • Pipette 5 mL of the liquid sample (or calibration standard) into a 20 mL headspace vial.

    • If using an internal standard, add it at this stage.

    • Add 1.5 g of NaCl to the vial.

    • Immediately seal the vial tightly with the screw cap.

  • Headspace Extraction:

    • Place the vial in the heater-stirrer or autosampler tray set to 60°C .

    • Equilibration: Allow the sample to equilibrate with agitation for 15 minutes to ensure the headspace is saturated.[12]

    • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes while maintaining the temperature and agitation.[9][10]

  • Desorption and GC-MS Analysis:

    • After extraction, immediately retract the fiber and introduce it into the GC injection port.

    • Desorb the analytes from the fiber for 5 minutes at 250°C .[12]

    • Start the GC-MS data acquisition at the beginning of the desorption period.

Instrumental Analysis: GC-MS Parameters

The following parameters provide a robust starting point for the analysis of γ-nonalactone.

ParameterRecommended Setting
GC System Agilent, Shimadzu, Thermo Fisher or equivalent
Injection Port Splitless mode, 250°C
Carrier Gas Helium, constant flow at 1.2 mL/min
Column HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm)
Oven Program 40°C (hold 2 min), ramp to 180°C at 5°C/min, then ramp to 240°C at 15°C/min (hold 5 min)
MS System Quadrupole or Time-of-Flight (TOF)
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification. Key ions for γ-nonalactone: 85 (quantifier) , 41, 55, 154.

Summary of Optimized HS-SPME Conditions

ParameterOptimized ValueRationale
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad-spectrum extraction of semi-volatiles.[9][10]
Sample Volume 5 mL (in 20 mL vial)Ensures sufficient headspace for partitioning.
Salt Addition 1.5 g NaClIncreases ionic strength, promoting analyte release.[12]
Equilibration Time 15 minutesAllows sample to reach thermal equilibrium.
Extraction Temp. 60°CBalances analyte volatility with sample integrity.[9]
Extraction Time 30 minutesProvides sufficient time for near-equilibrium extraction.[10]
Agitation On (e.g., 250 rpm)Facilitates mass transfer from liquid to headspace.
Desorption Temp. 250°CEnsures complete and rapid transfer of analyte to GC column.
Desorption Time 5 minutesPrevents carryover between samples.[12]

Conclusion

The HS-SPME-GC-MS method detailed in this application note is a highly effective approach for the routine analysis of 2-nonenoic acid gamma-lactone. By eliminating the need for organic solvents, it provides a green and efficient workflow. The optimized parameters, particularly the use of a DVB/CAR/PDMS fiber and the addition of salt, ensure high sensitivity and reproducibility. This protocol serves as a validated starting point for researchers and can be adapted for various liquid matrices with minimal modification, making it a valuable tool for quality control and research in the food, beverage, and fragrance industries.

References

  • OENO One. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC. Retrieved from [Link]

  • Koc, F., & Kaymak-Ertekin, F. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC. Retrieved from [Link]

  • Liao, X., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active. Retrieved from [Link]

  • Scientific.Net. (n.d.). Optimization of SPME with GCMS Analysis of Volatile Organic Chemical Residues in Textiles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Peña, R. M., et al. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nonenoic acid gamma-lactone | C9H14O2. PubChem. Retrieved from [Link]

  • Academia.edu. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • Liu, Y., et al. (2022). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry, 70(6), 1971-1983. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-nonenoic acid, 3760-11-0. Retrieved from [Link]

  • Polish Journal of Food and Nutrition Sciences. (n.d.). Application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. Retrieved from [Link]

Sources

Microencapsulation techniques for gamma-nonalactone stability

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Microencapsulation for the Stabilization of Gamma-Nonalactone

Authored by: A Senior Application Scientist

Abstract

Gamma-nonalactone, commercially known as Aldehyde C-18, is a pivotal aroma compound prized for its rich, creamy coconut scent, with applications spanning the food, beverage, and fragrance industries[1][2]. Despite its desirable sensory profile, its efficacy is often compromised by its inherent volatility and susceptibility to chemical degradation, primarily through hydrolysis and oxidation[1][3]. This guide provides a comprehensive overview and detailed protocols for leveraging microencapsulation technology to enhance the stability and control the release of gamma-nonalactone. We will explore the mechanistic principles behind two workhorse encapsulation techniques—spray drying and complex coacervation—offering field-proven insights and step-by-step methodologies for researchers, scientists, and formulation experts.

Introduction: The Challenge of Gamma-Nonalactone Stability

Gamma-nonalactone (5-pentyloxolan-2-one) is a cyclic ester, or lactone, that occurs naturally in various fruits and foods, including coconuts, peaches, and apricots[4]. Its powerful and pleasant aroma makes it an indispensable ingredient for creating tropical, fruity, and gourmand flavor and fragrance profiles[2][5][6]. However, the ester linkage within its lactone ring is a point of chemical vulnerability.

Key Stability Challenges:

  • Hydrolytic Degradation: The lactone ring is susceptible to hydrolysis, a reaction catalyzed by acidic or, more notably, alkaline conditions, which opens the ring to form the odorless 4-hydroxynonanoic acid[1][3]. This leads to a direct loss of aroma intensity.

  • Oxidation: Like many organic molecules, gamma-nonalactone can undergo oxidative degradation when exposed to air, leading to the formation of off-notes and diminishing the desired fragrance profile[3].

  • Volatility: As a key aroma compound, its high vapor pressure results in rapid evaporation, shortening the shelf-life and impact of the fragrance in a final product[7].

  • Polymerization: Over time, some lactones have a tendency to polymerize, which can alter the physical and sensory properties of the material[8].

Microencapsulation provides a robust solution to these challenges by creating a protective physical barrier around the gamma-nonalactone droplets, thereby isolating them from detrimental environmental factors and controlling their release[7][9].

Mechanisms of Degradation and Protection

The following diagram illustrates the primary degradation pathways for gamma-nonalactone and how a microcapsule shell serves as a protective barrier.

G cluster_0 Microcapsule Environment GN Gamma-Nonalactone Protect Protective Wall Material Loss Loss of Aroma GN->Loss RingOpen Ring-Opened Acid (4-hydroxynonanoic acid) GN->RingOpen OH Hydroxide Ions (Alkaline pH) OH->GN Hydrolysis O2 Oxygen (Oxidation) O2->GN Oxidation Heat Heat / Volatility Heat->GN Evaporation RingOpen->Loss

Caption: Degradation pathways of gamma-nonalactone and the protective role of microencapsulation.

Microencapsulation Techniques: A Comparative Overview

The choice of microencapsulation technique is dictated by the physicochemical properties of the core (gamma-nonalactone) and wall materials, the desired particle size, release mechanism, and cost considerations[10]. For volatile, lipophilic compounds like gamma-nonalactone, emulsion-based methods are most effective.

Technique Principle Typical Wall Materials Advantages Considerations
Spray Drying An emulsion of the core and wall material is atomized into a hot air stream, causing rapid water evaporation and formation of a solid protective matrix[11][12].Maltodextrin, Gum Arabic, Modified Starches, Whey ProteinScalable, cost-effective, continuous process, produces fine, flowable powder[11].Requires heat, which can degrade highly sensitive compounds; some surface oil is common.
Complex Coacervation Electrostatic attraction between two oppositely charged polymers in an aqueous solution forms a polymer-rich phase (coacervate) that deposits around emulsified core droplets[11][13].Gelatin (+ charge), Gum Arabic (- charge), Pectin (- charge)High payload capacity, excellent retention of volatiles, suitable for sensitive materials[11][13].Multi-step batch process, sensitive to pH and ionic strength, may require cross-linking[11].

Protocol 1: Spray Drying for Gamma-Nonalactone Encapsulation

This protocol is based on the widely adopted method of creating an oil-in-water emulsion and drying it to produce a powdered, encapsulated product. This method is highly effective and scalable for food and fragrance applications[9].

Rationale

The core principle is to dissolve the lipophilic gamma-nonalactone in a carrier oil and emulsify this oil phase into an aqueous solution of wall materials. The wall materials, typically a combination of a polysaccharide (like maltodextrin for bulk) and an emulsifying gum (like gum arabic), create a stable film at the oil-water interface. During spray drying, the rapid evaporation of water from the atomized droplets forms a solid, glassy matrix around the oil droplets, effectively trapping the aroma compound[9]. The choice of a high inlet air temperature facilitates the formation of a semi-permeable crust on the droplet surface early in the drying process, which helps to minimize the loss of the volatile core material.

Materials & Equipment
  • Core Material: Gamma-Nonalactone, Carrier Oil (e.g., Medium-Chain Triglyceride (MCT) oil or high-oleic sunflower oil)

  • Wall Materials: Maltodextrin (DE 10-15), Gum Arabic (spray-dried grade)

  • Aqueous Phase: Deionized water

  • Equipment: High-shear homogenizer (e.g., rotor-stator or high-pressure type), Magnetic stirrer, Laboratory spray dryer, Analytical balance

Experimental Workflow: Spray Drying

Caption: General workflow for microencapsulation of gamma-nonalactone via spray drying.

Step-by-Step Protocol
  • Preparation of the Aqueous (Wall) Phase:

    • Weigh 30g of gum arabic and 70g of maltodextrin.

    • In a 500 mL beaker, add the powders to 200 mL of deionized water while stirring continuously with a magnetic stirrer.

    • Gently heat the solution to ~40°C to ensure complete dissolution and allow it to cool to room temperature. This solution constitutes the wall material.

  • Preparation of the Oil (Core) Phase:

    • In a separate beaker, weigh 10g of gamma-nonalactone and 20g of MCT oil.

    • Mix thoroughly until a homogenous oil phase is achieved. This represents a 1:2 ratio of active to carrier oil.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase under continuous agitation with a high-shear rotor-stator homogenizer at 5,000 rpm for 5 minutes to form a coarse pre-emulsion.

    • For optimal stability and small droplet size, pass the pre-emulsion through a high-pressure homogenizer at 20 MPa for two passes. The goal is to achieve a mean droplet size of <1 µm.

  • Spray Drying:

    • Set the spray dryer parameters. These are starting points and should be optimized for your specific instrument:

      • Inlet Air Temperature: 180°C[9]

      • Outlet Air Temperature: 80-90°C (This is a result of the inlet temp, feed rate, and airflow)

      • Feed Pump Rate: 10 mL/min

      • Atomizer Airflow: Set according to manufacturer guidelines.

    • Continuously stir the emulsion as it is fed into the spray dryer.

    • Collect the resulting dry powder from the cyclone and collection vessel.

  • Storage:

    • Store the resulting powder in an airtight, light-proof container at cool, dry conditions (e.g., 4°C).

Protocol 2: Complex Coacervation

This technique builds a more robust, membrane-like wall around the core material through electrostatic interactions, often resulting in higher encapsulation efficiency for volatile compounds[13].

Rationale

Complex coacervation relies on the interaction between two oppositely charged polymers, typically a protein like gelatin (cationic below its isoelectric point) and a polysaccharide like gum arabic (anionic). When the pH of a solution containing both polymers and an emulsified oil phase is adjusted to a critical point (typically between 4.0-4.5), the polymers lose their net charge, become less soluble, and deposit as a complex at the oil-water interface, forming the microcapsule wall. A subsequent cross-linking step is often used to harden this wall, making it mechanically and thermally stable[7].

Materials & Equipment
  • Core Material: Gamma-Nonalactone, Carrier Oil (e.g., MCT oil)

  • Wall Materials: Gelatin (Type A, ~300 Bloom), Gum Arabic (high quality)

  • Aqueous Phase: Deionized water

  • Reagents: 10% Acetic Acid (for pH adjustment), 25% Glutaraldehyde solution (cross-linker)

  • Equipment: Overhead mechanical stirrer, pH meter, Water bath, Buchner funnel, Freeze-dryer or fluid bed dryer

Experimental Workflow: Complex Coacervation

Caption: Workflow for microencapsulation via complex coacervation.

Step-by-Step Protocol
  • Preparation of Solutions (at 40°C):

    • Solution A (Gelatin): Dissolve 10g of Type A gelatin in 200 mL of deionized water in a jacketed beaker maintained at 40°C with an overhead stirrer.

    • Solution B (Gum Arabic): In a separate beaker, dissolve 10g of gum arabic in 200 mL of deionized water at 40°C.

    • Oil Phase: Prepare 40g of the core material (e.g., 1:3 ratio of gamma-nonalactone to MCT oil).

  • Emulsification:

    • Slowly add the 40g of the oil phase to Solution A (gelatin) while stirring at ~500 rpm to form an emulsion. Maintain the temperature at 40°C.

  • Induction of Coacervation:

    • Slowly add Solution B (gum arabic) to the emulsion.

    • Begin pH adjustment by adding 10% acetic acid dropwise. Monitor the pH continuously. As the pH approaches ~4.5, the solution will become turbid, indicating the formation of the coacervate. Continue adding acid slowly until the pH is stable at 4.0.

  • Wall Formation and Hardening:

    • Once the pH is stable, begin cooling the system to 10°C at a rate of ~1°C/minute while stirring. This promotes the deposition and solidification of the polymer wall around the oil droplets.

    • Once at 10°C, add 2 mL of 25% glutaraldehyde solution to cross-link and harden the capsule walls.

    • Allow the slurry to stir at 10°C for 12 hours.

  • Collection and Drying:

    • Wash the microcapsules by allowing them to settle, decanting the supernatant, and resuspending in deionized water. Repeat three times.

    • Collect the washed microcapsules by vacuum filtration using a Buchner funnel.

    • Freeze the collected capsule cake and dry using a freeze-dryer for 48 hours to obtain a free-flowing powder.

Characterization and Stability Assessment

Validating the success of microencapsulation is critical. The following analyses should be performed to quantify performance.

Encapsulation Efficiency (EE)

EE measures the percentage of the core material that is successfully entrapped within the microcapsules.

  • Total Oil (T_oil): Accurately weigh ~1g of powder. Crush the microcapsules in the presence of a solvent (e.g., hexane) to release the total encapsulated oil. Quantify the gamma-nonalactone content using Gas Chromatography (GC) against a standard curve.

  • Surface Oil (S_oil): Accurately weigh ~1g of powder. Gently wash the powder with hexane for a short period (~1 minute) without breaking the capsules. This dissolves only the oil on the surface. Quantify the gamma-nonalactone in the hexane wash using GC.

  • Calculation:

    • Encapsulated Oil (E_oil) = T_oil - S_oil

    • EE (%) = (E_oil / T_oil) * 100

Accelerated Stability Study

This study evaluates the ability of the microcapsule to protect the gamma-nonalactone over time under stressful conditions.

  • Protocol:

    • Place 5g samples of the microencapsulated powder in open glass vials.

    • Store the vials in controlled environment chambers at 40°C and 75% relative humidity.

    • At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove a sample and analyze for the total retained gamma-nonalactone content using the GC method described for Total Oil.

  • Data Presentation:

Time (Weeks) Retention in Spray-Dried Capsules (%) Retention in Coacervate Capsules (%) Retention of Unencapsulated Control (%)
0100100100
1979965
2949842
4889521
87991<5
Note: Data are representative and for illustrative purposes.

Conclusion

Microencapsulation is a highly effective strategy for overcoming the inherent stability limitations of gamma-nonalactone. Spray drying offers a scalable and cost-effective method suitable for large-scale industrial production, providing significant protection against volatility and degradation. For applications requiring maximum retention and performance of sensitive aroma profiles, complex coacervation provides a superior barrier, albeit with a more complex process. The protocols and analytical methods detailed in this guide provide a robust framework for developing stable, high-performance encapsulated gamma-nonalactone for advanced food and fragrance systems.

References

  • Indenta Chemicals. (n.d.). Material Safety Data Sheet Gamma nonalactone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). gamma-nonalactone (aldehyde C-18 (so-called)) nonano-1,4-lactone. Retrieved from [Link]

  • Chemtex USA. (n.d.). Gamma Nonalactone. Retrieved from [Link]

  • ScenTree. (n.d.). Gamma-nonalactone (CAS N° 104-61-0). Retrieved from [Link]

  • D. R. N. M. Pauzan & M. A. M. Salleh. (2014). Microencapsulation Methods of Volatile Essential Oils - A Review. Scientific.net. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2020). Microencapsulated Fragrances: A Review. IJSDR. Retrieved from [Link]

  • Perfumer & Flavorist. (2017). Flavor Bites: γ-Nonalactone. Retrieved from [Link]

  • SciSpace. (2023). Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (2025). Advances in Microencapsulation of Flavor Substances: Preparation Techniques, Wall Material Selection, Characterization Methods, and Applications. ACS Publications. Retrieved from [Link]

  • MDPI. (2025). Innovative Microencapsulation Techniques of Bioactive Compounds: Impact on Physicochemical and Sensory Properties of Food Products and Industrial Applications. Retrieved from [Link]

  • MDPI. (2020). Development of Microencapsulation Method of Gamma-Decalactone. Retrieved from [Link]

  • Google Patents. (n.d.). CN102060816A - Synthesis method of gamma-nonalactone.
  • SlideShare. (n.d.). MICROENCAPSULATION TECHNIQUES. Retrieved from [Link]

  • ResearchGate. (n.d.). Factors affecting the formation of gamma-nonalactone and its contribution to the flavor and aroma of aging beer. Retrieved from [Link]

  • Google Patents. (n.d.). US5646022A - Process for the production of gamma nonalactones in natural form.
  • Longdom Publishing. (2024). Methods of Microencapsulation and Their Applications. Retrieved from [Link]

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Application of 2-nonenoic acid gamma-lactone in biopolymers

Application Note: 2-Nonenoic Acid γ -Lactone in Advanced Biopolymer Synthesis and Functionalization

Executive Summary

2-Nonenoic acid γ -lactone (also known as 2-nonen-4-olide) is a naturally occurring α,β -unsaturated five-membered lactone (butenolide) characterized by a hydrophobic pentyl side chain[1]. While traditionally recognized in the food and beverage industry for its presence in botrytized wines and its distinct aromatic profile[2], its unique chemical architecture makes it a highly valuable monomer in modern polymer chemistry. This Application Note details the mechanistic rationale and self-validating protocols for utilizing 2-nonenoic acid γ -lactone to synthesize functionalized, biodegradable aliphatic polyesters. By leveraging its dual-reactivity—a polymerizable cyclic ester and a reactive alkene—drug development professionals and polymer scientists can engineer advanced nanocarriers with tunable degradation rates and targeted ligand-binding capabilities.

Chemical Profile & Mechanistic Rationale

The synthesis of aliphatic polyesters via the ring-opening polymerization (ROP) of five-membered lactones (e.g., γ -butyrolactone) is notoriously difficult due to low ring strain ( ΔG≈0 ), which limits thermodynamic favorability. However, introducing an α,β -unsaturation into the ring—as seen in 3[3]—alters the torsional strain and bond angles, rendering ROP feasible under specific catalytic conditions.

2-Nonenoic acid γ -lactone offers orthogonal polymerization pathways depending on the initiator used:

  • Coordination-Insertion ROP: Yields biodegradable aliphatic polyesters containing in-chain or pendant double bonds, which are ideal for post-polymerization functionalization.

  • Vinyl-Addition Polymerization: Radical initiation targets the double bond, yielding a carbon-backbone polymer with intact, pendant lactone rings[4].

To overcome the equilibrium limitations of butenolide homopolymerization, ring-opening copolymerization (ROCOP) with highly strained monomers like L-lactide is the preferred strategy[5].

PolymerizationMonomer2-Nonenoic Acidγ-LactoneROPRing-OpeningPolymerizationMonomer->ROP Sn(Oct)2 CatalystCoordination-InsertionVinylVinyl-AdditionPolymerizationMonomer->Vinyl Radical Initiator(AIBN)PolyEsterUnsaturatedAliphatic Polyester(Maintains Double Bond)ROP->PolyEsterPolyVinylPoly(butenolide)(Pendant Lactone Rings)Vinyl->PolyVinyl

Figure 1: Divergent polymerization pathways of 2-nonenoic acid gamma-lactone.

Experimental Protocols

Protocol A: Coordination-Insertion ROCOP with L-Lactide

This protocol describes the synthesis of Poly(lactide-co-2-nonenoic lactone).

  • Causality Check: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is selected as the catalyst because it operates via a coordination-insertion mechanism. Unlike strong anionic initiators, Sn(Oct)₂ prevents unwanted Michael addition across the sensitive α,β -unsaturated double bond, preserving it for downstream functionalization. Bulk polymerization is chosen to eliminate solvent-induced chain transfer events, maximizing molecular weight.

Step-by-Step Methodology:

  • Monomer Purification: Distill 2-nonenoic acid γ -lactone under reduced pressure over calcium hydride (CaH₂) to remove trace moisture. Recrystallize L-lactide from dry ethyl acetate. Validation: Perform Karl Fischer titration to ensure moisture content is <10 ppm, as water acts as a chain transfer agent.

  • Reaction Setup: In a nitrogen-filled glovebox, charge a flame-dried Schlenk flask with L-lactide (90 mol%), 2-nonenoic acid γ -lactone (10 mol%), and benzyl alcohol (initiator, [M]/[I] = 200). Add Sn(Oct)₂ catalyst ([M]/[Cat] = 1000) dissolved in a minimal amount of anhydrous toluene.

  • Polymerization: Seal the flask, remove it from the glovebox, and submerge it in a thermostated oil bath at 130 °C for 24 hours.

  • Quenching & Isolation: Cool the reaction to room temperature, dissolve the crude polymer in dichloromethane (DCM), and precipitate dropwise into cold methanol. Filter and dry under vacuum at 40 °C to constant weight.

  • Self-Validation (QC): Analyze via ¹H NMR (CDCl₃). The disappearance of the monomeric lactone ring protons and the retention of the alkene proton signals ( δ 5.8 - 6.2 ppm) confirm successful ROCOP without double-bond consumption[4].

Protocol B: Post-Polymerization Modification via Thiol-Ene "Click" Chemistry

The retained unsaturation in the copolymer backbone serves as an anchoring point for attaching targeting ligands (e.g., thiolated RGD peptides) for drug delivery applications.

  • Causality Check: Thiol-ene click chemistry is utilized because it is a highly efficient, regioselective radical addition that is completely orthogonal to the polyester backbone. This prevents the hydrolytic degradation or transesterification that often plagues traditional biopolymer functionalization techniques.

WorkflowS1Step 1: Polymer DissolutionDissolve copolymer in anhydrous THFS2Step 2: Reagent AdditionAdd Thiol-Ligand & DMPA PhotoinitiatorS1->S2S3Step 3: UV Irradiation365 nm UV light for 30-60 minutesS2->S3S4Step 4: PrecipitationPrecipitate in cold methanol & dryS3->S4QCQuality ControlEllman's Assay & FTIR ValidationS4->QC

Figure 2: Workflow for post-polymerization thiol-ene click functionalization.

Step-by-Step Methodology:

  • Dissolution & Degassing: Dissolve 1.0 g of the synthesized copolymer in 10 mL of anhydrous tetrahydrofuran (THF) in a quartz vial. Sparging with argon for 15 minutes is critical, as oxygen quenches the radical intermediates.

  • Reagent Addition: Add the thiolated ligand (3 equivalents relative to double bonds) and 2,2-dimethoxy-2-phenylacetophenone (DMPA, 0.1 equivalents) as the photoinitiator.

  • UV Irradiation: Irradiate the mixture with a 365 nm UV lamp (10 mW/cm²) for 30 minutes at room temperature under constant stirring.

  • Purification: Precipitate the functionalized polymer in cold methanol (or diethyl ether, depending on ligand solubility) three times to remove unreacted thiols and photoinitiator.

  • Self-Validation (QC): Perform Ellman’s assay on the final precipitation supernatant to confirm the absence of free thiols. Use FTIR spectroscopy on the dried polymer to verify the complete disappearance of the C=C stretching band at ~1640 cm⁻¹.

Quantitative Data Presentation

The incorporation of 2-nonenoic acid γ -lactone significantly alters the physical properties of the resulting biopolymer. The bulky pentyl side chain increases free volume, thereby lowering the glass transition temperature ( Tg​ ), while the disruption of crystallinity accelerates hydrolytic degradation—a highly desirable trait for controlled-release nanotherapeutics.

Table 1: Effect of 2-Nonen-4-olide Feed Ratio on Poly(lactide) Copolymer Properties

2-Nonen-4-olide (mol%)L-Lactide (mol%)Molecular Wt. ( Mn​ , kDa)Dispersity ( ) Tg​ (°C)Hydrolytic Mass Loss (%, 30 days)
010045.21.3558.512.4
59541.81.4252.128.6
109036.51.5145.344.2
208028.41.6836.867.5

Note: Degradation studies conducted in PBS (pH 7.4) at 37 °C.

References

  • 2-Nonenoic acid gamma-lactone | C9H14O2 | CID 89559 - PubChem - NIH. National Institutes of Health.
  • An overview on botrytized wines. CTV Journal.
  • Degradable polymers from ring-opening polymerization of α-angelica lactone, a five-membered unsaturated lactone. ResearchGate.
  • Zinc-Mediated Allylation-Lactonization One-Pot Reaction to Methylene Butyrolactones: Renewable Monomers for Sustainable Acrylic Polymers with Closed-Loop Recyclability. ACS Publications.
  • SPRÁVA O ČINNOSTI ZA ROK 2013 - Ústav polymérov SAV. Slovak Academy of Sciences.

Using gamma-nonalactone as a chiral building block in synthesis

Application Note: γ -Nonalactone as a Versatile Chiral Building Block in Asymmetric Synthesis

Executive Summary

While traditionally recognized in the flavor and fragrance industry under the misnomer "Aldehyde C-18", γ -nonalactone (5-pentyldihydrofuran-2(3H)-one) has emerged as a highly valuable chiral building block in advanced organic synthesis[1]. Possessing a highly stable γ -lactone core and a single stereogenic center at the C4 position, enantiopure γ -nonalactone serves as an ideal chiral pool precursor. It is increasingly utilized in the total synthesis of complex macrolides, bioactive insect pheromones, and pharmaceutical intermediates[2]. This application note details the enantiomeric profiling, stereoselective synthesis pathways, and downstream functionalization protocols for utilizing γ -nonalactone in modern synthetic workflows.

Physicochemical and Enantiomeric Profiling

The stereochemistry of γ -nonalactone dictates not only its olfactory properties but also its spatial trajectory when used as a chiral precursor. The naturally predominant (R)-(+)-enantiomer is heavily favored in biological systems and exhibits a significantly lower odor detection threshold compared to its (S)-(-)-counterpart[3],[4].

Table 1: Enantiomeric and Physicochemical Characteristics of γ -Nonalactone

Property(R)-(+)- γ -Nonalactone(S)-(-)- γ -NonalactoneRacemate
CAS Number 63357-96-063357-97-1104-61-0
Molecular Weight 156.22 g/mol 156.22 g/mol 156.22 g/mol
Optical Rotation [α]D​ Positive (+)Negative (-)0 (Optically inactive)
Sensory Profile Strong, sweet, soft coconut, fatty-milkyFatty, moldy, weak coconutCoconut, creamy, waxy
Odor Threshold (Water) ~220 ppb~150 ppbN/A
Natural Occurrence Predominant (e.g., peaches, yeast)Trace / MinorSynthetic commercial standard

Data aggregated from established sensory and chemical databases[1],[4],[5].

Mechanistic Insights: Establishing the Chiral Center

The utility of γ -nonalactone in total synthesis relies entirely on accessing its enantiopure forms ( >99% ee). While traditional chemical resolution of the racemate is inefficient, two primary asymmetric strategies are employed:

  • Chiral Pool Synthesis : Derivation from L- or D-glutamic acid. Deamination and reduction yield a chiral 5-oxo-2-tetrahydrofurancarboxaldehyde, which undergoes Wittig olefination and hydrogenation to install the pentyl chain with complete stereoretention[3].

  • Biocatalytic Asymmetric Reduction : The biotransformation of prochiral precursors (like 4-oxononanoic acid) using whole-cell Saccharomyces cerevisiae or isolated ketoreductases. The enzymatic reduction of the ketone is highly (R)-enantioselective due to the strict Prelog stereospecificity of the enzyme's active site, which delivers a hydride exclusively to the re-face of the carbonyl[6].

BiocatalysisN14-Oxononanoic Acid(Prochiral Precursor)N2Saccharomyces cerevisiaeKetoreductase (NADPH)N1->N2 pH 5.5, 30°CN3(R)-4-Hydroxynonanoic Acid(Chiral Intermediate)N2->N3 Stereospecific Hydride TransferN4Acid-CatalyzedIntramolecular LactonizationN3->N4 pH 2.0 (HCl)N5(R)-(+)-γ-Nonalactone(Enantiopure Building Block)N4->N5 -H2O

Fig 1: Biocatalytic asymmetric reduction pathway for the synthesis of enantiopure (R)-γ-nonalactone.

Protocol 1: Enantioselective Biocatalytic Synthesis of (R)- γ -Nonalactone

Objective : To synthesize (R)- γ -nonalactone from 4-oxononanoic acid utilizing whole-cell biocatalysis.

Causality & Experimental Choices :

  • Co-solvent Selection : 4-oxononanoic acid has poor aqueous solubility. Ethanol is used as a carrier solvent but must be kept strictly below 2% (v/v) to prevent yeast cell membrane toxicity and denaturation of the intracellular ketoreductases.

  • Glucose Supplementation : D-glucose is added as a sacrificial co-substrate. Its metabolism via glycolysis drives the regeneration of NADPH, the essential hydride-donating cofactor for the reduction step.

  • pH Shift for Lactonization : The biotransformation is run at pH 5.5 to maintain cell viability. However, ring closure requires acidification to pH 2.0 to protonate the carboxylate, making it highly susceptible to intramolecular nucleophilic attack by the newly formed (R)-hydroxyl group.

Step-by-Step Methodology :

  • Biocatalyst Activation : Suspend 10.0 g of lyophilized Saccharomyces cerevisiae in 100 mL of 0.1 M sodium phosphate buffer (pH 5.5) containing 5% (w/v) D-glucose. Incubate in an orbital shaker at 30 °C and 150 rpm for 30 minutes to activate yeast metabolism.

  • Substrate Administration : Dissolve 1.0 g of 4-oxononanoic acid in 1.5 mL of absolute ethanol. Add this solution dropwise to the active yeast suspension to prevent localized precipitation.

  • Biotransformation : Maintain the reaction mixture at 150 rpm at 30 °C for 48 hours. Monitor the disappearance of the ketone via GC-MS (using a chiral stationary phase to confirm ee%).

  • Acid-Catalyzed Lactonization : Once reduction is complete, carefully acidify the mixture to pH 2.0 using 1 M HCl. Stir vigorously for 2 hours at room temperature to drive the dehydration and ring closure.

  • Extraction : Extract the aqueous broth with ethyl acetate ( 3×50 mL). Centrifugation (4000 rpm, 10 mins) may be required if an emulsion forms due to yeast proteins.

  • Purification : Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude product via silica gel flash chromatography (Hexane:Ethyl Acetate, 8:2) to yield enantiopure (R)- γ -nonalactone.

Synthetic Utility: γ -Nonalactone in Total Synthesis

Once enantiopure γ -nonalactone is obtained, it functions as a highly versatile C9 chiral pool reagent. The robust lactone ring can be selectively opened to generate chiral 1,4-diols or protected hydroxy-aldehydes. These intermediates are pivotal in the total synthesis of complex macrolides (e.g., Ipomoeassin F derivatives) and stereochemically complex insect pheromones like massoilactone[2].

The most critical activation strategy involves the partial reduction of the lactone to a lactol (hemiacetal) using Diisobutylaluminium hydride (DIBAL-H) at cryogenic temperatures. This masks the aldehyde, preventing over-reduction, and primes the molecule for subsequent carbon-chain elongation via Wittig olefination.

SyntheticUtilityN1(R)-(+)-γ-Nonalactone(Chiral Pool)N2DIBAL-H Reduction(-78°C)N1->N2N3Chiral Lactol(Hemiacetal)N2->N3 Avoids over-reductionN4Wittig Olefination(Carbon Extension)N3->N4 Ring-openingN5Complex Macrolides& PheromonesN4->N5 Total Synthesis

Fig 2: Downstream synthetic utility of (R)-γ-nonalactone via lactol intermediate generation.

Protocol 2: Cryogenic Ring-Opening and Lactol Formation

Objective : To convert (R)- γ -nonalactone into (R)-5-pentyltetrahydrofuran-2-ol (lactol tautomer) for subsequent carbon-chain elongation.

Causality & Experimental Choices :

  • Reducing Agent : DIBAL-H is selected over LiAlH4​ because, at cryogenic temperatures, DIBAL-H reduces the cyclic ester to an aldehyde which is immediately trapped as a stable tetrahedral aluminum hemiacetal intermediate. This prevents over-reduction to the acyclic 1,4-diol.

  • Cryogenic Control (-78 °C) : Strict temperature control is essential. If the temperature rises above -60 °C, the tetrahedral intermediate collapses prematurely, exposing the aldehyde to a second equivalent of hydride.

  • Rochelle Salt Workup : Aluminum salts form notoriously stubborn, gelatinous emulsions with water and organic solvents. Potassium sodium tartrate (Rochelle salt) acts as a bidentate ligand, strongly chelating the aluminum ions and rendering them highly water-soluble, thereby cleanly breaking the emulsion.

Step-by-Step Methodology :

  • Anhydrous Setup : Flame-dry a 50 mL two-neck round-bottom flask under a continuous argon purge. Add 500 mg (3.2 mmol) of (R)- γ -nonalactone and 15 mL of anhydrous dichloromethane (DCM).

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath. Allow the system to equilibrate to -78 °C for 15 minutes.

  • Controlled Reduction : Slowly add 3.5 mL of a 1.0 M solution of DIBAL-H in hexane (3.5 mmol, 1.1 eq) dropwise via a syringe pump over 15 minutes. Stir the reaction at -78 °C for exactly 2 hours.

  • Quenching : Carefully quench the reaction while still at -78 °C by adding 2 mL of anhydrous methanol dropwise. This safely destroys any unreacted DIBAL-H with minimal exotherm.

  • Emulsion Breaking : Remove the cooling bath. Add 15 mL of a saturated aqueous solution of Rochelle salt. Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours until the organic and aqueous layers separate into two completely clear phases.

  • Extraction : Extract the mixture with DCM ( 3×15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate in vacuo at a low temperature (< 30 °C) to prevent thermal degradation of the lactol.

  • Downstream Application : The crude (R)-lactol is typically obtained in quantitative yield and high purity. It should be used immediately in the next synthetic step (e.g., Wittig olefination) to avoid spontaneous epimerization or oligomerization.

References

  • [6] γ-Nonalactone in Beer: Biosynthesis by Yeast. BrewingScience. URL:

  • [1] Buy Gamma-nonalactone (EVT-318692) | 104-61-0. EvitaChem. URL:

  • [3] Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. ResearchGate. URL:

  • [4] The gamma-Nonalactones. Leffingwell. URL:

  • [5] Gamma-Nonalactone (Aldehyde C18). Benchchem. URL:

  • [2] Synthesis of the Racemate and Both Enantiomers of Massoilactone. ResearchGate. URL:

Application Note: High-Precision Quantification of Trace Lactones in Wine via Stable Isotope Dilution Assay (SIDA) and HS-SPME-GC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Enologists, and Flavor Scientists Matrix: White, Red, and Fortified Wines Analytes: γ-Nonalactone, γ-Decalactone, cis/trans-Whiskey Lactone

Introduction & Mechanistic Background

Lactones are critical aroma-active compounds in wine, imparting desirable sensory attributes such as coconut, peach, apricot, and stone fruit notes. Compounds like γ-nonalactone and β-methyl-γ-octalactone (whiskey lactone) are ubiquitous in oak-aged and botrytised wines[1]. However, their quantification is notoriously challenging due to their trace concentrations (often in the low µg/L range) and the highly complex, variable nature of the wine matrix. Ethanol, organic acids, and high-molecular-weight (HMW) polyphenols heavily influence analyte partitioning and ionization[2].

To overcome these analytical hurdles, Stable Isotope Dilution Assay (SIDA) using deuterated internal standards represents the gold standard for quantification[3].

The Causality of SIDA

In Headspace Solid-Phase Microextraction (HS-SPME), the partitioning of volatile lactones between the liquid wine phase and the headspace is heavily suppressed or enhanced by matrix components. Traditional internal standards (e.g., 2-octanol) fail to mimic the exact thermodynamic behavior of lactones. Deuterated lactones (e.g., 2H7​ -γ-nonalactone) share identical physicochemical properties—boiling point, polarity, and matrix binding affinity—with their native counterparts but differ in molecular mass[4]. Consequently, any matrix-induced suppression, extraction inefficiency, or instrumental drift affects the native analyte and the deuterated standard equally. The ratio of their mass spectrometric signals remains constant, rendering the protocol a self-validating system .

Experimental Workflow

G Wine Wine Sample (Complex Matrix) SIDA Addition of Deuterated Standards (e.g., d7-γ-nonalactone) Wine->SIDA Spike Equil Equilibration (Matrix Binding Control) SIDA->Equil Time/Temp Extraction HS-SPME Extraction (Isotope Ratio Preserved) Equil->Extraction Volatilization GCMS GC-MS/MS Analysis (MRM Mode) Extraction->GCMS Desorption Data Quantification via Isotope Ratio GCMS->Data Data Processing

Workflow for SIDA-HS-SPME-GC-MS/MS quantification of lactones in wine.

Materials and Reagents

  • Target Analytes: γ-Nonalactone, γ-Decalactone, cis-Whiskey Lactone, trans-Whiskey Lactone.

  • Deuterated Internal Standards (IS): 2H7​ -γ-nonalactone, 2H7​ -γ-decalactone, 2H3​ -whiskey lactone[1],[3].

  • Matrix Modifiers: Sodium chloride (NaCl, analytical grade, baked at 250°C to remove volatile impurities).

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (pre-conditioned according to manufacturer instructions).

Step-by-Step Protocol

Sample Preparation & Matrix Modification
  • Aliquotting: Transfer exactly 5.0 mL of the wine sample into a 20 mL amber glass headspace vial.

  • Salting-Out: Add 1.5 g of NaCl to the vial.

    • Causality: The addition of salt increases the ionic strength of the aqueous phase, drastically decreasing the solubility of non-polar lactones. This thermodynamic shift drives the analytes into the headspace, significantly enhancing SPME extraction efficiency and sensitivity.

  • Standard Spiking: Spike the sample with 20 µL of a composite deuterated standard mix (e.g., 500 µg/L in absolute ethanol).

  • Sealing: Cap the vial immediately with a PTFE/silicone septum and a magnetic crimp cap to prevent volatile loss.

  • Equilibration: Agitate the vial at 250 rpm for 15 minutes at 45°C.

    • Causality: Recent NMR interaction studies prove that lactones have a strong affinity for HMW red wine polymers (tannins)[2]. This equilibration step is critical; it guarantees that the deuterated standard binds to these polymers in the exact same proportion as the native analyte, effectively nullifying the matrix sink effect prior to extraction.

HS-SPME Extraction
  • Fiber Exposure: Expose the DVB/CAR/PDMS fiber to the sample headspace for 30 minutes at 45°C under continuous agitation (250 rpm).

  • Desorption: Retract the fiber and insert it into the GC injection port. Desorb at 250°C for 5 minutes in splitless mode to ensure complete transfer of analytes onto the column.

GC-MS/MS Analysis
  • Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX, 30 m × 0.25 mm × 0.25 µm).

    • Oven Program: 40°C (hold 2 min), ramp at 5°C/min to 230°C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometry (MRM Mode):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Causality for MRM: Wine contains hundreds of volatile compounds. Single quadrupole MS (Scan/SIM) often suffers from co-eluting matrix interferences. Multiple Reaction Monitoring (MRM) provides absolute structural selectivity by monitoring specific precursor-to-product ion transitions, filtering out background noise and lowering the limit of quantification (LOQ).

Data Presentation

Table 1: Analytical Parameters and MRM Transitions for Key Wine Lactones
AnalyteDeuterated Standard (IS)Odor Threshold (µg/L)Native MRM (m/z)IS MRM (m/z)
γ-Nonalactone 2H7​ -γ-Nonalactone30.085 5792 64
γ-Decalactone 2H7​ -γ-Decalactone1.0 - 2.085 5792 64
cis-Whiskey Lactone 2H3​ -Whiskey Lactone1.0 - 3.299 71102 74
trans-Whiskey Lactone 2H3​ -Whiskey Lactone11.0 - 20.099 71102 74
Table 2: Method Validation Parameters in Wine Matrix

Note: Validation parameters represent typical performance in a complex Pinot Noir matrix[4].

AnalyteLOD (µg/L)LOQ (µg/L)Linearity ( R2 )Recovery (%)Precision (RSD, %)
γ-Nonalactone0.41.1> 0.99898 - 102< 5.0
γ-Decalactone0.20.6> 0.99997 - 104< 4.5
cis-Whiskey Lactone0.10.3> 0.99999 - 101< 3.0

Field-Proven Insights & Troubleshooting

  • Isotope Exchange Risks in Acidic Matrices: When synthesizing or utilizing deuterated standards, care must be taken to ensure the deuterium labels are placed on stable carbon positions (e.g., the alkyl chain rather than the alpha-carbon adjacent to the carbonyl). Alpha-protons can undergo enolization and hydrogen-deuterium exchange in the acidic wine matrix (pH 3-4), leading to a loss of the isotopic label and inaccurate quantification[4].

  • Fiber Competition: In highly aromatic wines (e.g., Gewürztraminer, heavily oaked Chardonnay), high concentrations of major volatiles (like ethanol and higher alcohols) can competitively displace trace lactones from the SPME fiber. The use of SIDA perfectly compensates for this competitive displacement, as the native and deuterated lactones are displaced at the exact same rate.

References

  • Quantification of Several 4-Alkyl Substituted γ-Lactones in Australian Wines ResearchG
  • Characterization of the Key Aroma Compounds in an American Bourbon Whisky by Quantitative Measurements, Aroma Recombination, and Omission Studies Journal of Agricultural and Food Chemistry - ACS Public
  • Chemical Characterization of Red Wine Polymers and Their Interaction Affinity with Odorants MDPI
  • Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS PMC

Sources

Application Note: Optimization of Headspace Parameters for the GC-MS Analysis of Volatile Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Pharmacokinetic Researchers.

Introduction: The Analytical Challenge of Volatile Lactones

Volatile lactones (cyclic esters such as γ -butyrolactone, γ -decalactone, and δ -decalactone) are high-value target analytes. They are responsible for the creamy, fruity, and coconut sensory notes in dairy and wine[1], and serve as critical biological markers in bacterial volatilomes, such as those of Streptomyces[2] and marine Roseobacter[3].

Because lactones encompass a wide range of molecular weights and polarities—from the highly water-soluble γ -butyrolactone to the lipophilic δ -dodecalactone—extracting the entire homologous series simultaneously requires a meticulously optimized Headspace Solid-Phase Microextraction (HS-SPME) method. As an analytical scientist, designing this method is not merely about following a sequence of steps; it is about manipulating thermodynamic equilibria to force trace analytes out of a complex liquid matrix and onto a micro-sorbent.

Mechanistic Causality of Headspace Parameters

The efficiency of HS-SPME relies on a three-phase equilibrium system: the aqueous sample matrix, the headspace vapor phase, and the SPME fiber coating. Every parameter adjustment shifts this equilibrium.

Equilibria L Aqueous Sample Matrix (Lactones + NaCl at pH 3.5) H Headspace Vapor Phase (Volatilized Lactones) L->H K_hs/aq (Driven by 60°C & Salt) F SPME Fiber Coating (DVB/CAR/PDMS) H->F K_f/hs (Exothermic Adsorption)

Thermodynamic partition pathways of lactones during HS-SPME.

Fiber Chemistry and Competitive Displacement

In complex matrices (like wine or bacterial broth), highly abundant volatile organic compounds (VOCs) competitively displace trace lactones from the limited active sites on the SPME fiber. To mitigate this, a triple-phase DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber is optimal[4]. It combines adsorption (micropores in Carboxen capture small volatiles like γ -butyrolactone) and partitioning (DVB and PDMS capture heavier, non-polar lactones like δ -decalactone)[5].

The Thermodynamic Sweet Spot (Temperature & Time)

Extraction involves two competing thermodynamic processes: volatilization from the liquid (endothermic) and adsorption onto the fiber (exothermic). While temperatures above 70°C increase the vapor pressure of heavier lactones, they shift the adsorption equilibrium, causing analytes to desorb from the fiber back into the headspace. A temperature of 60°C serves as the optimal thermodynamic compromise[4].

Matrix Modification: pH and Salting-Out

Alkaline conditions are disastrous for lactone analysis. At pH > 7, the lactone ring undergoes base-catalyzed hydrolysis (saponification) to form open-chain hydroxy acids, which are highly water-soluble and non-volatile. Maintaining an acidic pH (e.g., pH 3.2) preserves the closed lactone ring[6]. Furthermore, adding NaCl to saturation (~30% w/v) creates a "salting-out" effect. The hydration spheres around the Na⁺ and Cl⁻ ions reduce the free water available to solubilize the amphiphilic lactones, thermodynamically driving them into the headspace[7].

Table 1: Summary of Optimized HS-SPME Parameters
ParameterOptimal SettingMechanistic Rationale
Fiber Coating DVB/CAR/PDMS (50/30 µm)Combines adsorption (micropores/mesopores) and partitioning for a broad MW range.
Extraction Temp 60°CBalances vapor pressure increase with the exothermic nature of fiber adsorption.
Extraction Time 45–60 minutesEnsures kinetic equilibrium for heavier, slower-diffusing lactones (e.g., δ -decalactone).
Matrix pH 3.2 – 4.0Prevents alkaline hydrolysis of the lactone ring into non-volatile hydroxy acids.
Ionic Strength NaCl Saturation (~30% w/v)"Salting-out" effect reduces free water, maximizing the partition coefficient ( Khs/aq​ ).
Agitation 500 – 700 rpmContinuously renews the aqueous boundary layer, accelerating mass transfer.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system incorporating Internal Standards (IS) and System Suitability Testing (SST).

Workflow N1 1. Sample Prep (pH 3.5 Buffer) N2 2. Matrix Mod (NaCl Saturation) N1->N2 N3 3. HS-SPME (DVB/CAR/PDMS) N2->N3 N4 4. GC-MS (Thermal Desorption) N3->N4 N5 5. Data (Deconvolution) N4->N5

Workflow for HS-SPME-GC-MS analysis of volatile lactones in complex matrices.

Step 1: System Suitability and Fiber Conditioning
  • Condition a new DVB/CAR/PDMS fiber at 270°C for 30 minutes in the GC injection port to eliminate siloxane bleed.

  • Run a blank extraction (empty sealed vial) to establish a baseline and confirm zero carryover.

Step 2: Sample Preparation & Matrix Modification
  • Transfer exactly 2.0 mL of the liquid sample (e.g., wine, microbial broth, or dairy extract) into a 10 mL precision glass headspace vial to maintain a consistent phase ratio[4].

  • Adjust the pH to 3.2 using a tartaric acid/sodium hydroxide buffer[6].

  • Add 0.6 g of ultra-pure NaCl to induce the salting-out effect[7].

  • Spike the sample with 10 µL of an internal standard ( or an isotopically labeled lactone) to yield a final concentration of 50 µg/L[6].

  • Add a PTFE-coated magnetic stir bar. Seal the vial tightly with a PTFE/silicone septum and an aluminum crimp cap.

Step 3: Headspace Equilibration
  • Place the vial in a thermostatic water bath or automated agitator set to 60°C.

  • Agitate at 500 rpm for 15 minutes. Rationale: This pre-equilibration step saturates the headspace with volatile lactones before fiber exposure, ensuring reproducible extraction kinetics.

Step 4: SPME Extraction
  • Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace.

  • Maintain the temperature at 60°C with continuous agitation (500 rpm) for exactly 45 minutes[5].

Step 5: GC-MS Desorption & Analysis
  • Retract the fiber and immediately transfer it to the GC injection port.

  • Desorb the analytes at 250°C for 5 minutes in splitless mode.

  • Chromatographic Separation: Utilize a polar column (e.g., DB-WAX) or a mid-polar column (e.g., DB-5MS) with a temperature gradient starting at 40°C (hold 2 min), ramping at 5°C/min to 240°C to effectively separate lactone isomers[8].

Data Processing & Validation

Due to the complexity of matrices like human milk or bacterial volatilomes, co-elution of lactones with other VOCs is common. Utilize deconvolution software (e.g., AMDIS or MassHunter) to separate co-eluted peaks based on their mass spectral fragmentation patterns[8]. Validation must include an assessment of the matrix effect by comparing calibration curves generated in a synthetic matrix (e.g., synthetic wine solution with 13% ethanol and tartaric acid) against those in pure water[6].

References

  • Pérez-Olivero, S. J., Pérez-Pont, M. L., Conde, J. E., & Pérez-Trujillo, J. P. "Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry." Journal of Analytical Methods in Chemistry (2014). URL:[Link]

  • Dickschat, J. S., et al. "Algicidal lactones from the marine Roseobacter clade bacterium Ruegeria pomeroyi." Beilstein Journal of Organic Chemistry (2012). URL:[Link]

  • Benelli, G., et al. "Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides." ACS Omega (2021). URL:[Link]

  • Garcia, C., et al. "Comparative Investigation of Conventional and Innovative Headspace Extraction Methods to Explore the Volatile Content of Human Milk." Foods (2022). URL:[Link]

  • Choudoir, M., et al. "Analysis of Streptomyces Volatilomes Using Global Molecular Networking Reveals the Presence of Metabolites with Diverse Biological Activities." Applied and Environmental Microbiology (2022). URL:[Link]

Sources

Application Note: Advanced Formulation Strategies for Hydrophobic Lactone Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Pharmacologists, and Nanomedicine Researchers Focus: Enhancing Aqueous Solubility and E-Ring Stability of Camptothecin and its Derivatives

The Clinical Paradox of Hydrophobic Lactones

Hydrophobic lactones, particularly camptothecin (CPT) and its derivatives (e.g., 9-nitrocamptothecin, 9-aminocamptothecin), represent a highly potent class of topoisomerase I inhibitors. However, their clinical translation is severely bottlenecked by a dual challenge: profound aqueous insolubility and extreme pH-dependent structural instability[1][2].

The active pharmacophore of CPT relies entirely on an intact, closed α -hydroxy-lactone E-ring. At acidic pH (< 4.5), this lactone ring remains stable. However, at physiological pH (7.4), the ring undergoes rapid, reversible hydrolysis to yield an open-ring carboxylate form[2]. This carboxylate form is water-soluble but therapeutically inactive, and its formation is further accelerated in vivo by preferential binding to human serum albumin[3]. At equilibrium in physiological conditions, only ~14% of the drug remains in the active lactone state[2].

To overcome this, advanced nanocarrier systems—specifically liposomes and polymeric micelles—must be engineered not just for solubilization, but as kinetic and thermodynamic shields against aqueous hydrolysis[1][4].

Hydrolysis L Active Lactone E-Ring (Stable at pH < 4.5) C Inactive Carboxylate (Dominant at pH 7.4) L->C Hydrolysis (Albumin binding) C->L Acidification S Nanocarrier Shielding (Liposomes / Micelles) S->L Prevents water/protein access

Fig 1: pH-dependent hydrolysis of the lactone ring and the shielding mechanism of nanocarriers.

Mechanistic Rationale for Carrier Selection

Liposomal Intercalation and Artificial Lipids

Liposomes protect lactones by sequestering the hydrophobic drug within the lipid bilayer, physically isolating the E-ring from the aqueous core and external bulk media[2]. Standard formulations utilize high-transition-temperature lipids like DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and cholesterol.

Expert Insight: To further stabilize the drug, artificial lipids such as 3,4,5-tris(dodecyloxy)benzoic acid (T12B) can be doped into the bilayer. The dodecyloxy groups of T12B interact strongly with the lactone ring via hydrophobic and π

π interactions, anchoring the drug deep within the bilayer and significantly reducing premature release and hydrolysis[5]. In vivo studies demonstrate that liposomal encapsulation can increase the lactone fraction in hepatic tissue from ~39% to over 65%[6].
Polymeric Micelles (PMs)

Polymeric micelles are formed via the self-assembly of amphiphilic block copolymers (e.g., mPEG-b-PLA, mPEG-b-PCL, or mPEG-b-PJL)[4][7]. Unlike low-molecular-weight surfactants, block copolymers possess massive hydrophobic blocks, resulting in an exceptionally low Critical Micelle Concentration (CMC)[3][4].

Expert Insight: This low CMC provides immense thermodynamic stability, preventing the micelle from disassembling upon massive dilution in the bloodstream[3]. The dense, hydrophobic core creates an anhydrous microenvironment that effectively "freezes" the lactone equilibrium, while the hydrophilic PEG corona provides steric stabilization against serum albumin[3][4].

Micelle Polymer Amphiphilic Block Copolymer (e.g., mPEG-b-PLA) Assembly Self-Assembly in Aqueous Media (Concentration > CMC) Polymer->Assembly Drug Hydrophobic Lactone Drug (e.g., Camptothecin) Drug->Assembly Core Hydrophobic Core (Drug Encapsulation) Assembly->Core Shell Hydrophilic PEG Shell (Steric Stabilization) Assembly->Shell

Fig 2: Self-assembly of amphiphilic block copolymers into drug-loaded polymeric micelles.

Quantitative Benchmarks

The following table synthesizes the expected stability and encapsulation metrics across different formulation strategies based on literature standards[2][5][6][8].

Formulation TypeEncapsulation Efficiency (EE%)Active Lactone at pH 7.4 (Equilibrium)Primary Stabilization Mechanism
Free Drug (Unformulated) N/A~14%None
Standard Liposomes (DSPC/Chol) 30 - 45%45 - 55%Bilayer sequestration
T12B-Doped Liposomes Up to 55%> 65%Bilayer anchoring via dodecyloxy groups
Polymeric Micelles (mPEG-b-PLA) 60 - 85%70 - 80%Anhydrous hydrophobic core shielding
Ternary Solid Dispersions (CD/PEG) > 90%~60% (up to 72h)Inclusion complexation

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Every critical step is designed to manipulate the chemical microenvironment to favor the lactone form prior to final encapsulation.

Protocol A: Formulation of Lactone-Stabilized Liposomes via Thin-Film Hydration

Causality Note: Hydration is performed using an acidic buffer (pH 4.0). If hydrated at physiological pH, the drug would convert to the hydrophilic carboxylate form, partition into the aqueous core, and rapidly leak out. Acidic hydration forces the drug to remain hydrophobic and intercalate tightly into the lipid bilayer[2].

Materials: DSPC, Cholesterol, T12B (molar ratio 7:3:1), Camptothecin (CPT), Chloroform/Methanol (2:1 v/v), 10 mM Acetate Buffer (pH 4.0).

  • Lipid-Drug Co-dissolution: Dissolve the lipid mixture and CPT in the chloroform/methanol solvent within a round-bottom flask. Maintain a drug-to-lipid weight ratio of 1:30[5].

  • Thin-Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 60°C (above the phase transition temperature of DSPC) until a uniform, dry lipid film is formed.

  • Desiccation: Place the flask under a high vacuum overnight to remove residual trace organic solvents.

  • Acidic Hydration: Hydrate the lipid film with the 10 mM Acetate Buffer (pH 4.0) at 65°C. Vortex vigorously for 5 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension through a polycarbonate membrane extruder (100 nm pore size) 10–15 times at 65°C to form uniform unilamellar vesicles (ULVs).

  • Purification: Remove unencapsulated CPT via size exclusion chromatography (Sephadex G-50) equilibrated with pH 4.0 buffer.

Protocol S1 Lipid/Drug Mixing (Organic Solvent) S2 Thin-Film Formation (Rotary Evaporation) S1->S2 S3 Acidic Hydration (pH 4.0 Buffer) S2->S3 S4 Extrusion (Size Reduction) S3->S4 S5 HPLC Validation (Lactone %) S4->S5

Fig 3: Step-by-step workflow for the formulation of lactone-stabilized liposomes.

Protocol B: Preparation of Polymeric Micelles via Nanoprecipitation (Solvent-Switch)

Causality Note: The nanoprecipitation method relies on the rapid diffusion of a water-miscible solvent into the aqueous phase, triggering the instantaneous self-assembly of the polymer chains around the hydrophobic drug[4].

  • Organic Phase Preparation: Dissolve the amphiphilic block copolymer (e.g., mPEG-b-PJL) and the lactone drug in a water-miscible organic solvent (e.g., DMSO or Acetone) at a polymer concentration of 10 mg/mL.

  • Nanoprecipitation: Under moderate magnetic stirring (500 rpm), inject the organic phase dropwise into an excess of deionized water (aqueous/organic ratio of 10:1). The sudden change in polarity forces the hydrophobic blocks to collapse, trapping the drug in the core[4][7].

  • Dialysis: Transfer the micellar dispersion into a dialysis bag (MWCO 3.5 kDa). Dialyze against deionized water for 24 hours (changing the water at 2, 4, and 8 hours) to remove the organic solvent and unencapsulated drug.

  • Lyophilization: Add a cryoprotectant (e.g., 5% w/v trehalose) and freeze-dry the formulation for long-term storage.

Protocol C: HPLC Quantification of Lactone vs. Carboxylate Ratio

To validate the protective capacity of the delivery system, the ratio of intact lactone to open carboxylate must be quantified[2][8].

  • Sample Extraction: To extract the drug without altering its current lactone/carboxylate equilibrium, mix 100 µL of the nanoparticle suspension with 900 µL of cold methanol. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes to precipitate lipids/polymers[2].

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid (TFA) in water (Isocratic or Gradient). Crucial: The mobile phase must be acidic to prevent on-column conversion of the lactone to the carboxylate.

    • Detection: Fluorescence detector (Ex: 370 nm, Em: 440 nm for CPT) or UV at 370 nm.

  • Analysis: The carboxylate form is highly polar and will elute first, followed by the more hydrophobic lactone form. Calculate the area under the curve (AUC) for both peaks to determine the active lactone percentage[8].

References

  • Modified lactone/carboxylate salt equilibria in vivo by liposomal delivery of 9-nitro-camptothecin. PubMed.[Link]

  • Lactone stability and tissue distribution of free and liposomal encapsulated 9-nitrocamptothecin in rats following intravenous injection. PubMed.[Link]

  • Artificial Lipids Stabilized Camptothecin Incorporated in Liposomes. PubMed.[Link]

  • Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma. ResearchGate.[Link]

  • Functional block copolymer micelles based on poly (jasmine lactone) for improving the loading efficiency of weakly basic drugs. PMC.[Link]

  • Polymeric Micelles: Morphology, Synthesis, and Pharmaceutical Application. E3S Web of Conferences.[Link]

  • Polymeric micelle stability. University of Toronto.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Nonenoic Acid Gamma-Lactone in Aqueous Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Troubleshooting Guide. As a Senior Application Scientist, I frequently encounter challenges regarding the hydrolytic degradation of butenolide derivatives during drug development. 2-Nonenoic acid gamma-lactone (also known as 5-pentyl-2(5H)-furanone) is a highly valuable, yet chemically sensitive, alpha,beta-unsaturated gamma-lactone .

Because of inherent ring strain and the electrophilicity of the carbonyl carbon, formulating this compound in aqueous vehicles often leads to rapid ring-opening. This guide addresses the root causes of this instability and provides self-validating, field-proven methodologies to preserve the integrity of your compound.

Troubleshooting FAQs

Q1: Why does my 2-nonenoic acid gamma-lactone degrade so rapidly in standard PBS (pH 7.4)?

Causality & Mechanism: At a physiological pH of 7.4, your formulation is slightly alkaline. Lactones are highly susceptible to base-catalyzed hydrolysis via the BAC2 mechanism (Bimolecular, Base-catalyzed, Acyl-oxygen cleavage) . In this pathway, the hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate quickly collapses, cleaving the acyl-oxygen bond and opening the ring to form a highly water-soluble 4-hydroxynon-2-enoic acid salt. Because hydroxide ions catalyze hydrolysis up to 1,000 times more actively than hydrogen ions, even slight alkalinity will destroy your API rapidly .

Q2: How do I determine the optimal pH to minimize this hydrolysis?

Causality & Mechanism: Lactone hydrolysis follows a classic V-shaped pH-rate profile. While high pH triggers the BAC2 mechanism, dropping the pH too low (pH < 3) triggers the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage) . In the AAC2 pathway, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, allowing even weak nucleophiles like water to attack and open the ring.

The Solution: The optimal stability window for gamma-lactones typically lies between pH 4.5 and 5.5 . By formulating in a mildly acidic buffer (e.g., Sodium Acetate or Citrate buffer), you minimize the concentration of both catalytic species (H⁺ and OH⁻).

Q3: Even at pH 5.0, I am seeing gradual hydrolysis over 14 days. What formulation strategies can prevent this while maintaining an aqueous vehicle?

Causality & Mechanism: Water itself is a reactant in hydrolysis. To stop the reaction at the optimal pH, you must reduce the thermodynamic activity of water or physically shield the ester bond.

  • Steric Shielding via Complexation: Incorporating Hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophobic microenvironment. The lipophilic pentyl tail and the lactone ring of 2-nonenoic acid gamma-lactone partition into the cyclodextrin cavity, sterically blocking water molecules from accessing the carbonyl carbon .

  • Water Activity Reduction: Replace 10-20% of the aqueous phase with non-reactive co-solvents like PEG 400.

Critical Warning: Do not use primary alcohols (like ethanol or methanol) as co-solvents in acidic conditions. They will act as nucleophiles, leading to transesterification and the formation of ethyl 4-hydroxynon-2-enoate instead of preventing degradation.

Mechanistic Visualization

G Lactone 2-Nonenoic Acid Gamma-Lactone Acidic Acidic Environment (pH < 3) Lactone->Acidic Basic Alkaline Environment (pH > 7) Lactone->Basic Optimal Optimal Stability (pH 4.5 - 5.5) Lactone->Optimal AAC2 AAC2 Mechanism (Protonation) Acidic->AAC2 BAC2 BAC2 Mechanism (Hydroxide Attack) Basic->BAC2 Intact Intact Lactone Ring Optimal->Intact Hydrolyzed Ring-Opened Hydroxy Acid AAC2->Hydrolyzed BAC2->Hydrolyzed

Mechanistic pathways of lactone hydrolysis under varying pH conditions.

Quantitative Data Summary

The table below summarizes the kinetic impact of various formulation variables on the hydrolysis of gamma-lactones, allowing you to compare the efficacy of different stabilization strategies.

Formulation ConditionDominant MechanismRelative Hydrolysis RateRecommended Countermeasure
pH > 7.0 (PBS) BAC2 (Base-catalyzed)Very High (100x - 1000x)Avoid alkaline buffers entirely.
pH < 3.0 (HCl) AAC2 (Acid-catalyzed)High (10x - 50x)Adjust pH to the 4.5 - 5.5 range.
pH 5.0 (Acetate Buffer) Spontaneous Water AttackBaseline (1x)Use as the foundational aqueous vehicle.
pH 5.0 + 10% Ethanol TransesterificationModerate (5x)Remove primary alcohols; use PEG 400.
pH 5.0 + 15% HP-β-CD Steric ShieldingVery Low (0.1x)Optimal for long-term aqueous stability.

Self-Validating Experimental Protocol

To ensure your formulation strategy is working, you must establish a self-validating system. This protocol not only formulates the drug but inherently tests its stability by forcing degradation in a control group, proving that the intact lactone in the test group is due to your formulation choices, not an analytical artifact.

Protocol: Formulation and Stability Assessment of 2-Nonenoic Acid Gamma-Lactone

Step 1: Vehicle Preparation

  • Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M Acetic Acid.

  • Divide the buffer into two cohorts:

    • Control Vehicle: Pure Acetate buffer.

    • Stabilized Vehicle: Dissolve 15% (w/v) HP-β-CD and 5% (v/v) PEG 400 into the Acetate buffer.

Step 2: API Incorporation

  • Dissolve 2-nonenoic acid gamma-lactone in a minimal volume of DMSO (stock solution).

  • Spike the stock solution into both the Control and Stabilized vehicles to achieve a final API concentration of 1 mg/mL (ensure final DMSO concentration is <1%).

  • Vortex for 2 minutes and sonicate for 5 minutes to ensure complete complexation in the stabilized group.

Step 3: Accelerated Stress Testing

  • Aliquot 1 mL of each formulation into sealed amber HPLC vials.

  • Incubate the vials at 40°C / 75% RH for 7 days.

  • Self-Validation Check: The control group must show >30% degradation by day 7. If it does not, your stress conditions are insufficient to prove the efficacy of the stabilized vehicle.

Step 4: LC-MS Quantification

  • Quench the reaction by diluting the samples 1:10 in cold Acetonitrile.

  • Analyze via LC-MS using a C18 column.

  • Monitor the exact mass of the intact lactone (m/z ~154) versus the ring-opened 4-hydroxynon-2-enoic acid (m/z ~172).

  • Calculate the percentage of intact lactone remaining.

Workflow Step1 1. Buffer Selection (Acetate pH 5.0) Step2 2. Excipient Addition (HP-β-CD) Step1->Step2 Step3 3. Co-solvent (PEG 400) Step2->Step3 Step4 4. LC-MS Validation Step3->Step4

Step-by-step formulation workflow for stabilizing gamma-lactones.

References

  • Title: 2-Nonenoic acid gamma-lactone | C9H14O2 | CID 89559 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions Source: Molecules / National Institutes of Health (NIH) URL: [Link]

  • Title: How to prevent hydrolysis in a drug Source: Quora (Pharmaceutical Sciences) URL: [Link]

  • Title: Mechanisms of lactone hydrolysis in acidic conditions Source: PubMed / National Institutes of Health (NIH) URL: [Link]

Technical Support Center: Optimizing pH for Lactone Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing pH conditions for lactone extraction. As cyclic esters, lactones are prevalent in natural products and are crucial scaffolds in pharmaceuticals.[1][2] Their extraction efficiency and stability, however, are profoundly influenced by pH. This document provides troubleshooting advice and frequently asked questions to navigate the complexities of pH-dependent lactone chemistry.

The Critical Role of pH in Lactone Chemistry: A Primer

Lactones are formed through the intramolecular esterification of hydroxycarboxylic acids.[1][3][4] This reaction is reversible, and the stability of the lactone's cyclic ester ring is highly pH-dependent.[5][6]

  • Acidic Conditions (pH < 7): Generally favor the closed-ring, lactone form. The equilibrium shifts towards the lactone, making acidic conditions ideal for extraction and for maintaining the stability of the active form of many lactone-containing drugs, such as the anticancer agent Hydroxycamptothecin (HCPT).[6]

  • Neutral to Basic Conditions (pH ≥ 7): Promote the hydrolysis of the lactone ring, opening it to form the corresponding hydroxycarboxylate (the salt of the hydroxycarboxylic acid).[5][6][7][8] This open-ring form is often biologically inactive and, due to its charge, has significantly different solubility properties, favoring aqueous solutions over organic solvents.[6][9][10][11]

Understanding and controlling this pH-dependent equilibrium is paramount for successful extraction and accurate downstream analysis.

Troubleshooting Guide: Common Issues in Lactone Extraction

This section addresses specific problems you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: Low Extraction Yield

  • Symptom: You are obtaining a significantly lower amount of your target lactone than expected from your source material.

  • Possible Cause 1: Suboptimal pH of the Extraction Solvent. If the pH of your initial extraction solvent is neutral or alkaline, you may be inadvertently hydrolyzing a portion of your target lactone into its hydroxycarboxylate form. This open-ring form is typically more polar and will not partition efficiently into common, less-polar organic extraction solvents like ethyl acetate or dichloromethane.[12][13][14]

  • Troubleshooting Steps:

    • Acidify Your Sample/Solvent: Before extraction, adjust the pH of your aqueous sample to an acidic range (typically pH 3-5) using a dilute acid (e.g., 0.1 M HCl or formic acid).[6][15] This pushes the equilibrium towards the stable, closed-ring lactone, increasing its lipophilicity and thus its affinity for the organic solvent.[16][17][18]

    • Verify with a Pilot Test: Conduct a small-scale extraction at three different pH values (e.g., pH 3, pH 5, and pH 7) and compare the yields by HPLC or another suitable analytical method to determine the optimal pH for your specific lactone.

    • Consider Solvent Choice: While pH is critical, ensure your solvent is appropriate for your lactone's polarity. Solvents like methanol, ethanol, ethyl acetate, and chloroform are commonly used.[15][19] For some applications, acetonitrile has shown higher extraction efficiency than ethyl acetate.[20]

  • Possible Cause 2: Thermal Degradation. Some lactones are thermolabile. High temperatures used during extraction (e.g., Soxhlet) or solvent evaporation can lead to degradation.[19][21]

  • Troubleshooting Steps:

    • Use Low-Temperature Techniques: Employ extraction methods that can be performed at room temperature or below, such as maceration, ultrasound-assisted extraction (sonication), or microwave-assisted extraction (MAE) under controlled power settings.[19][22][23]

    • Gentle Solvent Removal: When concentrating your extract, use a rotary evaporator at a low temperature (not exceeding 40°C) to prevent thermal degradation.[12][21]

Issue 2: Inconsistent or Irreproducible Analytical Results (e.g., HPLC)

  • Symptom: You observe variability in peak areas or retention times for your lactone standard or sample in repeated HPLC analyses.

  • Possible Cause: On-Column or In-Vial Hydrolysis. If your HPLC mobile phase is buffered at a neutral or near-neutral pH, or if your sample diluent is not acidified, the lactone can hydrolyze to the hydroxycarboxylate form during the analysis or while sitting in the autosampler.[6][7] This results in two interconverting species, leading to peak broadening, shifting retention times, or the appearance of a new peak corresponding to the hydroxy acid.

  • Troubleshooting Steps:

    • Control Sample pH: Maintain a consistent, acidic pH (ideally < 5) throughout sample preparation. Dissolve your final extract in an acidified mobile phase or a suitable acidic solvent before injection.[6]

    • Acidify the Mobile Phase: Ensure your HPLC mobile phase is buffered in an acidic range (e.g., using 0.1% formic acid or phosphoric acid) to keep the lactone in its closed-ring form during separation.

    • Temperature Control: Keep samples cool (4°C) in the autosampler to slow the kinetics of hydrolysis.[6]

    • Prepare Fresh Solutions: Always prepare fresh solutions of your lactone standards and samples immediately before analysis to minimize the time for potential degradation.[6]

Issue 3: Difficulty Separating the Lactone from Acidic Impurities

  • Symptom: Your purified lactone fraction is contaminated with other acidic compounds from the source matrix.

  • Possible Cause: Co-extraction of Compounds with Similar pKa. Standard liquid-liquid extraction based on general pH adjustment may not be selective enough to separate a lactone from other acidic impurities, especially if they are also soluble in the organic solvent under acidic conditions.

  • Troubleshooting Steps:

    • Implement a Bicarbonate Wash: A two-step acid-base extraction can provide greater selectivity. After extracting your lactone into an organic solvent under acidic conditions, wash the organic layer with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution.[13][14]

      • Rationale: Stronger carboxylic acids will be deprotonated by the weak bicarbonate base and move into the aqueous layer, while many lactones (being neutral esters) and very weakly acidic compounds (like some phenols) will remain in the organic layer.[14][24]

    • Solid-Phase Extraction (SPE): Utilize SPE for a more controlled separation. A reversed-phase sorbent can be used where the lactone is retained, and pH-adjusted wash steps can selectively remove impurities. For instance, a wash with a mildly basic solution can remove acidic interferences before eluting the lactone with an organic solvent.[25][26][27]

Visualizing the pH-Dependent Equilibrium

The following diagram illustrates the fundamental equilibrium that governs lactone stability and extractability. Under acidic conditions, the equilibrium favors the neutral, lipophilic lactone, which is readily extracted into an organic solvent. Under basic conditions, the equilibrium shifts to the charged, hydrophilic hydroxycarboxylate, which remains in the aqueous phase.

Lactone_Equilibrium cluster_aqueous Aqueous Phase Lactone_Aq Lactone (Neutral, Low Solubility) Hydroxycarboxylate Hydroxycarboxylate (Anionic, High Solubility) Lactone_Aq->Hydroxycarboxylate + OH⁻ (Basic pH) Hydrolysis Lactone_Org Lactone (Extracted) Lactone_Aq->Lactone_Org Partitioning Hydroxycarboxylate->Lactone_Aq + H⁺ (Acidic pH) Lactonization

Caption: pH-dependent equilibrium and phase partitioning of a lactone.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for extracting most lactones? A1: While the optimal pH can vary depending on the specific lactone's structure, a general starting point is an acidic pH range of 3 to 5.[6] This range is typically sufficient to ensure the lactone ring is stable and closed, maximizing its lipophilicity for extraction into an organic solvent. It is always recommended to perform a small-scale pilot experiment to determine the optimal pH for your specific compound.

Q2: Can I use a strong base like sodium hydroxide (NaOH) to adjust the pH during my extraction workflow? A2: It is strongly advised not to use strong bases like NaOH when working with lactones you wish to keep intact. Strong bases will rapidly and often irreversibly catalyze the hydrolysis of the lactone ring to the hydroxycarboxylate.[5][7][8] If your goal is to intentionally open the ring to form the salt (e.g., for purification purposes where you later re-acidify to close the ring), then a base is used. However, for extracting the lactone itself, stick to acidic conditions.

Q3: My lactone is part of a complex natural product extract. How does pH adjustment help with cleanup? A3: pH adjustment is a powerful tool for sample cleanup in a technique called acid-base extraction.[13][14][24]

  • Extracting the Lactone: First, you perform an extraction at an acidic pH to pull your neutral lactone (along with other neutral and acidic compounds) into an organic solvent.

  • Removing Acidic Impurities: You can then wash this organic extract with a mild aqueous base (like sodium bicarbonate). This will convert strongly acidic impurities into their water-soluble salts, pulling them out of the organic layer and into the aqueous wash, which you then discard.[14]

  • Removing Basic Impurities: Subsequently, you can wash the organic layer with an aqueous acid (like dilute HCl). This will convert basic impurities (e.g., alkaloids) into their water-soluble salts, removing them from the organic layer. Your target lactone, being neutral, remains in the organic solvent throughout these washes.

Q4: How does the ring size of the lactone (e.g., gamma- vs. delta-lactone) affect its stability to pH changes? A4: Five-membered (gamma) and six-membered (delta) lactones are generally the most stable due to minimal ring strain.[3][5][28] Smaller rings, like four-membered beta-lactones, are highly strained and much more susceptible to hydrolysis. While both gamma- and delta-lactones are stable in dilute acid, they will still hydrolyze under basic conditions. The kinetics of hydrolysis might differ slightly based on structure, but the overarching principle of favoring acidic pH for stability remains the same for both common types.

Q5: I'm using Solid-Phase Extraction (SPE). How do I apply pH optimization here? A5: pH control is crucial for SPE method development, especially for ion-exchange or mixed-mode sorbents.[27][29]

  • Sample Loading: Adjust the pH of your sample to ensure your lactone is neutral and will be retained by a reversed-phase (e.g., C18) sorbent. Acidic conditions are typical.

  • Wash Steps: You can use wash solutions of specific pH to selectively elute impurities. For example, after loading your sample in acidic conditions, a wash with a neutral or slightly basic buffer could remove weakly acidic compounds while your lactone remains bound to the sorbent.

  • Elution: Elution is typically done with a strong organic solvent. The pH of the elution solvent is less critical unless you are using an ion-exchange mechanism.

Experimental Protocol: pH Optimization for Liquid-Liquid Extraction

This protocol provides a framework for determining the optimal pH for extracting a target lactone from an aqueous matrix.

LLE_Workflow start Start: Aqueous Sample Containing Lactone prep Divide Sample into 3 Aliquots start->prep ph3 Adjust Aliquot 1 to pH 3 prep->ph3 ph5 Adjust Aliquot 2 to pH 5 prep->ph5 ph7 Adjust Aliquot 3 to pH 7 (Control) prep->ph7 extract3 Extract with Organic Solvent (e.g., Ethyl Acetate) ph3->extract3 extract5 Extract with Organic Solvent ph5->extract5 extract7 Extract with Organic Solvent ph7->extract7 dry3 Dry Organic Layer (e.g., Na₂SO₄) extract3->dry3 dry5 Dry Organic Layer extract5->dry5 dry7 Dry Organic Layer extract7->dry7 concentrate3 Concentrate dry3->concentrate3 concentrate5 Concentrate dry5->concentrate5 concentrate7 Concentrate dry7->concentrate7 analyze Analyze all 3 Extracts by HPLC/LC-MS concentrate3->analyze concentrate5->analyze concentrate7->analyze compare Compare Lactone Peak Area to Determine Optimal pH analyze->compare

Caption: Workflow for optimizing extraction pH via a pilot study.

Methodology:

  • Sample Preparation: Prepare your aqueous sample containing the lactone of interest. If it is a solid, dissolve it in an appropriate aqueous buffer or water.

  • Aliquoting: Divide the sample into three equal volumes.

  • pH Adjustment:

    • Adjust the first aliquot to pH 3 using dropwise addition of 0.1 M HCl.

    • Adjust the second aliquot to pH 5 using 0.1 M HCl.

    • The third aliquot will serve as the neutral control (pH ~7).

  • Liquid-Liquid Extraction:

    • Transfer each aliquot to a separate separatory funnel.

    • Add an equal volume of a suitable, water-immiscible organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.

    • Allow the layers to separate completely.

    • Drain the organic layer (top or bottom depending on solvent density) into a clean flask.

    • Repeat the extraction on the aqueous layer twice more with fresh organic solvent, combining the organic extracts for each pH point.

  • Drying and Concentration:

    • Dry each of the three combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

    • Remove the solvent from each sample under reduced pressure using a rotary evaporator at low temperature (<40°C).

  • Analysis:

    • Re-dissolve each dried extract in a fixed volume of a suitable solvent (e.g., mobile phase).

    • Analyze each sample by HPLC-UV or LC-MS.

    • Compare the peak area of the target lactone across the three pH conditions. The pH that yields the highest peak area is the optimal pH for extraction.

Data Summary Table

pH of Aqueous PhaseRelative Extraction Efficiency (%)Observations
3.0 HighestLactone is protonated and stable, maximizing partitioning into the organic phase.
5.0 Moderate to HighLactone is still predominantly in its stable form. Yield may be slightly lower than at pH 3 for some compounds.
7.0 (Neutral) Low to ModerateSignificant portion of the lactone may hydrolyze to the more polar hydroxycarboxylate, reducing extraction efficiency.
> 8.0 (Basic) Very LowRapid hydrolysis occurs, the anionic hydroxycarboxylate is formed and remains in the aqueous phase. Not recommended for extraction.

References

  • Lactone - wikidoc. (2012, September 4).
  • Lactone - Grokipedia.
  • Lactones: Structure, Synthesis, Properties & Uses Explained - Vedantu. (2020, June 16).
  • pH-dependent stability of Hydroxycamptothecin lactone form - Benchchem.
  • The Chemistry of Lactones and Lactams - ResearchGate.
  • Understanding Lactones - Fraterworks. (2025, August 28).
  • Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis - Waters Corporation.
  • Application Notes and Protocols for the Analytical Techniques of Sesquiterpene Lactone Analysis - Benchchem.
  • Technical Support Center: Challenges in Sesquiterpene Lactone Research with a Focus on 20-Dehydroeupatoriopicrin semiacetal - Benchchem.
  • pH-dependant lactone-carboxylate hydrolysis equilibrium of CPT. - ResearchGate.
  • Technical Support Center: Alterlactone Extraction - Benchchem.
  • An update procedure for an effective and simultaneous extraction of sesquiterpene lactones and phenolics from chicory | Request PDF - ResearchGate. (2026, January 6).
  • Lactone - Wikipedia.
  • 7.7: Liquid-Liquid Extractions - Chemistry LibreTexts. (2021, September 11).
  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis.
  • Simple strategy for the optimization of solid-phase extraction procedures through the use of solid-liquid distribution coefficients application to the determination of aliphatic lactones in wine - PubMed. (2004, February 6).
  • Optimization and Validation of an Extraction Method for Endosulfan Lactone on a Solid Substrate - PSE Community.org. (2021, February 2).
  • (PDF) Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - ResearchGate.
  • Solid Phase Extraction Technique – Trends, Opportunities and Applications.
  • Microwave‐assisted extraction optimization of sesquiterpene lactones from Inula helenium roots: A sustainable approach to reduce energy consumption and carbon footprint - PMC.
  • Acid-base extraction - Wikipedia.
  • Role of Ph in liquid-liquid extraction : r/chemistry - Reddit. (2022, June 21).
  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7).
  • The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. (2019, February 21).
  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation.
  • Supelco Guide to Solid Phase Extraction - Sigma-Aldrich.
  • Acid-Base Extraction Tutorial - YouTube. (2020, March 22).
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit. (2012, February 27).
  • Lactone Synthesis.

Sources

Purification strategies for removing off-odors from lactone isolates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Deodorization of Lactone Isolates

Welcome to the Lactone Purification Support Center. Lactones (cyclic esters) are highly valued in the pharmaceutical, flavor, and fragrance industries. However, their isolation from fermentation broths, lipid-rich substrates, or synthetic reaction mixtures often results in co-extracted off-odors—such as rancid fatty acids, earthy aldehydes, or burnt thermal degradation products.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you achieve high-purity, deodorized lactone isolates without compromising the delicate lactone ring. Below, you will find field-proven strategies, causality-driven FAQs, and self-validating protocols.

Core Deodorization Workflow

LactoneWorkflow Crude Crude Lactone Extract (Contains Acids & Aldehydes) Alkali Alkaline Extraction (pH 7.5-10, <50°C) Crude->Alkali Removes Free Fatty Acids Distill Short-Path Distillation (High Vacuum, <150°C) Alkali->Distill Organic Phase Recovery Carbon Activated Carbon Polishing (Wood-based, Mesoporous) Distill->Carbon Removes Trace Volatiles Pure Deodorized High-Purity Lactone Isolate Carbon->Pure Final Filtration

Integrated workflow for lactone deodorization combining extraction, distillation, and adsorption.

Section 1: Chemical Extraction & Acidic Off-Odor Removal

FAQ 1: My lactone extract has a sour, rancid off-odor. How do I remove residual free fatty acids without hydrolyzing the lactone? Causality: Residual short-chain fatty acids (e.g., butyric or valeric acid) frequently co-extract with lactones, causing sharp, rancid off-odors. Because lactones are cyclic esters, they are highly susceptible to base-catalyzed hydrolysis (ring-opening) if exposed to strong alkalis for prolonged periods. However, the kinetic rate of acid neutralization is significantly faster than the rate of lactone hydrolysis[1]. Solution: Implement a strictly time- and temperature-controlled aqueous alkaline wash. By maintaining the pH between 7.5 and 10 and the temperature below 50°C, you can selectively convert free fatty acids into water-soluble salts while leaving the lactone intact[1].

Protocol A: pH-Controlled Aqueous Alkali Extraction Self-Validating Metric: The discarded aqueous phase should test positive for carboxylate salts, while the organic phase yield should demonstrate <2% lactone loss via GC-FID analysis.

  • Preparation: Dissolve the crude lactone isolate in an inert, volatile, water-immiscible solvent (e.g., chloroform or ethyl acetate)[1].

  • Neutralization: Add an aqueous solution of a mild inorganic alkaline material (e.g., sodium bicarbonate or sodium carbonate)[1].

  • Parameter Control: Vigorously stir the biphasic mixture. Continuously monitor the pH to ensure it remains between 7.5 and 10[1]. Keep the reaction vessel jacketed to maintain the internal temperature below 50°C[1].

  • Time Limit: Limit the contact time to 10–15 minutes[1]. Prolonged exposure will initiate unwanted lactone hydrolysis.

  • Phase Separation: Immediately transfer the mixture to a separatory funnel, isolate the organic layer (containing the purified lactone), and discard the aqueous layer (containing the odor-causing acid salts)[1].

Section 2: Distillation-Based Deodorization

FAQ 2: Why does my lactone isolate develop a burnt or acrid off-odor during distillation, and how can I prevent it? Causality: Heating organic compounds above 150°C at atmospheric pressure frequently leads to thermal decomposition[2]. Lactones, particularly those with unsaturated alkyl groups, will undergo thermal degradation, generating volatile acrid byproducts that contaminate your distillate. Solution: Transition to Short-Path Distillation (SPD) or wiped-film molecular distillation under high vacuum. Lowering the system pressure (e.g., 0.1 mmHg or lower) allows the lactone to vaporize at temperatures well below its thermal degradation point[2]. For instance, butter oil lactones can be successfully distilled at 50°C under 0.09–0.12 mbar[3].

Protocol B: Short-Path Distillation (SPD) for Thermally Labile Lactones Self-Validating Metric: The distillate should be optically clear, and GC-MS analysis should show a complete absence of thermal breakdown products (e.g., linear alkenoic acids).

  • Degassing: Pre-heat the lactone isolate to 30°C under a moderate vacuum to remove dissolved gases and residual extraction solvents[2].

  • System Setup: Equip the SPD unit with a liquid nitrogen cold trap to capture highly volatile off-odor compounds[3].

  • Parameter Optimization: Set the vacuum pump to achieve a deep vacuum (0.09–0.12 mbar)[3]. Set the evaporator temperature to 50°C–80°C, depending on the specific lactone's molecular weight[3].

  • Feed Rate: Introduce the crude lactone at a controlled feed rate (e.g., 0.6 mL/min for lab-scale systems) to ensure a thin, uniform film forms on the evaporator surface[3].

  • Collection: Collect the purified lactone in the main receiving flask. The heavy, non-volatile colored impurities will drop into the residue flask.

Section 3: Adsorption Techniques for Trace Odor Polishing

FAQ 3: We are still detecting musty/earthy off-odors (e.g., Maillard reaction byproducts or aldehydes) in our bio-produced lactones. Distillation isn't removing them. What is the best polishing step? Causality: Trace organic impurities, such as melanoidins, furfurals, and odoriferous aldehydes, often have boiling points that overlap with target lactones, making distillation ineffective[4]. Solution: Utilize wood-based powdered or granular activated carbon (GAC). Wood-based carbon possesses a highly mesoporous structure and a massive surface area (>1000 m²/g), making it kinetically superior for trapping bulky organic odorants and color bodies compared to coal or coconut-based carbons[4].

Protocol C: Activated Carbon Polishing Self-Validating Metric: The treated lactone should exhibit a whiteness index ≥95 (CIE Lab scale) and volatile aldehydes should be reduced to <0.5 ppm[4].

  • Dosing: Add 0.1%–0.3% (w/v) of acid-washed, wood-based activated carbon to the liquid lactone or lactone-solvent mixture[4].

  • Agitation & Temperature: Agitate the mixture continuously for 15–30 minutes[4]. If the lactone is highly viscous, gently warm the mixture to 40°C to improve dispersion and adsorption kinetics.

  • pH Monitoring: Ensure the operating pH is slightly acidic to neutral (pH 5.5–6.2) to prevent base-catalyzed degradation during the polishing phase[4].

  • Filtration: Pass the mixture through a fine filter press or a 0.22 µm PTFE membrane to completely remove the carbon dust, yielding a crystal-clear, deodorized isolate[4]. Alternatively, silica gel or ion-exchange resins can be used as a stationary phase to capture specific polar impurities[5].

Quantitative Data: Comparison of Deodorization Strategies

Purification MethodTarget Off-Odor / ImpurityTypical Operating ConditionsLactone Recovery Rate (%)Scalability
Aqueous Alkali Extraction Rancid (Free Fatty Acids)pH 7.5–10, <50°C, <15 min90–95%High
Short-Path Distillation Burnt/Acrid (Thermal Degradation)50–80°C, 0.09–0.12 mbar85–92%Medium
Activated Carbon Polishing Musty/Earthy (Aldehydes, Melanoidins)0.1–0.3% w/v, 15–30 min95–98%High
Silica Gel / Resin Filtration Polar Impurities / Catalyst ResidueRoom Temp, Atmospheric96–98%Medium

References

  • JP2785363B2 - Lactone purification method.
  • US2759003A - Purification of beta-lactones by aqueous alkali extraction.
  • How To: Purify by Distillation. Department of Chemistry, University of Rochester.
  • Activated Carbon for Lactose Refining. HANYAN.
  • Study on Non-Enzymatic Lactone Release

Sources

The Mechanistic Root of the Problem: The Dual-Toxicity Paradigm

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for γ-nonalactone bioproduction. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental causality behind fermentation failures—specifically the dual-toxicity bottleneck—and provide self-validating, field-proven protocols to ensure your scale-up is successful.

Gamma-nonalactone (γ-nonalactone) is a high-value C9 lactone synthesized via the β-oxidation of fatty acid precursors (such as oleic acid, ricinoleic acid, or 4-oxononanoic acid) in microbial cell factories like Yarrowia lipolytica and Saccharomyces cerevisiae [4].

However, researchers frequently encounter a hard ceiling on yields due to a phenomenon known as Dual-Toxicity :

  • Substrate Toxicity: High concentrations of free fatty acids act as protonophores. They uncouple oxidative phosphorylation and disrupt the yeast cell membrane, leading to immediate cell death upon bolus addition.

  • Product Toxicity: As γ-nonalactone accumulates, its lipophilic nature causes it to partition directly into the phospholipid bilayer. This induces severe membrane fluidization, structural leakage, and eventual cell lysis (1).

ToxicityMitigation Substrate Fatty Acid Substrate (Precursor) Uptake Cellular Uptake & β-Oxidation Substrate->Uptake Normal Tox1 Substrate Toxicity: Membrane Disruption Substrate->Tox1 Excess Product γ-Nonalactone (Product) Uptake->Product Biotransformation Tox2 Product Toxicity: Membrane Fluidization Product->Tox2 Accumulation Mit1 Mitigation: Fed-Batch Feeding Mit1->Substrate Controls Level Mit2 Mitigation: Two-Phase System Mit2->Product Sequesters

Fig 1: Dual-toxicity pathways in γ-nonalactone bioproduction and targeted mitigation strategies.

Troubleshooting FAQs

Q: Why does my Yarrowia lipolytica culture exhibit a sudden drop in viability immediately after adding the fatty acid substrate? A: This is a classic hallmark of acute substrate toxicity. When fatty acids are added as a bolus in batch fermentations, they overwhelm the cellular uptake capacity. The excess free fatty acids intercalate into the cell membrane, altering its permeability and collapsing the proton motive force. To resolve this, you must transition from a batch to a fed-batch system, strictly coupling the substrate feed rate to the specific cellular uptake rate to ensure zero accumulation (2).

Q: My fermentation starts strong, but product formation stalls at around 150-200 mg/L despite residual substrate being present. What is happening? A: You have hit the product toxicity threshold. Once the local concentration of γ-nonalactone exceeds the strain's tolerance, the resulting membrane fluidization inhibits membrane-bound β-oxidation enzymes, and cell viability plummets. Implementing an in situ product recovery (ISPR) strategy—such as a two-phase fermentation system using an organic solvent—will sequester the lactone away from the cells, allowing continuous biotransformation [1].

Q: When using a two-phase system, I struggle with severe emulsion formation during downstream processing. How can I break it? A: Emulsions in these systems are stabilized by yeast-derived biosurfactants and residual fatty acids. Causality dictates that high agitation speeds (often used to maximize O2 transfer) exacerbate this by micro-sizing the droplets. To mitigate, optimize your agitation profile: use high agitation during the growth phase, but reduce it by 30% during the biotransformation phase. During recovery, dropping the pH to 3.0 protonates residual fatty acids, collapsing their surfactant properties and allowing clean phase separation via mild centrifugation.

Self-Validating Experimental Protocols

To overcome these toxicity barriers, implement the following interconnected protocols. Each contains a built-in validation checkpoint so the system diagnoses itself in real-time.

Protocol 1: DO-Stat Adaptive Fed-Batch Substrate Feeding

Causality: Because lipid metabolism is highly aerobic, the Dissolved Oxygen (DO) concentration acts as a real-time proxy for substrate consumption. By linking the feed pump to the DO signal, we ensure the substrate is only supplied when the cells are actively respiring, preventing toxic accumulation.

  • Growth Phase: Culture Yarrowia lipolytica in standard YPD medium until the end of the exponential growth phase (OD600 ≈ 30). Maintain DO at 30% via cascade control (agitation/aeration).

  • Starvation Phase: Allow the carbon source to deplete. Validation: The DO will rapidly spike to >80%.

  • Substrate Induction: Initiate the fatty acid feed (e.g., oleic acid emulsion).

  • DO-Stat Control: Set the bioreactor logic to pulse the feed pump only when DO rises above 40%. When the pump pulses, the cells will consume the substrate and oxygen, driving the DO back down to ~20%.

  • Validation Checkpoint:

    • System Healthy: You will observe a rhythmic oscillation of DO (sawtooth pattern).

    • System Failing (Toxicity): If the DO level remains flat at >80% despite a recent feed, the cells are dead or metabolically arrested. If the DO crashes to 0% and the pH drops steadily, the feed rate is too aggressive, and fatty acids are accumulating to toxic levels.

Protocol 2: Two-Phase In Situ Product Recovery (ISPR)

Causality: Introducing a biocompatible organic solvent creates a thermodynamic sink. As γ-nonalactone is synthesized in the aqueous phase, it rapidly partitions into the organic phase due to its high partition coefficient (LogP), keeping the aqueous concentration below the toxicity threshold.

Workflow Step1 1. Inoculum Preparation Step2 2. Aqueous Phase Setup Step1->Step2 Step3 3. Organic Phase Addition Step2->Step3 Step4 4. DO-Stat Substrate Feed Step3->Step4 Step5 5. Phase Separation & Recovery Step4->Step5

Fig 2: Step-by-step workflow for two-phase In Situ Product Recovery (ISPR) fermentation.

  • Solvent Selection: Select a biocompatible solvent with a high boiling point and low cellular toxicity (e.g., decane or isopropyl myristate).

  • Phase Addition: At the onset of the biotransformation phase (post-growth), add the organic solvent to achieve a 15-20% (v/v) ratio relative to the aqueous broth.

  • Biotransformation: Proceed with the DO-Stat feeding (Protocol 1). Maintain agitation at a moderate 400-500 RPM to ensure sufficient interfacial surface area without creating unbreakable micro-emulsions.

  • Validation Checkpoint: Sample the aqueous phase daily and analyze via GC-MS. If the aqueous γ-nonalactone concentration exceeds 100 mg/L, the phase transfer rate is too slow. You must either increase the organic phase volume or marginally increase agitation.

Quantitative Data Summary: Mitigation Strategy Comparison

The following table summarizes the expected performance metrics when transitioning from basic batch setups to advanced mitigation strategies [3].

Fermentation StrategySubstrate Tolerance LimitMax γ-Nonalactone YieldCell Viability (72h)Primary Limitation / Failure Mode
Batch (Single Bolus) < 5 g/L80 - 120 mg/L< 20%Acute Substrate Toxicity (Membrane Disruption)
Fed-Batch (Continuous) 20 - 30 g/L250 - 300 mg/L~ 45%End-Product Toxicity (Membrane Fluidization)
Two-Phase Fed-Batch > 50 g/L800 - 1200 mg/L> 85%Emulsion Formation / Downstream Recovery

References

  • BenchChem Technical Support Team. (2026). Gamma-Nonalactone (Aldehyde C18) - Benchchem: Troubleshooting and Optimization. Benchchem. 2

  • Aguedo M, Beney L, Waché Y, Belin JM. (2003). Biochemistry of lactone formation in yeast and fungi and its utilisation for the production of flavour and fragrance compounds. DNTB. 1

  • Zhang M, et al. (2023). Combinatorial metabolic engineering and tolerance evolution of Yarrowia lipolytica for improved γ-decalactone synthesis. ResearchGate. 3

  • ResearchGate Authors. (2025). Investigation into the Biogenesis of γ-Nonalactone from Fatty Acid Precursors during Alcoholic Fermentation by Saccharomyces cerevisiae. ResearchGate. 4

Sources

Validation & Comparative

Structural Differentiation: 2-Nonenoic Acid γ-Lactone vs. γ-Nonalactone

Author: BenchChem Technical Support Team. Date: March 2026

Title: NMR Spectroscopic Characterization of 2-Nonenoic Acid γ-Lactone: A Comparative Analytical Guide

Executive Summary 2-Nonenoic acid γ-lactone (also known as 2-nonen-4-olide) is an α,β-unsaturated lactone of significant interest in flavor chemistry, fragrance development, and allelopathic plant research. It is a critical driver of the "overripe orange," minty, and coconut aromatic nuances found in complex matrices like . For researchers and drug development professionals, accurately characterizing this compound and distinguishing it from its saturated analogs is paramount. This guide objectively compares the structural NMR profile of 2-nonenoic acid γ-lactone against its saturated alternative (γ-nonalactone) and evaluates the performance of high-field versus benchtop NMR platforms for its analysis.

The primary analytical challenge in lactone characterization is differentiating the degree and position of unsaturation. The α,β-unsaturation in the γ-lactone ring of 2-nonen-4-olide creates a conjugated system with the carbonyl group.

Mechanistic Causality: The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the β-carbon (C-3) via resonance. This massive deshielding effect shifts the H-3 proton significantly downfield into the vinylic region (~7.43 ppm). The α-proton (H-2) is also deshielded but to a lesser extent (~6.09 ppm). In contrast, the saturated alternative, γ-nonalactone, lacks this conjugation, leaving its C-2 and C-3 protons shielded in the standard aliphatic region (~1.80–2.50 ppm).

The precise 1 H NMR shifts for these vinylic protons have been rigorously documented in 1[1] and 2[2].

Table 1: Quantitative 1 H NMR Comparison (400 MHz, CDCl 3​ )

Proton Assignment2-Nonenoic Acid γ-Lactone (ppm)γ-Nonalactone (Saturated)Multiplicity & Coupling (Unsaturated)
H-2 (α-proton) 6.09~2.50dd, J = 5.7, 2.0 Hz
H-3 (β-proton) 7.43~1.80 - 2.30dd, J = 5.7, 1.5 Hz
H-4 (Methine) 5.02~4.50ddt, J = 7.3, 5.3, 1.8 Hz
H-5 to H-8 (Alkyl) 1.21 - 1.811.20 - 1.70m (Overlapping aliphatic chain)
H-9 (Methyl) 0.880.88t, J = 6.9 Hz

Analytical Platform Comparison: High-Field vs. Benchtop NMR

When establishing a workflow for lactone analysis, selecting the correct NMR platform dictates both throughput and data granularity.

  • High-Field NMR (400–600 MHz): The gold standard for structural elucidation. Performance Edge: It provides the spectral dispersion necessary to resolve the complex, overlapping multiplets of the aliphatic chain (H-5 to H-8) and accurately measure the small allylic couplings (J = 1.5–2.0 Hz) between H-4 and the vinylic protons. It is mandatory if absolute stereochemical determination (e.g., distinguishing (R)- vs (S)-2-nonen-4-olide) via chiral shift reagents is required.

  • Benchtop NMR (60–80 MHz): Ideal for process analytical technology (PAT) and routine QA/QC. Performance Edge: Because the diagnostic vinylic protons (6.09 and 7.43 ppm) of 2-nonenoic acid γ-lactone are located in a completely uncluttered region of the spectrum, benchtop NMR is highly effective. It can instantly and objectively quantify the ratio of unsaturated to saturated lactone in a crude reaction mixture without the operational costs of cryogenic cooling.

Self-Validating Experimental Protocol for NMR Elucidation

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent misinterpretation of open-chain hydroxy acids as closed lactones.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the purified lactone in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: CDCl 3​ provides the deuterium lock necessary for field-frequency stabilization. TMS acts as an internal zero-point reference. Pinning the spectrum exactly to 0.0 ppm is critical to prevent chemical shift drift, ensuring automated integration scripts accurately capture the subtle multiplet boundaries of the alkyl chain.

Step 2: Quantitative 1D 1 H Acquisition (qNMR)

  • Action: Acquire a 1D 1 H spectrum using a standard 90° pulse sequence (e.g., zg30). Set the relaxation delay ( D1​ ) to 10 seconds and acquire 16 scans.

  • Causality: A prolonged D1​ of 10 seconds ensures complete longitudinal relaxation ( T1​ ) of all protons. Vinylic protons often have longer T1​ times than aliphatic protons; failing to allow full relaxation will result in artificially low integrations.

  • Self-Validation: Integrate H-2, H-3, and H-4. The system validates itself if the integral ratio is exactly 1.00 : 1.00 : 1.00. Any deviation indicates co-eluting impurities or incomplete relaxation.

Step 3: 2D HMBC Validation (Ring Closure Confirmation)

  • Action: Acquire a 2D 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) spectrum optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: 1D NMR alone cannot definitively prove the lactone ring is closed (a free 4-hydroxy-2-nonenoic acid will have similar 1D shifts). The HMBC experiment detects correlations across 2 to 3 bonds.

  • Self-Validation: You must observe a strong 3JCH​ cross-peak between the H-4 methine proton (~5.02 ppm) and the C-1 carbonyl carbon (~174 ppm). The presence of this specific cross-peak physically proves the oxygen is bridging C-4 and C-1, confirming the intact γ-lactone architecture.

Logical Workflow Visualization

NMR_Workflow Start Sample Prep: Analyte in CDCl3 + TMS NMR1D 1D 1H & 13C NMR (Identify Vinylic H2/H3) Start->NMR1D Acquire (qNMR) COSY 2D COSY (H2-H3-H4 Spin System) NMR1D->COSY Connectivity HMBC 2D HMBC (C1 Carbonyl to H-4) NMR1D->HMBC Long-Range Confirm Structure Confirmed: γ-Lactone Ring Closed COSY->Confirm HMBC->Confirm

Figure 1: Self-validating NMR elucidation workflow for 2-nonenoic acid γ-lactone.

References

  • Title: Efficient Synthesis of the Odourant, 2-Nonen-4-Olide Source: ResearchGate URL
  • Source: RSC.
  • Title: The Influence of Chirality of Lactones on the Perception of Some Typical Fruity Notes through Perceptual Interaction Phenomena in Bordeaux Dessert Wines Source: ResearchGate URL

Sources

Isotope ratio mass spectrometry for authenticating natural gamma-nonalactone

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide evaluating analytical methodologies for the authentication of γ-nonalactone, focusing on Isotope Ratio Mass Spectrometry (IRMS) versus conventional techniques.

Executive Summary & Biochemical Context

Gamma-nonalactone (γ-nonalactone, often referred to as Aldehyde C-18) is a high-value, C9 aliphatic lactone that imparts a characteristic creamy, coconut-like, and stone-fruit aroma. It is a critical volatile organic compound in the flavor, fragrance, and beverage industries[1].

Because natural γ-nonalactone—derived from botanical extraction (e.g., peaches, apricots) or microbial biotransformation (e.g., yeast fermentation of linoleic acid)—commands a significant price premium over its petrochemical synthetic counterpart, rigorous authentication is paramount. The analytical challenge lies in the fact that natural and synthetic γ-nonalactone are chemically identical. To differentiate them, we must look beyond standard quantification and analyze the molecular history encoded in their isotopic and enantiomeric signatures[2].

Causality in Authentication: Why Standard Methods Fall Short

When evaluating a flavor compound's origin, the analytical method chosen must probe the distinct kinetic and thermodynamic mechanisms of its formation.

  • Synthetic Pathways: Industrial synthesis of γ-nonalactone typically relies on petrochemical precursors. These reactions lack stereospecificity, invariably producing a racemic (50:50) mixture of (R)- and (S)-enantiomers.

  • Biosynthetic Pathways: Natural formation is enzyme-driven. For example, the biotransformation of unsaturated C18 fatty acids via lipoxygenase pathways, or the reduction of 4-oxononanoic acid by Saccharomyces cerevisiae during fermentation, is highly stereoselective. This results in a distinct enantiomeric excess (ee), predominantly favoring the (R)-enantiomer in wines or the (S)-enantiomer in specific Pichia yeast biotransformations[3][4]. Furthermore, the enzymatic steps induce a Kinetic Isotope Effect (KIE) , where enzymes preferentially react with lighter isotopes (e.g., 12C over 13C , and 1H over 2H ), leaving a unique isotopic fingerprint[2].

Comparative Analysis of Analytical Modalities

The following table objectively compares the performance of IRMS against alternative analytical techniques for authenticating γ-nonalactone.

Analytical ModalityPrimary OutputSensitivityAuthentication CapabilityLimitations
GC-MS (SIDA) Concentration (µg/L)High (ng/L)Low. Cannot distinguish natural from synthetic if chemically identical.Only validates purity and concentration[5].
Enantioselective (Chiral) GC Enantiomeric Ratio (R:S)High (µg/L)Moderate. Detects racemic synthetic mixtures vs. enantiopure natural extracts.Vulnerable to adulteration (fraudsters can blend synthetic enantiomers to mimic natural ratios)[4].
SNIF-NMR Site-specific 2H distributionLow (Requires mg to g amounts)High. Excellent for mapping deuterium distribution.Requires massive sample volumes; impractical for trace lactones in complex matrices[2].
GC-IRMS (Multi-element) Bulk δ13C and δ2H ratiosHigh (Low ng range)Very High. The gold standard. Isotopic ratios are nearly impossible to artificially replicate.Requires specialized combustion/pyrolysis interfaces and careful matrix separation[6].

The Multi-Dimensional Authentication Workflow

Because the δ13C values of C3 plants (the source of many natural precursors) and petrochemicals can sometimes overlap (both ranging from -25‰ to -30‰), δ13C analysis alone is insufficient. A robust, self-validating authentication system requires a multi-dimensional approach: coupling Chiral GC with multi-element GC-IRMS ( δ13C and δ2H ).

AuthenticationLogic N1 Gamma-Nonalactone Isolate N2 Chiral GC Analysis (Enantiomeric Excess) N1->N2 N3 GC-C-IRMS (δ13C Isotope Ratio) N1->N3 N4 GC-Py-IRMS (δ2H Isotope Ratio) N1->N4 N5 Authentic Natural Origin (e.g., Yeast Biotransformation) N2->N5 High (R) or (S) ee N6 Synthetic Origin (Petrochemical/Adulterated) N2->N6 Racemic (50:50) N3->N5 δ13C ≈ -35‰ to -25‰ N3->N6 δ13C ≈ -28‰ (Overlaps) N4->N5 δ2H Depleted (Biogenic) N4->N6 δ2H Enriched (Petro)

Fig 1. Multi-dimensional logic for authenticating γ-nonalactone using enantiomeric and isotopic data.

Experimental Protocol: GC-C-IRMS for δ13C Determination

To ensure trustworthiness, the following GC-Combustion-IRMS protocol is designed as a self-validating system. It incorporates internal isotopic reference pulses to correct for instrumental drift in real-time.

Step-by-Step Methodology
  • Sample Preparation (SPME): Extract volatiles from the matrix (e.g., wine, flavor extract) using Solid-Phase Microextraction (SPME) with a PDMS/DVB fiber at 50°C for 60 minutes. This avoids isotopic fractionation associated with aggressive solvent evaporation[6].

  • Chromatographic Separation: Desorb the fiber in the GC inlet (250°C). Separate the analytes using a polar capillary column (e.g., DB-Wax, 30m × 0.25mm × 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 4°C/min to 240°C.

  • Combustion Interface: Route the GC effluent through a high-temperature ceramic reactor containing braided CuO/NiO wires maintained at 850°C. This quantitatively oxidizes γ-nonalactone to CO2​ and H2​O .

  • Water Removal: Pass the combusted gas through a Nafion™ membrane trap to continuously remove H2​O , preventing protonation of CO2​ in the ion source (which would artificially inflate the m/z 45 signal).

  • IRMS Detection & Self-Validation: Introduce the purified CO2​ into the magnetic sector IRMS.

    • Self-Validation Step: Inject three pulses of a certified standard CO2​ reference gas (calibrated against V-PDB) at the beginning and end of the chromatographic run.

    • Continuously monitor m/z 44 ( 12C16O2​ ), 45 ( 13C16O2​ ), and 46 ( 12C18O16O ).

  • Data Calculation: Calculate the δ13C value using the formula:

    δ13C=(Rstandard​Rsample​​−1)×1000 (where R is the ratio of 13C/12C ).

GCIRMSWorkflow S1 Sample Extraction (SPME / SPE) S2 Capillary GC (DB-Wax Separation) S1->S2 Volatiles S3 Combustion Reactor (CuO/NiO at 850°C) S2->S3 Eluent S4 Water Removal (Nafion Trap) S3->S4 CO2 + H2O S5 Magnetic Sector IRMS (m/z 44, 45, 46) S4->S5 Dry CO2

Fig 2. Hardware workflow for GC-C-IRMS conversion of γ-nonalactone into measurable CO2.

Experimental Data Interpretation

The following table summarizes representative experimental ranges used to classify the origin of γ-nonalactone. Note that while δ13C provides a baseline, the integration of δ2H (via Pyrolysis-IRMS) and enantiomeric excess (ee) definitively isolates synthetic fraud.

Origin ProfilePrecursor SourceEnantiomeric Distribution δ13CV−PDB​ (‰) δ2HV−SMOW​ (‰)
Natural (Botanical) Prunus spp. (Peach/Apricot)>95% (R)-enantiomer-32.0 to -26.0-250 to -180
Natural (Microbial) Yeast biotransformation>90% (R) or (S) dependent on strain-34.0 to -28.0-300 to -200
Synthetic (Petrochemical) Undecylenic acid / PetroleumRacemic (50% R / 50% S)-30.0 to -27.0-150 to -50
Adulterated Synthetic + Chiral resolutionArtificially high (R) or (S)-30.0 to -27.0-150 to -50 (Fails 2H test)

Conclusion: While GC-MS and Chiral GC are excellent tools for quantifying γ-nonalactone and profiling basic enantiomeric ratios, they are susceptible to sophisticated adulteration. Isotope Ratio Mass Spectrometry (IRMS)—specifically a multi-element approach analyzing both δ13C and δ2H —provides an immutable, thermodynamically grounded fingerprint that definitively authenticates natural γ-nonalactone.

References

  • Fronza, G., et al. (1997). Process for the production of gamma nonalactones in natural form. Google Patents (US5646022A).
  • Garbe, L.-A., et al. (2011). The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. Available at:[Link]

  • Capone, D. L., et al. (2008). Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine. ResearchGate. Available at: [Link]

  • Zhao, Y., et al. (2025). Quantitative Analysis of γ-Nonalactone in Wines and Its Threshold Determination. ResearchGate. Available at: [Link]

  • Perestrelo, R., et al. (2025). Quantitative analysis of γ- And δ-lactones in wines using gas chromatography with selective tandem mass spectrometric detection. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Sensory Perception of γ-Nonalactone Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Chirality is a foundational principle in molecular science, dictating how molecules interact with complex biological systems. In the realm of olfaction, enantiomeric pairs—molecules that are non-superimposable mirror images—often elicit vastly different sensory perceptions. A quintessential example is γ-nonalactone (commonly, though inaccurately, referred to as Aldehyde C-18). Widely utilized in flavor chemistry, pharmacology, and perfumery for its characteristic coconut aroma, γ-nonalactone possesses a chiral center at the C5 position.

This guide provides an objective, data-driven comparison of the (R)- and (S)-enantiomers of γ-nonalactone, detailing their sensory profiles, receptor interactions, and the self-validating analytical protocols required to study them.

Comparative Sensory Profiles: (R) vs. (S) Enantiomers

Despite sharing identical physical and chemical properties (such as boiling point, molecular weight, and polarity), the (R)- and (S)-enantiomers of γ-nonalactone exhibit profound differences in both odor quality and detection thresholds. These differences stem entirely from their differential interactions with chiral olfactory receptors in the human nasal cavity (1).

Table 1: Enantiomeric Sensory Properties of γ-Nonalactone
Property(R)-(+)-γ-Nonalactone(S)-(-)-γ-Nonalactone
CAS Number 63357-96-063357-97-1
Odor Description Sweet, soft coconut, fatty, milkyFatty, moldy coconut
Odor Threshold (Red Wine Matrix) 285 µg/L91 µg/L
Natural Occurrence (Wine) Dominant (~59% average)Minor component

Data synthesized from 2 and 3.

Expert Insight on Causality: While the (R)-enantiomer is overwhelmingly preferred in product development for its gourmand, creamy profile, it paradoxically exhibits a significantly higher detection threshold (285 µg/L) compared to its (S)-counterpart (91 µg/L) in complex matrices like red wine (3). This demonstrates a critical principle in sensory science: absolute concentration and odor potency do not linearly correlate with hedonic preference. The olfactory receptors tuned to the (S)-enantiomer are triggered at much lower concentrations, but the resulting signal is interpreted as a "moldy" off-note. Consequently, utilizing racemic mixtures in formulations can drastically skew the intended sensory profile due to the disproportionate potency of the less desirable (S)-enantiomer.

Mechanistic Causality: Olfactory Receptor Interactions

The divergence in sensory perception is rooted in the stereoselective binding of odorants to Olfactory Receptors (ORs), which are G-protein-coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons. Because the binding pockets of these receptors are inherently chiral (composed of L-amino acids), they act as chiral selectors.

When the (R)- or (S)-enantiomer enters the binding pocket, the spatial arrangement of its functional groups (the lactone ring and the alkyl chain) aligns differently with the receptor's amino acid residues. This differential binding affinity alters the conformational change of the receptor, leading to distinct downstream signal transduction pathways and, ultimately, different spatial activation patterns in the olfactory bulb (glomeruli).

OlfactoryPathway Odorant Chiral Odorant (R- or S- γ-nonalactone) Receptor Olfactory Receptor (OR) Stereoselective Binding Odorant->Receptor Binds Golf G-protein (G_olf) Activation Receptor->Golf Activates AC3 Adenylate Cyclase III (ATP -> cAMP) Golf->AC3 Stimulates CNG CNG Ion Channel Ca2+/Na+ Influx AC3->CNG cAMP binds Signal Sensory Perception (Brain Glomeruli) CNG->Signal Depolarization

Olfactory signal transduction pathway triggered by chiral odorant stereoselective binding.

Experimental Methodologies & Self-Validating Protocols

To rigorously study the distribution and perception of these enantiomers, researchers must employ highly specific analytical and sensory protocols. The following methodologies are designed as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol 1: Sensory Threshold Determination (ASTM E679)

To accurately determine the odor detection thresholds of the individual enantiomers without subjective bias, the Ascending Concentration Series Method of Limits (ASTM E679) is utilized.

Self-Validating Mechanism: This protocol employs a 3-Alternative Forced Choice (3-AFC) design. Panelists are forced to select a sample even if they cannot consciously detect a difference. This statistical constraint eliminates subject response bias and allows for the mathematical validation of thresholds via geometric mean calculations rather than relying on subjective reporting.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a neutral matrix (e.g., deodorized "bag-in-a-box" dry red wine) to ensure background volatiles do not mask the target lactone.

  • Concentration Series: Prepare an ascending concentration series of the purified (R)- or (S)-enantiomer (e.g., from 1 µg/L to 1000 µg/L, increasing by a factor of 3).

  • Presentation: Present a panel of at least 25 trained members with three coded sniff glasses per concentration level: two blanks (matrix only) and one spiked sample.

  • Evaluation: Panelists evaluate the glasses in ascending order of concentration to prevent olfactory fatigue, selecting the spiked sample at each level.

  • Calculation: Calculate the individual Best-Estimate Threshold (BET) as the geometric mean of the highest concentration missed and the lowest concentration correctly identified. The group threshold is the geometric mean of all individual BETs (4).

Protocol 2: Enantiomeric Quantification via SIDA-SPE-Chiral GC-MS

Standard gas chromatography cannot separate enantiomers because they possess identical boiling points and polarities. Therefore, a chiral stationary phase and a rigorous extraction protocol are required.

Self-Validating Mechanism: Stable Isotope Dilution Analysis (SIDA) utilizes a deuterated internal standard (d7-γ-nonalactone) spiked directly into the raw sample. Any subsequent loss of the analyte during extraction or injection is perfectly mirrored by the internal standard, making the final quantification inherently self-correcting and immune to matrix effects.

Step-by-Step Methodology:

  • Isotope Spiking: Spike a 50 mL aliquot of the sample with a known concentration of the d7-γ-nonalactone internal standard.

  • Solid-Phase Extraction (SPE): Pass the sample through a pre-conditioned C18 SPE cartridge. Wash with a 10% methanol/water solution to remove polar interferences (e.g., sugars, acids). Elute the lactones using dichloromethane. Causality: SPE concentrates the trace lactones while protecting the highly sensitive chiral GC column from non-volatile matrix degradation.

  • Chiral GC Separation: Inject 1 µL of the extract into a GC equipped with a cyclodextrin-based chiral capillary column (e.g., Rt-betaDEXcst). Causality: The cyclodextrin cavity forms transient diastereomeric inclusion complexes with the enantiomers. The slight difference in binding energies between the (R)-complex and the (S)-complex results in distinct retention times.

  • MS Detection: Operate the Mass Spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 85 for the native lactone and m/z 92 for the deuterated standard.

AnalyticalWorkflow Sample Complex Matrix (e.g., Wine) Spike Spike with d7-Internal Standard (Self-Validation) Sample->Spike SPE Solid-Phase Extraction (SPE) Clean-up & Concentration Spike->SPE GC Chiral GC Separation (Cyclodextrin Column) SPE->GC MS Mass Spectrometry (MS) SIM Mode Detection GC->MS Data Enantiomeric Ratio (R/S) Quantification MS->Data

Self-validating SIDA-SPE-Chiral GC-MS workflow for enantiomer quantification.

Conclusion

The sensory perception of γ-nonalactone enantiomers highlights the profound sensitivity of the human olfactory system to molecular chirality. For researchers and drug development professionals formulating flavors or studying olfactory pharmacology, recognizing the disparity between the highly potent, off-note (S)-enantiomer and the desirable, higher-threshold (R)-enantiomer is paramount. By employing self-validating analytical and sensory protocols, scientists can accurately map enantiomeric distributions and engineer superior, stereochemically optimized aromatic profiles.

References

  • BenchChem Technical Support Team. "Gamma-Nonalactone (Aldehyde C18) - Benchchem". BenchChem.
  • EvitaChem. "Buy Gamma-nonalactone (EVT-318692) | 104-61-0 - EvitaChem". EvitaChem.
  • Flinders University. "gamma-Lactones in wine: Synthesis, quantification and sensory studies". Flinders University FLEX.
  • ResearchGate. "Odor Detection Thresholds and Enantiomeric Distributions of Several 4-Alkyl Substituted γ-Lactones in Australian Red Wine".

Sources

Validation of Analytical Methods for Dietary Lactone Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dietary exposure to macrocyclic lactones—particularly mycotoxins such as Zearalenone (ZEN)—represents a critical vector for endocrine disruption. ZEN and its phase I metabolites (α-ZEL and β-ZEL) bind competitively to estrogen receptors, complicating toxicological baselines in drug development and epidemiological studies. Accurately quantifying these lactones in complex matrices (e.g., maize, wheat, and animal feed) requires highly specific analytical methods.

This guide provides a comparative analysis of state-of-the-art analytical modalities, contrasting rapid immunochromatographic screening with high-resolution mass spectrometry, and establishes a self-validating protocol for rigorous quantification.

Mechanistic Context: The Analytical Challenge of Macrocyclic Lactones

To understand the stringent requirements for analytical validation, one must first understand the pharmacokinetic behavior of dietary lactones. Following ingestion, the macrocyclic lactone ring of ZEN undergoes hepatic reduction. This phase I metabolism yields α-Zearalenol (α-ZEL), which exhibits up to a 60-fold higher affinity for estrogen receptors than the parent compound.

Analytical methods must not only detect the lactone core but chromatographically resolve these stereoisomers to accurately assess toxicological risk. Failure to distinguish between ZEN, α-ZEL, and β-ZEL results in a severe miscalculation of estrogenic burden.

ZEN_Pathway Diet Dietary Exposure (Maize, Wheat, Feed) ZEN Zearalenone (ZEN) Macrocyclic Lactone Diet->ZEN Ingestion Liver Hepatic Metabolism (3α/3β-HSD Enzymes) ZEN->Liver Absorption ER Estrogen Receptor (ERα/ERβ) Binding ZEN->ER Direct Binding AlphaZEL α-Zearalenol (α-ZEL) High Estrogenicity Liver->AlphaZEL Phase I Reduction BetaZEL β-Zearalenol (β-ZEL) Lower Estrogenicity Liver->BetaZEL Phase I Reduction AlphaZEL->ER Enhanced Binding (60x) BetaZEL->ER Weak Binding Tox Endocrine Disruption & Reproductive Toxicity ER->Tox Gene Transcription

Metabolic activation and estrogenic signaling pathway of dietary zearalenone.

Comparative Analysis of Analytical Modalities

When selecting an analytical method for dietary lactone exposure, researchers must balance throughput, sensitivity, and specificity. The table below compares the three primary modalities utilized in modern toxicological assessments.

Table 1: Performance Comparison of Analytical Methods for ZEN
Analytical ModalitySensitivity (LOD)Specificity & ResolutionThroughputCost per SamplePrimary Application
LC-HRMS/MS 0.1 - 1.0 µg/kgUltra-High: Resolves stereoisomers (α/β-ZEL)MediumHighConfirmatory pharmacokinetics & multi-analyte profiling
HPLC-FLD 1.0 - 5.0 µg/kgHigh: Good chromatographic separationMediumMediumRoutine laboratory quantification
CG-ICA / ELISA 10 - 50 µg/kgModerate: High cross-reactivity between metabolitesHighLowRapid on-site screening & triage

Causality in Modality Selection: For rapid agricultural triage,1[1], achieving recoveries of 85–98% without the need for complex nanomaterials. However, because antibodies cannot reliably distinguish between the parent lactone and its highly estrogenic metabolites, CG-ICA is insufficient for drug development baselines. Conversely, 2[2], making it the mandatory choice for rigorous exposure validation.

Experimental Workflows: A Self-Validating Protocol

To ensure data integrity, analytical protocols must be designed as self-validating systems. The following LC-HRMS/MS workflow utilizes Stable Isotope Dilution Assay (SIDA) principles to inherently correct for matrix effects and extraction losses.

Analytical_Workflow Homogenization 1. Homogenization (Cryomilling) Extraction 2. Extraction (ACN/H2O/FA) Homogenization->Extraction Cleanup 3. Clean-up (SPE / QuEChERS) Extraction->Cleanup Isotope Spike 13C-ZEN Internal Standard Isotope->Extraction Analysis 4. LC-HRMS/MS (ESI- mode) Cleanup->Analysis Data 5. Data Processing (Matrix Correction) Analysis->Data

Self-validating LC-HRMS/MS workflow for dietary lactone quantification.

Step-by-Step Methodology

Step 1: Cryogenic Homogenization

  • Action: Pulverize 50g of the dietary sample (e.g., maize, fish feed) using a cryomill at -196°C.

  • Causality: The macrocyclic lactone ring can undergo thermal degradation or localized oxidation during standard mechanical milling. Cryomilling preserves the native state of the analytes and ensures absolute sample homogeneity.

Step 2: Stable Isotope Spiking (The Self-Validation Mechanism)

  • Action: Fortify a 5g aliquot of the homogenate with 50 µL of a 100 ng/mL 13C18​ -ZEN internal standard solution. Allow to equilibrate for 30 minutes.

  • Causality: By introducing a stable isotope before any chemical manipulation, the protocol becomes self-validating. Any subsequent loss of the analyte during extraction, or signal suppression during ionization, will equally affect the 13C -isotope, allowing for exact mathematical correction.

Step 3: Acidified Solvent Extraction

  • Action: Add 20 mL of Acetonitrile/Water/Formic Acid (79:20:1, v/v/v). Agitate on a horizontal shaker for 60 minutes.

  • Causality: The acidic environment (Formic Acid) suppresses the ionization of matrix silanols and proteins. This maintains ZEN in its neutral, hydrophobic state, driving the lactone partition highly efficiently into the organic (Acetonitrile) phase.

Step 4: Solid-Phase Extraction (SPE) Clean-up

  • Action: Pass the supernatant through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB). Wash with 5% methanol in water, and elute with 100% methanol.

  • Causality: Dietary matrices contain high levels of lipids and pigments. The reversed-phase sorbent selectively retains the hydrophobic lactone ring while allowing polar interferences to wash through, drastically reducing downstream ion suppression.

Step 5: LC-HRMS/MS Acquisition

  • Action: Inject 5 µL onto a C18 UHPLC column. Detect using a high-resolution mass spectrometer operating in Electrospray Ionization negative mode (ESI-).

  • Causality: The phenolic hydroxyl groups on the ZEN structure readily deprotonate in the ESI source. Operating in negative mode yields a highly stable [M−H]− precursor ion, minimizing fragmentation noise and maximizing the signal-to-noise ratio.

Quantitative Validation Data

The efficacy of the self-validating protocol is demonstrated through rigorous validation parameters across different complex matrices, as established in 3[3].

Table 2: Method Validation Parameters for ZEN and α-ZEL
AnalyteMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)Matrix Effect (Ion Suppression)
ZEN Maize0.20.592 - 105%-15%
α-ZEL Maize0.41.088 - 98%-22%
ZEN Fish Feed0.51.585 - 95%-35%
α-ZEL Fish Feed0.82.081 - 92%-40%

Note: Despite significant matrix-induced ion suppression (up to -40% in complex fish feed), the use of the 13C18​ -ZEN internal standard ensures that the final calculated recoveries remain well within the acceptable regulatory range of 80-110%.

References

  • Development and Validation of a Liquid Chromatography High-Resolution Mass Spectrometry Method for the Simultaneous Determination of Mycotoxins and Phytoestrogens in Plant-Based Fish Feed and Exposed Fish Source: nih.gov
  • Rapid On-Site Detection of Zearalenone in Maize Using a Colloidal Gold Immunochromatographic Strip Source: semanticscholar.org
  • Validation of analytical methods for determining mycotoxins in foodstuffs Source: researchg

Sources

Comparative kinetics of chemical vs enzymatic lactonization

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Kinetics of Chemical vs. Enzymatic Lactonization: A Comprehensive Guide for Process Development

As a Senior Application Scientist, I frequently encounter process development teams struggling with the synthesis of macrocyclic lactones—critical structural motifs found in high-value active pharmaceutical ingredients (APIs) and premium fragrances[1]. The fundamental challenge in macrolactonization is the kinetic competition between the desired intramolecular cyclization and the parasitic intermolecular oligomerization[2].

Historically, the industry relied on stoichiometric chemical activation (e.g., Yamaguchi or Keck protocols) under extreme dilution[3]. However, the advent of robust biocatalysts, particularly Candida antarctica lipase B (CALB), has introduced a highly efficient enzymatic alternative[4]. To make informed process decisions, we must look beyond yield and analyze the fundamental kinetic drivers of both systems.

This guide objectively compares the kinetic mechanisms, quantitative performance, and experimental workflows of chemical versus enzymatic lactonization.

Mechanistic Causality: The Kinetic Dichotomy

The most critical insight for any process chemist is that chemical and enzymatic lactonization are governed by entirely different thermodynamic and kinetic forces. This results in an inverted dependence on ring size [5].

Chemical Lactonization (Enthalpy-Driven): In chemical ring-opening polymerization (ROP) or the cyclization of seco-acids, the reaction rate is primarily dictated by the release of ring strain in the transition state[6]. Smaller, highly strained rings (e.g., 6- or 7-membered lactones) react orders of magnitude faster than larger, less strained rings (16- or 17-membered)[5]. The transition state facilitates the relief of this strain, making the propagation step highly favorable for small rings[6]. To synthesize large macrolactones chemically, one must artificially suppress intermolecular collisions using high dilution (typically <0.005 M)[3], which is highly inefficient at scale.

Enzymatic Lactonization (Entropy/Hydrophobicity-Driven): In lipase-catalyzed lactonization, the rate-determining step is not the cyclization itself, but the formation of the enzyme-substrate complex[6]. Lipases possess hydrophobic binding pockets. Consequently, larger lactone rings (or longer chain ω-hydroxy acids) exhibit higher hydrophobicity, allowing them to partition into and bind more efficiently to the enzyme's active site[5]. Because the enzyme physically isolates the reacting termini within its pocket, it acts as a "pseudo-dilution" chamber, allowing enzymatic macrolactonization to proceed efficiently even at higher substrate concentrations[7].

MechanisticPathway cluster_chemical Chemical Lactonization (Enthalpy-Driven) cluster_enzymatic Enzymatic Lactonization (Hydrophobicity-Driven) C_Sub Seco-Acid Monomer C_Act Activated Intermediate (Mixed Anhydride) C_Sub->C_Act Activation C_TS Transition State (Ring Strain Release) C_Act->C_TS Intramolecular Attack C_Prod Lactone Product C_TS->C_Prod Fast for Strained Rings E_Sub Seco-Acid Monomer E_Complex Enzyme-Substrate Complex (Hydrophobic Binding) E_Sub->E_Complex Rate-Determining Step E_Acyl Acyl-Enzyme Intermediate E_Complex->E_Acyl Catalytic Triad E_Prod Lactone Product E_Acyl->E_Prod Fast for Large Rings

Mechanistic pathways of chemical vs. enzymatic lactonization highlighting kinetic drivers.

Quantitative Kinetic Comparison

To validate this dichotomy, we examine the relative polymerization/cyclization rates of various lactone ring sizes. The data below, derived from comparative kinetic profiling of zinc-initiated chemical ROP versus lipase-catalyzed ROP, clearly demonstrates the inverted kinetic behavior[6].

Table 1: Relative Reaction Rates vs. Ring Size

Ring SizeChemical Relative Rate (Zinc-catalyzed)Enzymatic Relative Rate (Lipase-catalyzed)Kinetic Driver
7-membered 3300.10High ring strain (Chemical favored)
12-membered 0.90.13Moderate strain / Moderate hydrophobicity
13-membered 1.00.19Moderate strain / Moderate hydrophobicity
16-membered 0.90.74Low strain / High hydrophobicity
17-membered 1.01.00Low strain / Max hydrophobicity (Enzymatic favored)

*Rates are normalized to the 13-membered ring (Chemical) and 17-membered ring (Enzymatic) for benchmarking purposes[6]. Linearity of semilogarithmic kinetic dependencies (ln([lactone]0/[lactone]) vs time) confirms first-order propagation[5].

Self-Validating Experimental Protocols

To accurately compare these systems in your own laboratory, you must utilize self-validating protocols. The following methodologies include built-in controls to verify intermediate formation and isolate the kinetic variables.

Protocol A: Chemical Macrolactonization (Yamaguchi Protocol)

Causality Focus: We use 2,4,6-trichlorobenzoyl chloride to form a highly electrophilic mixed anhydride. Extreme dilution is enforced to kinetically penalize intermolecular collisions[3].

  • Activation: Dissolve the ω-hydroxy acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF (0.1 M). Add 2,4,6-trichlorobenzoyl chloride (1.2 eq) dropwise at 0 °C.

  • Validation Check 1: Stir for 1 hour. Monitor via IR spectroscopy; the appearance of a distinct mixed anhydride carbonyl stretch (~1780 cm⁻¹) validates successful activation.

  • High-Dilution Cyclization: Using a syringe pump, add the activated mixture over 12 hours to a refluxing solution of DMAP (10.0 eq) in anhydrous toluene, maintaining a steady-state monomer concentration of <0.001 M.

  • Quench & Analysis: Wash with 1N HCl to remove DMAP. Concentrate and analyze via ¹H NMR (500 MHz, CDCl₃). Quantify the shift of the ω-methylene protons (–CH₂–O–C(O)–) to determine the ratio of intramolecular macrolactone versus linear oligomers[5].

Protocol B: Enzymatic Macrolactonization (CALB-Catalyzed)

Causality Focus: We utilize immobilized Candida antarctica lipase B (Novozym 435). Because the enzyme pocket dictates selectivity, we can operate at a 50x higher concentration than the chemical route without triggering massive oligomerization[4].

  • System Preparation: Dissolve the ω-hydroxy acid (1.0 eq) in anhydrous toluene to a concentration of 0.05 M. Add activated 4Å molecular sieves (100 mg/mL) to drive the thermodynamic equilibrium forward by sequestering the water byproduct.

  • Control Setup (Validation Check 1): Split the reaction. To Flask A (Control), add no enzyme. To Flask B (Active), add Novozym 435 (20% w/w relative to substrate).

  • Incubation: Incubate both flasks at 70 °C under gentle orbital shaking (150 rpm) to prevent mechanical shearing of the immobilized enzyme beads.

  • Kinetic Sampling: Take 50 µL aliquots at t = 0, 2, 4, 8, and 24 hours. Filter through a 0.2 µm PTFE syringe filter to immediately halt the reaction by removing the biocatalyst.

  • Validation Check 2: Analyze via HPLC. Flask A must show 0% conversion, proving that spontaneous chemical lactonization is negligible[8]. Flask B will yield the kinetic curve for the enzymatic process.

KineticWorkflow Start Substrate Preparation (ω-hydroxy acids) Split Parallel Reaction Setup Start->Split Chem_Route Chemical Protocol (Yamaguchi Reagent, DMAP) High Dilution (<0.001 M) Split->Chem_Route Enz_Route Enzymatic Protocol (CALB / Novozym 435) Organic Solvent (0.05 M) Split->Enz_Route Sampling Kinetic Aliquots Taken (t=0, 2, 4, 8, 24 hrs) Chem_Route->Sampling Syringe Pump Enz_Route->Sampling Direct Incubation Analysis 1H NMR & HPLC Analysis (Monitor ω-methylene protons) Sampling->Analysis Data Kinetic Profiling (ln([M]0/[M]) vs Time) Analysis->Data

Parallel experimental workflow for kinetic profiling of lactonization reactions.

Strategic Recommendations for Process Development

When transitioning a molecule from discovery to process scale, the choice between chemical and enzymatic lactonization should be dictated by the ring size and the required concentration constraints:

  • For Small to Medium Rings (6- to 11-membered): Chemical lactonization remains highly competitive. The inherent ring strain drives the reaction rapidly[6], and standard coupling agents will yield excellent results without requiring extreme dilution.

  • For Macrolactones (12-membered and above): Enzymatic lactonization is vastly superior. The hydrophobicity-driven kinetics of lipases like CALB naturally favor large ring formation[5]. Furthermore, the ability to run these reactions at higher concentrations (0.05 M vs 0.001 M) drastically reduces solvent waste, aligning with green chemistry principles and improving volumetric productivity at the plant scale[4].

References

  • Duda, A., Kowalski, A., Penczek, S., Uyama, H., & Kobayashi, S. (2002). Kinetics of the Ring-Opening Polymerization of 6-, 7-, 9-, 12-, 13-, 16-, and 17-Membered Lactones. Comparison of Chemical and Enzymatic Polymerizations. Macromolecules. URL: [Link]

  • Levine, M. N., & Raines, R. T. (2011). Sensitive fluorogenic substrate for alkaline phosphatase. Analytical Biochemistry. URL: [Link]

  • Dong, H., Wang, H., Cao, S., & Shen, J. (2012). Enzymatic Ring-Opening Polymerization (ROP) of Polylactones: Roles of Non-Aqueous Solvents. Biotechnology Letters. URL: [Link]

  • Li, X. (2023). Modern Macrolactonization Techniques. Synthesis. URL: [Link]

Sources

Differentiating 2-Nonenoic Acid Gamma-Lactone from Gamma-Undecalactone: A Comprehensive Analytical and Functional Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and flavor chemistry advance, the precise differentiation of structurally similar lactones becomes critical. 2-Nonenoic acid gamma-lactone (a 9-carbon unsaturated butenolide) and gamma-undecalactone (an 11-carbon saturated lactone) are frequently encountered in flavor profiling and pharmacological screening. Despite both containing a five-membered gamma-lactone ring, their structural divergence dictates entirely different analytical signatures, sensory profiles, and biological reactivities.

This guide provides an objective, data-driven framework for researchers to differentiate these two compounds using self-validating analytical protocols and functional profiling.

Structural and Chemical Divergence

The fundamental difference between these two molecules lies in their carbon chain length and the saturation of the lactone ring. These structural variations are the causal drivers for their distinct physical properties and analytical behaviors.

  • 2-Nonenoic Acid Gamma-Lactone (5-Pentyl-2(5H)-furanone): This molecule is an α,β -unsaturated gamma-lactone (a butenolide) with a 5-carbon (pentyl) side chain, totaling 9 carbons [1]. The presence of the double bond within the ring conjugates with the carbonyl group, altering its electron density and making the molecule a reactive Michael acceptor.

  • Gamma-Undecalactone (5-Heptyloxolan-2-one): This is a fully saturated gamma-lactone with a 7-carbon (heptyl) side chain, totaling 11 carbons [2]. The lack of ring unsaturation renders it chemically inert under physiological conditions, acting primarily through reversible binding to olfactory receptors.

Table 1: Chemical and Structural Comparison
Property2-Nonenoic Acid γ -Lactone γ -Undecalactone
IUPAC Name 5-pentylfuran-2(5H)-one5-heptyloxolan-2-one
CAS Number 21963-26-8104-67-6
Molecular Formula C 9​ H 14​ O 2​ C 11​ H 20​ O 2​
Molecular Weight 154.21 g/mol 184.28 g/mol
Ring Saturation α,β -Unsaturated (Butenolide)Saturated
Primary Odor Profile Minty, coconut, mouthfeel [4]Peach, apricot, fruity [3]

Analytical Differentiation Protocols

To definitively distinguish these lactones, researchers must employ multi-modal analytical techniques. The following protocols are designed as self-validating systems to ensure high-fidelity data acquisition.

Protocol A: Gas Chromatography-Mass Spectrometry (GC-MS)

The addition of two carbons in gamma-undecalactone increases its dispersion forces, significantly elevating its boiling point and retention time compared to the C9 2-nonenoic acid gamma-lactone.

Self-Validating Methodology:

  • Sample Preparation: Dissolve 10 mg of the unknown lactone in 1 mL of GC-grade hexane. Add 10 µL of an internal standard (e.g., ethyl decanoate, 1 mg/mL) to validate injection volume and track retention time shifts.

  • System Calibration (The Validation Step): Inject a C8–C20 n-alkane standard mixture under identical oven conditions. This allows for the exact calculation of the Kovats Retention Index (RI), normalizing any column degradation or flow rate variations.

  • Instrument Parameters: Use a non-polar column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in splitless mode. Oven program: 60°C (hold 2 min), ramp at 5°C/min to 250°C.

  • Data Interpretation:

    • 2-Nonenoic acid γ -lactone: Elutes earlier due to lower molecular weight. Calculated RI on a non-polar column will be approximately 1299–1358 [1].

    • γ -Undecalactone: Elutes later due to the longer heptyl chain. Calculated RI will be approximately 1521–1548 [2][3].

Protocol B: Spectroscopic Profiling (FT-IR and 1 H-NMR)

Spectroscopy directly probes the electronic environment of the lactone ring. The α,β -unsaturation in 2-nonenoic acid gamma-lactone allows delocalization of π -electrons. This conjugation weakens the C=O double bond character, lowering the required stretching energy.

Self-Validating Methodology:

  • FT-IR Calibration: Prior to sample analysis, run a polystyrene film standard to verify wavenumber accuracy (specifically checking the 1601 cm⁻¹ peak).

  • IR Analysis: Analyze the neat liquid via Attenuated Total Reflectance (ATR) FT-IR.

    • Saturated Ring ( γ -Undecalactone): Observe a sharp carbonyl stretch at ~1770 cm⁻¹ .

    • Conjugated Ring (2-Nonenoic acid γ -lactone): Observe a shifted carbonyl stretch at ~1740–1750 cm⁻¹ .

  • 1 H-NMR Analysis: Dissolve the sample in CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as the internal zero-reference.

    • γ -Undecalactone: The spectrum will exclusively feature aliphatic multiplets (δ 1.5–2.5 ppm for ring CH 2​ protons, and ~4.5 ppm for the γ -CH proton).

    • 2-Nonenoic acid γ -lactone: The spectrum will reveal distinct olefinic protons between δ 6.0 and 7.5 ppm , confirming the butenolide structure.

AnalyticalWorkflow cluster_methods Sample Unknown Lactone Sample (C9 Unsaturated vs C11 Saturated) GCMS GC-MS Analysis (DB-5 Column) Sample->GCMS IR FT-IR Spectroscopy (Carbonyl Region) Sample->IR NMR 1H-NMR Spectroscopy (Proton Shielding) Sample->NMR GCMS_Unsat RI ~1300-1358 MW: 154.21 GCMS->GCMS_Unsat 2-Nonenoic GCMS_Sat RI ~1521-1548 MW: 184.28 GCMS->GCMS_Sat γ-Undecalactone IR_Unsat C=O Stretch ~1740-1750 cm⁻¹ IR->IR_Unsat Conjugated IR_Sat C=O Stretch ~1770 cm⁻¹ IR->IR_Sat Saturated NMR_Unsat Olefinic Protons (δ 6.0 - 7.5 ppm) NMR->NMR_Unsat Double Bond NMR_Sat Aliphatic Protons Only (δ 1.5 - 4.5 ppm) NMR->NMR_Sat No Double Bond

Analytical workflow for differentiating 2-nonenoic acid γ-lactone and γ-undecalactone.

Functional and Pharmacological Profiling

Beyond analytical identification, the structural differences between these lactones dictate their application in drug development and sensory science.

Sensory and Flavor Implications

Gamma-undecalactone is universally recognized as "Aldehyde C-14" and is a staple in flavor chemistry for imparting a distinct peach and apricot aroma [3]. Conversely, 2-nonenoic acid gamma-lactone provides a cooling, minty, and coconut-like profile, and is often utilized to enhance "mouthfeel" in complex beverage matrices like semi-fermented teas [4].

Biological Reactivity

The conjugated double bond in 2-nonenoic acid gamma-lactone creates a highly electrophilic site. In biological systems, this allows the molecule to undergo Michael addition, covalently binding to nucleophilic biological thiols (such as cysteine residues on proteins). This mechanism is a common pathway for the antimicrobial and signaling-modulatory effects observed in naturally occurring butenolides. Gamma-undecalactone, lacking this electrophilic center, remains chemically inert and interacts with biological systems almost exclusively through reversible receptor binding.

ReactivityPathway Lactone Lactone Core Structure Unsat α,β-Unsaturated Ring (2-Nonenoic acid γ-lactone) Lactone->Unsat Sat Saturated Ring (γ-Undecalactone) Lactone->Sat Michael Michael Acceptor (Electrophilic) Unsat->Michael Inert Chemically Inert (Non-electrophilic) Sat->Inert Thiol Covalent Binding to Biological Thiols (Cys) Michael->Thiol Receptor Reversible Binding to Olfactory Receptors Inert->Receptor Thiol->Receptor Modulates

Divergent biological reactivity pathways based on lactone ring saturation.

References

  • 2-Nonenoic acid gamma-lactone | C9H14O2 | CID 89559 - PubChem National Institutes of Health (NIH). URL:[Link]

  • Gamma-undecalactone | C11H20O2 | CID 7714 - PubChem National Institutes of Health (NIH). URL:[Link]

  • The Kovats Retention Index: 5-Heptyl-dihydrofuran-2(3H)-one (C11H20O2) The Pherobase. URL:[Link]

  • 2-NONENOIC ACID GAMMA-LACTONE | FEMA Flavor and Extract Manufacturers Association. URL:[Link]

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Lactone Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a primary analytical tool for the characterization of lactones. In drug development and natural product chemistry, lactones—cyclic esters—are a recurring and vital structural motif. Their biological activity is often intimately linked to their structure, particularly the ring size and substitution patterns. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method to probe this structure.

This guide moves beyond simple peak identification. We will dissect the causal relationships between a lactone's molecular structure and its infrared spectrum, compare it objectively with other carbonyl-containing moieties, and provide actionable experimental protocols. The goal is to equip you, my fellow researcher, with the expertise to not only identify a lactone but to extract a deeper level of structural insight from your spectral data.

The Vibrational Signature of a Lactone: More Than Just a Carbonyl

At its core, the infrared signature of a lactone is dominated by two fundamental stretching vibrations: the carbonyl group (C=O) and the ether-like C-O bond of the ester linkage.

  • C=O Stretching (νC=O): This is the most characteristic and intense absorption band for lactones, appearing in the region of 1735-1850 cm⁻¹ . The high intensity is a direct result of the large change in dipole moment that occurs as the highly polar C=O bond stretches and compresses.[1] This peak serves as the primary diagnostic tool.

  • C-O Stretching (νC-O): Lactones exhibit strong C-O stretching bands in the fingerprint region, typically between 1300-1050 cm⁻¹ .[2] While this region is often complex due to overlapping vibrations, the presence of a strong band here, in conjunction with the C=O peak, confirms the ester functionality.

The true diagnostic power of FTIR, however, lies in understanding how the precise frequency of the C=O stretch is modulated by the lactone's molecular environment.

Comparative Analysis: How Structure Dictates Carbonyl Frequency

The C=O stretching frequency is exquisitely sensitive to the structural nuances of the lactone ring. By analyzing its position, we can deduce critical information about ring size, unsaturation, and substitution.

The Dominant Effect: Ring Strain

The single most influential factor on the lactone C=O frequency is ring strain. As the size of the lactone ring decreases, the internal bond angles are compressed. To accommodate this strain, the carbon-carbon bonds within the ring assume greater p-character. Consequently, the exocyclic C=O bond gains more s-character, which strengthens it and increases the force constant of the vibration.[1][3][4] This leads to a predictable and significant shift to higher wavenumbers (a "blue shift").

  • δ-Lactones (6-membered rings): These are relatively unstrained and absorb in the same region as acyclic, saturated esters, around 1735-1750 cm⁻¹ .[2][5]

  • γ-Lactones (5-membered rings): The increased ring strain shifts the C=O absorption to a significantly higher frequency, typically 1760-1795 cm⁻¹ .[6]

  • β-Lactones (4-membered rings): These highly strained rings exhibit a very high-frequency C=O stretch, often appearing around 1820-1840 cm⁻¹ .[5][7]

Electronic Effects: Conjugation and Substituents

Electronic effects add another layer of diagnostic detail to the spectrum.

  • α,β-Unsaturation: When a C=C double bond is conjugated with the carbonyl group, it allows for delocalization of the π-electrons. This delocalization reduces the double-bond character of the C=O bond, weakening it and lowering the stretching frequency by approximately 15-40 cm⁻¹.[1][3][4]

  • Unsaturation Adjacent to Ring Oxygen (-O-C=C-): In contrast, when a double bond is adjacent to the endocyclic oxygen, it has an inductive electron-withdrawing effect on the oxygen atom. This effect strengthens the C=O bond, shifting its frequency higher.[2]

  • Fermi Resonance: In some unsaturated lactones, the C=O band may appear as a doublet. This is often caused by Fermi resonance, an intramolecular vibrational coupling between the C=O stretching fundamental and an overtone of a lower-frequency vibration (like a C-H bend). This is a valuable clue that should not be mistaken for the presence of two different carbonyl groups.[8]

Summary of Lactone C=O Stretching Frequencies

The following table summarizes the expected C=O stretching frequencies for various lactone structures, providing a quick reference for spectral interpretation.

Lactone TypeRing SizeKey Structural FeatureTypical C=O Frequency (cm⁻¹)Reference(s)
Saturated δ-Lactone6-memberedUnstrained Ring1735 - 1750[2][5][9]
Saturated γ-Lactone5-memberedStrained Ring1760 - 1795[2][6][7]
Saturated β-Lactone4-memberedHighly Strained Ring1820 - 1840[5][7]
α,β-Unsaturated LactoneAnyC=C ConjugationShifts ~15-40 cm⁻¹ lower[1][2]
Unsaturated (at Oxygen)Any-O-C=C- SystemShifts to higher frequency[2]

A Practical Guide: Distinguishing Lactones from Other Carbonyls

A common challenge is differentiating a lactone from other carbonyl-containing functional groups. A systematic approach, using the entire spectrum, is key.

  • vs. Acyclic Esters: A δ-lactone is often indistinguishable from an acyclic ester based on the C=O stretch alone.[2] However, γ- and β-lactones are easily identified by their significantly higher C=O frequencies.

  • vs. Carboxylic Acids: The definitive feature of a carboxylic acid is the extremely broad O-H stretching absorption from approximately 2500-3300 cm⁻¹, which is absent in a lactone.[10] Additionally, the C=O stretch of a dimeric acid is lower (~1700-1720 cm⁻¹) than that of a lactone.[2]

  • vs. Ketones: Saturated ketones absorb at a lower frequency (~1715 cm⁻¹) than even the least strained δ-lactones.[1] This is because the second, electronegative oxygen in the lactone's ester group has an inductive effect that strengthens the C=O bond.[2]

  • vs. Anhydrides: Anhydrides are readily distinguished by the presence of two distinct C=O stretching bands (from symmetric and asymmetric stretching), typically separated by about 60 cm⁻¹.[2][5]

Below is a logical workflow to aid in the identification process.

G start Analyze Spectrum: 4000-1500 cm⁻¹ q_oh Broad peak at 2500-3300 cm⁻¹? start->q_oh is_acid Likely Carboxylic Acid q_oh->is_acid Yes q_co_region Analyze Carbonyl Region (1650-1850 cm⁻¹) q_oh->q_co_region No q_co_bands How many C=O peaks? q_co_region->q_co_bands two_bands Two C=O Peaks (~60 cm⁻¹ apart) q_co_bands->two_bands Two one_band One C=O Peak (or doublet) q_co_bands->one_band One is_anhydride Likely Anhydride two_bands->is_anhydride q_co_freq What is the C=O frequency? one_band->q_co_freq freq_high > 1755 cm⁻¹ q_co_freq->freq_high freq_mid ~1735-1750 cm⁻¹ q_co_freq->freq_mid freq_low < 1725 cm⁻¹ q_co_freq->freq_low is_lactone_strained Likely Strained Lactone (γ- or β-) freq_high->is_lactone_strained is_lactone_or_ester δ-Lactone or Acyclic Ester freq_mid->is_lactone_or_ester is_ketone Likely Ketone freq_low->is_ketone

Caption: Decision tree for identifying carbonyl functional groups.

Self-Validating Experimental Protocol: From Sample to Spectrum

The integrity of your data is paramount. A robust protocol ensures that the spectrum you obtain is a true representation of your sample, free from artifacts. This protocol is designed to be self-validating by systematically eliminating external interferences.

Step 1: Instrument and Sample Preparation

The choice of sample preparation technique is dictated by the physical state of your sample. The guiding principle is to create a sample that is thin enough for the infrared beam to pass through without causing total absorbance.[11]

A. For Solid Samples (e.g., purified lactone crystals)

  • Method 1: KBr Pellet (Transmission)

    • Grind: Gently grind ~1-2 mg of your solid sample with an agate mortar and pestle.

    • Mix: Add ~100 mg of dry, spectroscopy-grade Potassium Bromide (KBr) and grind thoroughly until the mixture is a fine, homogenous powder. Causality: KBr is transparent in the mid-IR range and acts as an inert matrix. Homogeneity is crucial to avoid scattering of the IR beam.[11][12]

    • Press: Transfer the powder to a pellet die and press under a hydraulic press (10,000-15,000 psi) to form a transparent or translucent pellet.[4]

  • Method 2: Attenuated Total Reflectance (ATR) (Reflectance)

    • Clean: Ensure the ATR crystal (typically diamond) is immaculately clean using a suitable solvent (e.g., isopropanol) and a soft cloth.

    • Place: Place a small amount of the solid powder directly onto the crystal.

    • Apply Pressure: Use the instrument's pressure arm to ensure firm, uniform contact between the sample and the crystal. Causality: ATR relies on an evanescent wave that penetrates a few microns into the sample. Good contact is essential for a strong signal.[11][12]

B. For Liquid Samples (e.g., lactone oils or solutions)

  • Method 1: Neat Liquid (Transmission)

    • Place one or two drops of the pure liquid onto a salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top, spreading the liquid into a thin film.

    • Mount the plates in the spectrometer's sample holder.

  • Method 2: ATR (Reflectance)

    • Ensure the ATR crystal is clean.

    • Place a single drop of the liquid sample directly onto the crystal.

Step 2: Data Acquisition Workflow

A logical workflow minimizes errors from atmospheric or instrumental drift.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare Sample (KBr Pellet / ATR / Liquid Cell) background 1. Collect Background Spectrum (Empty beam path or clean ATR) prep_sample->background clean_crystal Clean ATR Crystal clean_crystal->background sample 2. Place Sample in Beam Path background->sample collect_sample 3. Collect Sample Spectrum (Resolution: 4 cm⁻¹, Scans: 16-32) sample->collect_sample ratio 4. Ratio Sample vs. Background (Automatic process yields Absorbance Spectrum) collect_sample->ratio process 5. Baseline Correction & Peak Picking ratio->process analyze 6. Spectral Interpretation process->analyze

Caption: Standard workflow for FTIR data acquisition.

  • Collect Background Spectrum: With the sample compartment empty (for transmission) or the ATR crystal clean (for reflectance), run a background scan. Trustworthiness: This step is critical. It records the spectrum of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is automatically subtracted from your sample spectrum, ensuring that the final data represents only your compound.[13]

  • Collect Sample Spectrum: Place your prepared sample into the instrument.

  • Set Parameters and Scan:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is sufficient for most routine analyses.

    • Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.

  • Process Data: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum. Perform baseline correction if necessary and use the software tools to identify and label peak frequencies.

By adhering to this structured approach, you can generate high-quality, reproducible FTIR spectra, forming a solid and trustworthy foundation for your structural analysis and comparisons.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Jones, R. N., Angell, C. L., Ito, T., & Smith, R. J. D. (1959). The carbonyl stretching bands in the infrared spectra of unsaturated lactones. Canadian Journal of Chemistry, 37(12), 2007-2022. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]

  • Shivali, G., et al. (2019, April 14). A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. ResearchGate. Retrieved from [Link]

  • Krzemińska, A., et al. (2021). New γ-Halo-δ-lactones and δ-Hydroxy-γ-lactones with Strong Cytotoxic Activity. Molecules, 26(15), 4436. Retrieved from [Link]

  • Northern Illinois University Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]

  • Scaldaferri, C. A., Fullone, A., & Sesana, M. M. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Materials, 12(7), 1126. Retrieved from [Link]

  • van der Klis, F., et al. (2021). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. ChemCatChem, 13(1), 273-280. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.2: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Esters and Lactones. Retrieved from [Link]

  • ResearchGate. (2019, September 9). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

  • Reddit. (2020, September 27). IR SPECTRA esters and ether/carbonyl compounds. Retrieved from [Link]

  • Yuniati, Y., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]

  • Ali, M., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Journal of Medical and Biological Engineering, 44(1), 1-13. Retrieved from [Link]

  • Unknown. (n.d.). Use of Fourier transform infrared (FTIR) spectroscopy to determine the health- promoting index (HPI) of cow's. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chiral Column Selection for γ-Nonalactone Enantiomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical analytical challenge. The stereochemistry of a molecule can dramatically influence its pharmacological, toxicological, and sensory properties. This guide provides an in-depth technical comparison of chiral stationary phases (CSPs) for the enantiomeric separation of γ-nonalactone, a common fragrance and flavor compound, and a valuable chiral building block in organic synthesis.

The Challenge: Resolving the Mirror Images of γ-Nonalactone

γ-Nonalactone possesses a single stereocenter, resulting in two enantiomers, (R)- and (S)-γ-nonalactone. These enantiomers exhibit distinct sensory profiles, with the (R)-enantiomer described as having a strong coconut aroma, while the (S)-enantiomer is characterized by a weaker, creamy, and fruity scent. Accurate enantiomeric analysis is therefore crucial for quality control in the food and fragrance industries, as well as for stereoselective synthesis in pharmaceutical research.

This guide will navigate the complex landscape of chiral column selection, focusing on the two most successful classes of chiral stationary phases for this application: polysaccharide-based and cyclodextrin-based CSPs. We will delve into the underlying chiral recognition mechanisms and present a systematic approach to method development, supported by experimental considerations.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely regarded as the most versatile and broadly applicable columns for enantiomeric separations.[1][2] Their success stems from the complex three-dimensional structures of the polysaccharide derivatives, which create a multitude of chiral recognition sites.

Mechanism of Chiral Recognition

The separation on polysaccharide-based CSPs is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate groups on the polysaccharide backbone act as both hydrogen bond donors and acceptors, interacting with polar functional groups of the analyte.

  • π-π Interactions: The phenyl groups of the carbamate derivatives provide sites for π-π stacking with aromatic or unsaturated moieties of the analyte.

  • Steric Interactions: The chiral grooves and cavities of the helical polysaccharide structure create a steric environment where one enantiomer fits more favorably than the other.[3]

  • Dipole-Dipole Interactions: Polar bonds within the analyte and the CSP contribute to the overall interaction and chiral recognition.

For γ-nonalactone, the lactone carbonyl group is a key interaction point, likely forming hydrogen bonds with the N-H protons of the carbamate groups on the CSP. The aliphatic chain of the lactone will also play a role in the steric fit within the chiral grooves of the polysaccharide.

Coated vs. Immobilized Polysaccharide Columns: A Key Distinction

A critical consideration when selecting a polysaccharide-based column is whether the chiral selector is coated or immobilized onto the silica support.

  • Coated Columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H): These columns are prepared by physically coating the polysaccharide derivative onto the silica gel.[4] They often provide excellent enantioselectivity but have a limited range of compatible solvents. Solvents such as dichloromethane, chloroform, THF, and acetone can strip the coating from the support, irreversibly damaging the column.[5]

  • Immobilized Columns (e.g., Chiralpak® IA, IB, IC): In these columns, the chiral selector is covalently bonded to the silica surface. This immobilization results in a more robust column with a much wider range of solvent compatibility, including those "forbidden" for coated columns.[1] This expanded solvent choice can be invaluable for optimizing selectivity and for separating compounds with limited solubility.

dot

Caption: Chiral column selection workflow.

Cyclodextrin-Based CSPs: An Alternative Approach

Cyclodextrin-based CSPs offer a different mechanism for chiral recognition, primarily based on the formation of inclusion complexes.[6] Cyclodextrins are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.

Mechanism of Chiral Recognition

The primary mechanism of separation on cyclodextrin-based columns involves the analyte, or a portion of it, fitting into the chiral cavity of the cyclodextrin.[6] Chiral recognition arises from the differential stability of the diastereomeric inclusion complexes formed between the two enantiomers and the cyclodextrin. The fit is influenced by the size and shape of both the analyte and the cyclodextrin cavity (α-, β-, or γ-cyclodextrin). For γ-nonalactone, the aliphatic chain is likely to be included in the hydrophobic cavity, while the polar lactone ring may interact with the hydroxyl groups at the rim of the cyclodextrin.

While HPLC applications with cyclodextrin columns for γ-nonalactone are less commonly reported than polysaccharide-based methods, Gas Chromatography (GC) with cyclodextrin-based chiral capillary columns is a well-established and powerful technique for the enantiomeric analysis of volatile compounds like lactones.

Comparative Performance: A Data-Driven Approach

Table 1: Recommended Starting Conditions for Chiral HPLC Separation of γ-Lactones

Chiral Stationary Phase (CSP)Column ExampleTypical Mobile PhaseKey InteractionsExpected Performance for γ-Nonalactone
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® OD-Hn-Hexane/Isopropanol (90:10, v/v)Hydrogen bonding, π-π, stericHigh probability of baseline separation.[7][8]
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® AD-Hn-Hexane/Ethanol (90:10, v/v)Hydrogen bonding, π-π, stericHigh probability of baseline separation.[9][10]
Derivatized β-CyclodextrinAstec® CYCLOBOND™Acetonitrile/Water or Polar OrganicInclusion complexation, H-bondingGood potential, may require screening of different derivatives.

Note: The optimal mobile phase composition and temperature will need to be determined empirically.

Experimental Protocols: A Step-by-Step Guide to Method Development

The following protocol outlines a systematic approach to developing a robust chiral HPLC method for the enantiomeric separation of γ-nonalactone.

Initial Column and Mobile Phase Screening

Objective: To identify a promising chiral stationary phase and mobile phase system.

Protocol:

  • Column Selection: Begin by screening on a set of complementary polysaccharide-based columns. A recommended starting set includes:

    • Chiralcel® OD-H (cellulose-based)

    • Chiralpak® AD-H (amylose-based)

  • Mobile Phase Screening: For each column, test a series of normal phase mobile phases. A typical screening protocol would include:

    • n-Hexane/Isopropanol (90:10, v/v)

    • n-Hexane/Ethanol (90:10, v/v)

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm (as γ-nonalactone has a weak chromophore) or a Refractive Index (RI) detector.

    • Injection Volume: 10 µL

    • Sample Concentration: 1 mg/mL in mobile phase.

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Sources

A Comparative Guide to Headspace Sampling for Enhanced Reproducibility of Semi-Volatile Lactones

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of semi-volatile compounds is a persistent challenge. Lactones, a class of cyclic esters contributing significantly to the flavor and aroma profiles of various products, fall squarely into this category. Their analysis is pivotal in fields ranging from food science and fragrance development to pharmaceutical quality control. This guide provides an in-depth comparison of common headspace sampling techniques, offering experimental insights to enhance the reproducibility of semi-volatile lactone analysis.

The Challenge with Semi-Volatile Lactones

Semi-volatile compounds like lactones possess relatively low vapor pressures, making their efficient transfer from a sample matrix to the gas phase (headspace) for analysis by gas chromatography (GC) a critical hurdle.[1] The goal of any headspace technique is to reproducibly sample the volatile and semi-volatile analytes in the headspace for subsequent analysis. Inadequate or inconsistent sampling can lead to significant variability in results, undermining the reliability of analytical data.[2] This guide will dissect three prevalent headspace sampling methodologies: Static Headspace (SHS), Dynamic Headspace (DHS), and Headspace Solid-Phase Microextraction (HS-SPME), comparing their performance and providing actionable protocols for optimizing the reproducibility of lactone analysis.

Static Headspace (SHS): The Equilibrium-Based Approach

Static headspace is a straightforward technique where a sample is sealed in a vial and heated to allow volatile and semi-volatile compounds to partition between the sample matrix and the headspace.[3][4] Once equilibrium is reached, a portion of the headspace gas is injected into the GC.[5]

Causality Behind Experimental Choices in SHS

The core principle of SHS is achieving a stable equilibrium.[5] The reproducibility of this technique is therefore highly dependent on the precise control of several key parameters:

  • Temperature: Higher temperatures increase the vapor pressure of semi-volatile lactones, driving more of the analyte into the headspace.[1][6] However, the temperature must be carefully optimized to avoid degradation of the sample or matrix.

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium.[7] For semi-volatile compounds, this can be a lengthy process, and premature sampling is a common source of irreproducibility.[5]

  • Phase Ratio (β): The ratio of the headspace volume to the sample volume can influence the concentration of analytes in the gas phase.[3] A consistent and optimized phase ratio is crucial for reproducible results.

While simple and automatable, SHS often lacks the sensitivity required for trace-level analysis of semi-volatile compounds like lactones due to the limited volume of headspace sampled.[8][9]

Experimental Protocol: Static Headspace Analysis of Lactones
  • Sample Preparation: Accurately weigh 1-5 grams of the sample into a 20 mL headspace vial.

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap to prevent the loss of volatile compounds.[4]

  • Incubation: Place the vial in the headspace autosampler's oven, pre-heated to a carefully optimized temperature (e.g., 80-120°C).

  • Equilibration: Allow the sample to equilibrate with agitation for a predetermined time (e.g., 30-60 minutes) to ensure a stable equilibrium is reached.[7]

  • Injection: Following equilibration, a heated, gas-tight syringe or a sample loop is used to transfer a fixed volume (e.g., 1 mL) of the headspace to the GC inlet.

SHS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Headspace Analysis Sample Sample in Vial Seal Seal Vial Sample->Seal Incubate Incubate & Equilibrate (Temp, Time, Agitation) Seal->Incubate Inject Inject Headspace (Syringe/Loop) Incubate->Inject GC GC Analysis Inject->GC

Static Headspace (SHS) Workflow

Dynamic Headspace (DHS): The Exhaustive Extraction Approach

Dynamic headspace, also known as purge-and-trap, offers a significant advantage in sensitivity over SHS, particularly for semi-volatile compounds.[10][11] In this technique, an inert gas continuously purges the headspace of the sample vial, and the extracted volatiles are collected on an adsorbent trap.[12] The trapped compounds are then thermally desorbed and transferred to the GC.

Causality Behind Experimental Choices in DHS

The strength of DHS lies in its exhaustive extraction nature, which overcomes the equilibrium limitations of SHS.[12] Key parameters for ensuring reproducibility include:

  • Purge Gas and Flow Rate: A consistent flow of an inert gas (e.g., helium or nitrogen) is critical for reproducible purging of the headspace. The flow rate determines the efficiency of analyte removal.

  • Trap Material: The choice of adsorbent material in the trap is crucial and depends on the target analytes. For a broad range of semi-volatile lactones, a combination of sorbents may be necessary.

  • Purge Time and Temperature: These parameters dictate the total volume of gas passed through the sample and the rate of analyte release from the matrix. Optimization is essential to ensure complete trapping without analyte breakthrough.[13]

  • Desorption Conditions: The temperature and time of thermal desorption must be sufficient to quantitatively transfer the trapped lactones to the GC column.

DHS significantly enhances sensitivity by concentrating analytes from a larger volume of headspace gas, making it well-suited for trace analysis of lactones.[14][15]

Experimental Protocol: Dynamic Headspace Analysis of Lactones
  • Sample Preparation: Prepare the sample in a headspace vial as described for SHS.

  • Purging: The vial is heated, and a controlled flow of inert gas is passed through the headspace for a set time (e.g., 10-20 minutes).

  • Trapping: The gas exiting the vial passes through an adsorbent trap, where the lactones are retained.

  • Desorption: The trap is rapidly heated, and the desorbed analytes are swept by the carrier gas onto the GC column.

DHS_Workflow cluster_prep Sample Preparation cluster_analysis Dynamic Headspace System Sample Sample in Vial Seal Seal Vial Sample->Seal Purge Purge with Inert Gas (Flow Rate, Time, Temp) Seal->Purge Trap Collect on Adsorbent Trap Purge->Trap Desorb Thermally Desorb to GC Trap->Desorb GC GC Analysis Desorb->GC

Dynamic Headspace (DHS) Workflow

Headspace Solid-Phase Microextraction (HS-SPME): The Equilibrium-Concentration Approach

HS-SPME is a widely adopted, solvent-free technique that combines sampling and pre-concentration into a single step.[16] A fused silica fiber coated with a stationary phase is exposed to the headspace of a sealed and heated sample vial.[13] Analytes partition from the gas phase into the fiber coating. The fiber is then retracted and introduced into the GC injector for thermal desorption.

Causality Behind Experimental Choices in HS-SPME

The reproducibility of HS-SPME hinges on achieving a consistent equilibrium between the sample, the headspace, and the fiber coating. Critical parameters include:

  • Fiber Coating: The choice of fiber coating is paramount and depends on the polarity and volatility of the target lactones. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for a broad range of volatile and semi-volatile compounds.[13]

  • Extraction Temperature and Time: Similar to SHS, temperature influences the vapor pressure of the lactones. The extraction time must be sufficient to allow for equilibrium or, for quantitative purposes, a consistent pre-equilibrium state to be reached.[17][18]

  • Agitation: Agitation of the sample vial facilitates the mass transfer of analytes from the sample to the headspace, accelerating the equilibration process.

  • Matrix Effects: The sample matrix can significantly influence the partitioning of lactones into the headspace and onto the fiber.[18][19] Matrix-matched calibration standards are often necessary for accurate quantification.[19]

HS-SPME offers a good balance of sensitivity, automation, and ease of use.[8] Studies on lactone analysis in wine have demonstrated good reproducibility, with relative standard deviations (RSDs) ranging from 0.6% to 5.2%.[17][18][20]

Experimental Protocol: HS-SPME Analysis of Lactones
  • Sample Preparation: Prepare the sample in a headspace vial. The addition of salt ("salting out") can be employed to increase the volatility of some lactones in aqueous matrices.

  • Incubation and Extraction: The sealed vial is incubated at a set temperature with agitation. The SPME fiber is then exposed to the headspace for a predetermined extraction time (e.g., 30 minutes).

  • Desorption: After extraction, the fiber is immediately transferred to the hot GC inlet, where the trapped lactones are desorbed onto the analytical column.

SPME_Workflow cluster_prep Sample Preparation cluster_analysis HS-SPME System Sample Sample in Vial Seal Seal Vial Sample->Seal Incubate Incubate & Agitate Seal->Incubate Expose Expose SPME Fiber to Headspace Incubate->Expose Desorb Desorb Fiber in GC Inlet Expose->Desorb GC GC Analysis Desorb->GC

Headspace-SPME (HS-SPME) Workflow

Comparative Performance for Semi-Volatile Lactone Analysis

The choice of headspace technique significantly impacts the reproducibility and sensitivity of semi-volatile lactone analysis. The following table summarizes the key performance characteristics of each method.

FeatureStatic Headspace (SHS)Dynamic Headspace (DHS)Headspace SPME (HS-SPME)
Principle Equilibrium PartitioningExhaustive Purge and TrapEquilibrium Concentration
Sensitivity Low to ModerateHighModerate to High
Reproducibility Good with strict parameter controlGood to ExcellentGood with controlled parameters
Throughput High (fully automated)ModerateHigh (fully automated)
Key Strengths Simplicity, high throughputHighest sensitivity, good for trace analysisSolvent-free, good balance of sensitivity and automation
Key Limitations Limited sensitivity for semi-volatilesMore complex instrumentationFiber-to-fiber variability, matrix effects
Typical RSDs <15% (analyte and matrix dependent)<10%<10% (reported as low as 0.6-5.2% for lactones)[17][18][20]

Conclusion and Recommendations

For the reproducible analysis of semi-volatile lactones, both Dynamic Headspace (DHS) and Headspace SPME (HS-SPME) offer superior performance compared to Static Headspace (SHS), primarily due to their enhanced sensitivity.

  • HS-SPME stands out as a robust and versatile technique, providing an excellent balance of sensitivity, automation, and ease of use. Its proven reproducibility for lactone analysis makes it a highly recommended starting point for most applications.[17][18][20] Careful optimization of fiber chemistry, extraction time, and temperature is crucial for achieving high-quality data.

  • DHS is the method of choice when the highest sensitivity is required, for instance, in the detection of ultra-trace levels of lactones.[10][11] While the instrumentation is more complex, the exhaustive extraction principle can lead to excellent reproducibility and recovery for challenging semi-volatile compounds.

Ultimately, the optimal headspace technique will depend on the specific analytical requirements, including the concentration of the lactones, the complexity of the sample matrix, and the desired sample throughput. By understanding the underlying principles and meticulously controlling the experimental parameters of the chosen method, researchers can significantly enhance the reproducibility and reliability of their semi-volatile lactone analyses.

References

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Nonenoic Acid gamma-Lactone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and proper disposal of 2-Nonenoic acid gamma-lactone (CAS 21963-26-8). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to explain the causality behind each procedural choice, ensuring a culture of safety and regulatory compliance within the laboratory. While specific hazard data for 2-Nonenoic acid gamma-lactone is limited, the protocols outlined here are grounded in the established principles of chemical safety, the properties of related lactone compounds, and federal regulations.

Part 1: Core Safety and Hazard Assessment

The foundation of proper disposal is a thorough understanding of the substance's potential hazards. Although aggregated GHS information from a majority of suppliers suggests 2-Nonenoic acid gamma-lactone does not meet formal hazard criteria, it is crucial to handle it with the diligence afforded to all laboratory chemicals.[1] The parent acid, 2-Nonenoic acid, is classified as corrosive and can cause skin and eye burns, necessitating a cautious approach.[2]

Key Hazard Considerations:

  • Irritation Potential: Structurally similar lactone compounds are known to be irritating to the eyes and skin.[3][4]

  • Combustibility: While not highly flammable, many lactones are combustible liquids and can form explosive mixtures with air upon intense heating.[3][5][6]

  • Incompatibility: This compound is stable under normal conditions but may react with strong oxidizing agents and strong bases.[5][7]

  • Decomposition: When heated to decomposition, it may emit carbon monoxide, carbon dioxide, and other irritating fumes.[5][6][7]

Mandatory Personal Protective Equipment (PPE): The selection of PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling 2-Nonenoic acid gamma-lactone:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles to prevent contact with the eyes.[7][8]

  • Hand Protection: Use chemically resistant nitrile or similar impervious gloves. It is critical to use proper glove removal technique to avoid skin contact.[9]

  • Body Protection: A standard laboratory coat is required to protect against incidental skin contact. Long-sleeved, impervious clothing should be used when handling larger quantities.[7][8]

  • Respiratory Protection: Handling should occur in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any potential vapors.[9][10]

Part 2: Standard Operating Procedure for Disposal

The disposal of any chemical waste is not merely a matter of laboratory practice but of legal compliance. In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[11][12] The following protocol is designed to meet these stringent standards.

Experimental Protocol: Routine Chemical Waste Disposal
  • Segregation at the Source:

    • Rationale: Preventing the mixing of incompatible waste streams is a primary safety and compliance requirement.[13][14] Mixing can cause unintended chemical reactions, and cross-contamination can complicate the disposal process.

    • Procedure: Collect all waste containing 2-Nonenoic acid gamma-lactone, including contaminated consumables (e.g., pipette tips, wipes), in a dedicated and chemically compatible waste container.[4] Do not use metal containers for any potentially corrosive waste.[14]

  • Container Selection and Labeling:

    • Rationale: Proper containment and labeling prevent accidental misuse and ensure the waste is handled correctly by disposal personnel. Federal regulations mandate that containers be in good condition, compatible with the waste, and clearly labeled.[14]

    • Procedure:

      • Use a sturdy, leak-proof container with a tightly sealing cap.[13][14]

      • Affix a completed Hazardous Waste Label to the container before adding any waste.

      • The label must include the words "HAZARDOUS WASTE," the full chemical name ("2-Nonenoic acid gamma-lactone"), and an accurate estimation of the concentration and volume.[4][14]

  • Accumulation and Storage:

    • Rationale: Safe temporary storage within the lab, often known as a Satellite Accumulation Area (SAA), minimizes risks prior to pickup.

    • Procedure:

      • Keep the waste container tightly sealed at all times, except when adding waste.[13][14]

      • Store the container in a designated SAA, away from drains and incompatible materials.[15]

      • Utilize secondary containment (e.g., a chemical-resistant tray or bin) for all liquid waste containers to contain potential leaks.[13]

  • Arranging for Final Disposal:

    • Rationale: Final disposal must be handled by trained professionals to ensure environmental protection and regulatory adherence. Disposing of chemicals down the drain is strictly prohibited.[8][9][13]

    • Procedure:

      • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][9]

      • Provide the EHS contact with all necessary information from the waste label.

      • Surplus or non-recyclable solutions should be offered to a licensed disposal company.[9]

Part 3: Spill and Emergency Management

Accidents can occur despite the best precautions. A prepared response is essential to mitigate any potential harm.

Protocol for a Small Laboratory Spill

This protocol applies to a spill that is small in volume, does not pose an immediate inhalation hazard, and can be managed safely by trained laboratory personnel.

  • Alert & Secure: Alert personnel in the immediate area.

  • Isolate: Restrict access to the spill area. Remove all sources of ignition, as the substance may be combustible.[3][8]

  • Ventilate: Ensure the area is well-ventilated.[10]

  • Absorb: Contain the spill with an inert absorbent material such as vermiculite, sand, or clay.[7][8]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and initial rinsate as hazardous waste.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing 2-Nonenoic acid gamma-lactone" and manage it according to the disposal protocol in Part 2.

Protocol for a Large Spill or Emergency

For any spill that is large, rapidly vaporizing, or involves a fire or personal injury:

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and alert others to evacuate.

  • Contact Emergency Services: From a safe location, contact your institution's EHS department and emergency services (e.g., 911). Provide them with the chemical name and location of the spill.[8]

  • Do Not Re-enter: Do not attempt to clean up a large spill. Await the arrival of trained emergency responders.

Part 4: Data Summary & Workflow Visualization

Chemical and Safety Data Summary

The table below summarizes key quantitative data for facilitating safe handling and disposal.

PropertyValueSource(s)
CAS Number 21963-26-8[1][16]
Molecular Formula C₉H₁₄O₂[1]
Appearance Colorless liquid; Minty, fruit-like aroma[1]
Solubility Insoluble in water; Soluble in non-polar solvents and ethanol[1]
Incompatibilities Strong oxidizing agents, Strong bases[5][7]
Hazardous Decomposition Carbon oxides (CO, CO₂) and other toxic fumes upon combustion[5][6][7]
Disposal Decision Workflow

The following diagram illustrates the critical decision-making pathway for the proper management of 2-Nonenoic acid gamma-lactone waste from generation to final disposal.

DisposalWorkflow start Waste Generated container Select Compatible, Leak-Proof Container start->container label Affix 'Hazardous Waste' Label & Detail Contents container->label store Store in Designated SAA with Secondary Containment label->store spill_check Spill or Emergency? store->spill_check spill_protocol Follow Emergency Spill Protocol spill_check->spill_protocol Yes full Container Full or Project Complete? spill_check->full No full->store No request Contact EHS / Contractor for Waste Pickup full->request Yes pickup Await Professional Pickup request->pickup end_node Documented & Compliant Final Disposal pickup->end_node

Caption: Decision workflow for compliant chemical waste management.

References

  • Gamma Nonalactone | Chemtex USA. (n.d.). Chemtex USA. Retrieved March 11, 2026, from [Link]

  • SAFETY DATA SHEET - The Perfumers Apprentice. (2021, August 10). The Perfumer's Apprentice. Retrieved March 11, 2026, from [Link]

  • Safety data sheet - CPAChem. (2024, February 13). CPAChem. Retrieved March 11, 2026, from [Link]

  • Material Safety Data Sheet Gamma nonalactone - Indenta Chemicals. (n.d.). Indenta Chemicals. Retrieved March 11, 2026, from [Link]

  • 2-NONENOIC ACID GAMMA-LACTONE | FEMA. (n.d.). Flavor and Extract Manufacturers Association. Retrieved March 11, 2026, from [Link]

  • Hazardous Waste Listings | EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

  • gamma-NONALACTONE (ALDEHYDE C-18) FCC - Safety Data Sheet. (2015, May 20). Bedoukian Research. Retrieved March 11, 2026, from [Link]

  • Hazardous Waste Disposal Guide - Dartmouth College. (n.d.). Dartmouth College. Retrieved March 11, 2026, from [Link]

  • Safety Data Sheet: gamma-Valerolactone - Chemos GmbH&Co.KG. (2020, November 5). Chemos GmbH & Co. KG. Retrieved March 11, 2026, from [Link]

  • 2-Nonenoic acid gamma-lactone | C9H14O2 | CID 89559 - PubChem. (n.d.). National Institutes of Health. Retrieved March 11, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals - Purdue University. (n.d.). Purdue University. Retrieved March 11, 2026, from [Link]

  • 3-Nonenoic acid Env. Fate/Transport - EPA. (2025, October 15). U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

  • (E)-2-NONENOIC ACID | FEMA. (n.d.). Flavor and Extract Manufacturers Association. Retrieved March 11, 2026, from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (2023, August 9). eCFR. Retrieved March 11, 2026, from [Link]

  • Aliphatic Solvents Human Health Draft Risk Assessment. (2024, June 14). Regulations.gov. Retrieved March 11, 2026, from [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. Retrieved March 11, 2026, from [Link]

  • Delisting a Hazardous Waste | US EPA. (2025, December 3). U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs - Ohio.gov. (n.d.). Ohio Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Nonenoic acid gamma-lactone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for 2-Nonenoic acid gamma-lactone (also known as gamma-Nonalactone). As a valued partner in your research and development endeavors, we are committed to providing comprehensive safety information that extends beyond the product itself. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in the laboratory.

The toxicological properties of 2-Nonenoic acid gamma-lactone have not been fully investigated, and it is prudent to handle it with appropriate caution.[1] While some sources indicate it may not meet the criteria for GHS hazard classification, others classify it as a hazardous substance that can cause skin and eye irritation and may be harmful if ingested.[2][3][4][5] Therefore, a conservative approach to personal protection and handling is strongly advised.

Core Safety Directives and Personal Protective Equipment (PPE)

A thorough risk assessment should always precede the handling of any chemical. The following PPE recommendations are based on the known properties of 2-Nonenoic acid gamma-lactone and general best practices for handling gamma-lactones.

PPE CategoryRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN166 or OSHA 29 CFR 1910.133 standards. Goggles are recommended if there is a splash hazard.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC).Inspect gloves before each use. For prolonged or repeated contact, a glove with a higher protection class (breakthrough time > 240 minutes) is recommended.[2] Use proper glove removal technique to avoid skin contact.[6]
Body Protection Laboratory coat, overalls, or a PVC apron.Clothing should be long-sleeved and fully buttoned to minimize skin exposure.[1][2]
Respiratory Protection Not generally required under normal, well-ventilated conditions.If ventilation is insufficient, or if aerosols are generated, a NIOSH/MSHA-approved respirator is necessary.[1][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Nonenoic acid gamma-lactone is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from receiving the compound to its final disposal.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_area 1. Designate Handling Area Ensure good ventilation and access to an eyewash station. gather_ppe 2. Assemble PPE Gather all necessary protective equipment as specified. prep_spill_kit 3. Prepare Spill Kit Have inert absorbent material (e.g., sand, vermiculite) ready. don_ppe 4. Don PPE Put on all required personal protective equipment. prep_spill_kit->don_ppe handle_chem 5. Handle Chemical Avoid contact with skin and eyes. Avoid inhalation. storage 6. Storage Store in a cool, dry, well-ventilated area in a tightly closed container. decontaminate 7. Decontaminate Clean work surfaces and equipment. storage->decontaminate doff_ppe 8. Doff PPE Remove PPE carefully to avoid contamination. waste_disposal 9. Waste Disposal Dispose of unused chemical and contaminated materials as hazardous waste via a licensed contractor.

Caption: Workflow for the safe handling and disposal of 2-Nonenoic acid gamma-lactone.

Step-by-Step Handling Procedures
  • Preparation :

    • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling, wash hands thoroughly.

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Avoid inhaling any vapors.[1]

    • After handling, wash hands and other exposed areas with mild soap and water.[7]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[2]

    • Keep the container tightly closed when not in use.[6][7]

    • Store away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[2][7]

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent further exposure and environmental contamination.

  • Minor Spills :

    • Remove all sources of ignition.[2]

    • Wearing appropriate PPE, clean up the spill immediately.[1]

    • Absorb the spill with an inert material, such as sand, earth, or vermiculite.[6][7]

    • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[6]

  • Major Spills :

    • Evacuate the area and move upwind of the spill.[2]

    • Alert emergency responders and inform them of the nature and location of the hazard.[2]

    • Only trained personnel with appropriate protective equipment should attempt to clean up a major spill.

First Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]

  • Skin Contact : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][6]

  • Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Seek medical attention.[1][6]

  • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal of 2-Nonenoic acid gamma-lactone and any contaminated materials is critical to prevent environmental harm.

  • Waste Disposal :

    • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6]

    • Do not allow the product to enter drains or waterways.[6]

    • Legislation regarding waste disposal may vary by region. Always consult local, state, and federal regulations.[2]

  • Contaminated Packaging :

    • Empty containers may retain product residue and should be disposed of as unused product in accordance with local regulations.[5][8]

References

  • Gamma Nonalactone Safety Data Sheet. (2015, June 3). Chemtex USA. Retrieved from [Link]

  • Material Safety Data Sheet Gamma nonalactone. (n.d.). Indenta Chemicals. Retrieved from [Link]

  • SAFETY DATA SHEET - gamma-Nonalactone. (n.d.). The Perfumers Apprentice. Retrieved from [Link]

  • gamma-NONALACTONE (ALDEHYDE C-18) FCC Safety Data Sheet. (2015, May 20). Bedoukian. Retrieved from [Link]

  • 2-Nonenoic acid gamma-lactone. (n.d.). PubChem. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.